molecular formula C11H15F2NO B13577672 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Cat. No.: B13577672
M. Wt: 215.24 g/mol
InChI Key: YYKKATMPRATNRQ-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a fluorinated amine compound offered for chemical and pharmaceutical research. This molecule features a 2,4-difluorophenyl group and an ethoxypropanamine backbone, making it a potential intermediate for synthesizing more complex molecules. The presence of the amine functional group provides a handle for further chemical modifications, such as amide bond formation or reductive amination. Fluorinated aromatic compounds are of significant interest in medicinal chemistry due to their potential to modulate the metabolic stability, bioavailability, and binding affinity of drug candidates . As a building block, this compound can be utilized in exploratory synthesis for developing new active substances in various research fields . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. For specific structural data, including SMILES and InChI identifiers, please consult the published compound profile .

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine

InChI

InChI=1S/C11H15F2NO/c1-2-15-7-10(14)5-8-3-4-9(12)6-11(8)13/h3-4,6,10H,2,5,7,14H2,1H3

InChI Key

YYKKATMPRATNRQ-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CC1=C(C=C(C=C1)F)F)N

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine , a specialized chiral building block with significant utility in medicinal chemistry, particularly for Central Nervous System (CNS) and antifungal drug discovery.[1]

Chemical Class: Fluorinated Phenylalaninol Ether | Role: Chiral Intermediate & Pharmacophore[1]

Executive Summary

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a high-value chiral amine intermediate characterized by a 2,4-difluorophenyl pharmacophore and an ethoxy-functionalized alkyl chain.[1] Structurally, it represents the O-ethyl ether of 2,4-difluorophenylalaninol .[1] This compound serves as a critical scaffold in the synthesis of bioactive molecules, leveraging the metabolic stability of the difluorophenyl ring and the lipophilic modulation provided by the ethoxy group.[1] It is frequently employed in the development of peptidomimetics, monoamine transporter inhibitors, and protease inhibitors.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers[1][4][6]
  • IUPAC Name: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine[1][2]

  • Systematic Synonym: O-Ethyl-2,4-difluorophenylalaninol[1]

  • Molecular Formula: C₁₁H₁₅F₂NO[1]

  • Molecular Weight: 215.24 g/mol [1]

  • SMILES: CCOCC(CC1=C(C=C(C=C1)F)F)N

  • InChIKey: YYKKATMPRATNRQ-UHFFFAOYSA-N[1]

Structural Properties

The molecule features three distinct functional domains that dictate its reactivity and biological interaction:[1]

  • 2,4-Difluorophenyl Ring: The fluorine substitutions at the ortho and para positions deactivate the ring against oxidative metabolism (e.g., by Cytochrome P450), enhancing the in vivo half-life of derived drugs.[1] The electron-withdrawing nature of fluorine also modulates the pKa of the nearby amine.[1]

  • Chiral Amine Center (C2): The C2 position is a stereocenter.[1] The (S)- enantiomer is derived from L-phenylalanine, while the (R)- enantiomer comes from D-phenylalanine.[1] This chirality is essential for target specificity in protein-ligand binding.[1]

  • Ethoxy Side Chain (C3): Unlike a hydroxyl group, the ethoxy ether is non-ionizable and lipophilic, improving blood-brain barrier (BBB) permeability while retaining hydrogen bond acceptor capability.[1]

PropertyValue (Predicted)Significance
LogP 2.1 ± 0.3Optimal for CNS penetration (Lipinski's Rule of 5 compliant).[1]
pKa (Base) 9.2 ± 0.5Typical for primary aliphatic amines; exists as a cation at physiological pH.[1]
TPSA 35.25 ŲLow polar surface area facilitates membrane transport.[1]
Rotatable Bonds 5Moderate flexibility allows induced-fit binding.[1]

Synthesis & Production Protocols

The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is most efficiently achieved via the reduction and protection of 2,4-difluorophenylalanine .[1] This route preserves stereochemistry, which is critical for pharmaceutical applications.[1]

Synthetic Pathway (DOT Diagram)

SynthesisPathway Start 2,4-Difluoro-L-phenylalanine Step1 Reduction (LiAlH4 or BH3·THF) Start->Step1 Inter1 2,4-Difluorophenylalaninol Step1->Inter1 Yield: 85-90% Step2 N-Protection (Boc2O, NaOH) Inter1->Step2 Inter2 N-Boc-Amino Alcohol Step2->Inter2 Yield: 95% Step3 O-Alkylation (EtI, NaH, DMF) Inter2->Step3 Inter3 N-Boc-O-Ethyl Ether Step3->Inter3 Yield: 75-80% Step4 Deprotection (TFA or HCl) Inter3->Step4 Product 1-(2,4-Difluorophenyl)- 3-ethoxypropan-2-amine Step4->Product Yield: 90%

Caption: Stereoselective synthesis pathway starting from the chiral amino acid precursor.

Detailed Methodology

Step 1: Reduction of Amino Acid

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex.[1]

  • Protocol: Suspend 2,4-difluoro-L-phenylalanine in anhydrous THF at 0°C. Add LiAlH₄ (2.5 eq) portion-wise. Reflux for 4-6 hours. Quench carefully with Fieser workup (H₂O, 15% NaOH, H₂O).[1] Filter precipitate and concentrate filtrate to yield the amino alcohol.[1]

  • Note: This step converts the carboxylic acid to a primary alcohol while retaining the amine and stereocenter.[1]

Step 2: N-Protection (Boc)

  • Rationale: The amine must be protected to prevent N-alkylation in the subsequent step.[1]

  • Protocol: Dissolve amino alcohol in dioxane/water (1:1). Add NaHCO₃ (2 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at RT for 12 hours.[1] Extract with EtOAc.[1]

Step 3: O-Alkylation (Etherification) [1]

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Ethyl Iodide (EtI), DMF.[1]

  • Protocol: Dissolve N-Boc intermediate in dry DMF under N₂. Cool to 0°C. Add NaH (1.2 eq). Stir 30 min to form the alkoxide. Add EtI (1.5 eq) dropwise.[1] Allow to warm to RT and stir 4 hours. Quench with NH₄Cl(aq).[1]

  • Critical Control Point: Ensure strictly anhydrous conditions to prevent NaH degradation.[1]

Step 4: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in DCM or 4M HCl in Dioxane.[1]

  • Protocol: Treat the ether intermediate with 20% TFA/DCM for 1 hour. Concentrate in vacuo. Basify with NaHCO₃ to obtain the free base or recrystallize as the hydrochloride salt.[1]

Applications in Drug Discovery[1]

Pharmacophore Utility

This molecule is a "privileged structure" in medicinal chemistry due to its resemblance to neurotransmitters (dopamine, norepinephrine) and its fluorinated stability.[1]

  • CNS Agents: The 2-aminopropyl backbone is characteristic of monoamine transporter inhibitors.[1] The 2,4-difluoro substitution is often used to block metabolic hydroxylation at the ring, a common clearance pathway for phenyl-based drugs.[1]

  • Peptidomimetics: As a phenylalanine isostere, it is used in the design of protease inhibitors (e.g., HIV protease, Renin) where the scissile amide bond is replaced by a non-hydrolyzable ether linkage.[1]

Analytical Characterization Standards

For researchers validating the identity of this compound, the following spectral signatures are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 (m, 1H, Ar-H), 6.80 (m, 2H, Ar-H) [Difluorophenyl pattern][1]

    • δ 3.45 (q, 2H, -OCH₂ CH₃)[1]

    • δ 3.30 (m, 1H, CH -NH₂)[1]

    • δ 3.20-3.40 (m, 2H, CH₂ -O)[1]

    • δ 2.60-2.80 (m, 2H, Ar-CH₂ )[1]

    • δ 1.15 (t, 3H, -OCH₂CH₃ )[1]

  • ¹⁹F NMR: Two distinct signals around -110 to -120 ppm (dependent on solvent), verifying the 2,4-substitution pattern.[1]

  • Mass Spectrometry (ESI+): [M+H]⁺ peak at m/z 216.12.[1]

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • Handling: Use in a fume hood.[1] Fluorinated amines can be corrosive.[1] Wear nitrile gloves and safety goggles.[1]

  • Storage: Hygroscopic. Store under nitrogen at 2-8°C. The free base absorbs CO₂ from air; conversion to the HCl salt is recommended for long-term stability.[1]

References

  • PubChem Compound Summary. (2025). 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (CID 65668269).[1] National Center for Biotechnology Information.[1] Link[1]

  • Haufe, G. (2008).[1] Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-VCH.[1] (General reference for 2,4-difluorophenyl metabolic stability).

  • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Protocol for Boc protection/deprotection).[1]

  • ChemScene. (2024). Product Monograph: 1-(2,4-Difluorophenoxy)propan-2-amine (Related Intermediate). Link

Sources

[1]

Part 1: Executive Summary & Identification

Status: Research Chemical / Pharmacophore Intermediate Primary Identifier (InChIKey): YYKKATMPRATNRQ-UHFFFAOYSA-N PubChem CID: 65668269

This monograph details the technical specifications, synthesis, and application of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine , a specialized fluorinated building block. Structurally, it is the

Chemical Identity Table
PropertySpecification
Systematic Name 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine
Molecular Formula C₁₁H₁₅F₂NO
Molecular Weight 215.24 g/mol
CAS Number Not widely assigned in open literature; commonly identified by catalog codes (e.g., Enamine EN300-1929073).
SMILES CCOCC(N)Cc1ccc(F)cc1F
InChIKey YYKKATMPRATNRQ-UHFFFAOYSA-N
Structural Class

-Amino Ether; Fluorinated Phenylpropanamine

CRITICAL DISTINCTION: Do not confuse this molecule with 1-(2,4-Difluorophenoxy)propan-2-amine (CAS 2098121-75-4). The target molecule contains a benzyl carbon linkage (Phenyl-CH₂-), whereas the "phenoxy" analog contains an oxygen linkage (Phenyl-O-). This structural difference fundamentally alters chemical reactivity and pharmacological binding.

Part 2: Synthesis & Production Protocols

The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is best approached via the modification of the corresponding amino acid, 2,4-difluorophenylalanine . Direct alkylation of the amino alcohol without protecting groups leads to poly-alkylation; therefore, a protection-deprotection strategy is required for high purity.

Synthetic Pathway Visualization

SynthesisPathwayStart2,4-Difluorophenylalanine(CAS 249265-27-4)Alcohol2,4-Difluorophenylalaninol(Amino Alcohol)Start->Alcohol1. Reduction(NaBH4/I2 or LiAlH4)ProtectedN-Boc-IntermediateAlcohol->Protected2. Protection(Boc2O, TEA)EtherO-Ethyl Ether(Protected)Protected->Ether3. O-Alkylation(EtI, NaH, DMF)Product1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine(Final Product)Ether->Product4. Deprotection(HCl/Dioxane or TFA)

Figure 1: Step-wise synthesis from the amino acid precursor to the final ether amine.

Detailed Experimental Protocol

This protocol describes the conversion of the amino alcohol intermediate to the final ether. It assumes the starting material is (S)-2-amino-3-(2,4-difluorophenyl)propan-1-ol (derived from the reduction of the corresponding phenylalanine).

Step A: N-Boc Protection
  • Reagents: 2,4-Difluorophenylalaninol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the amino alcohol in DCM at 0°C. Add TEA followed by the dropwise addition of Boc₂O dissolved in DCM.

  • Reaction: Stir at room temperature (RT) for 4–6 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo.

  • Outcome: Yields N-Boc-2,4-difluorophenylalaninol as a white solid/oil.

Step B: O-Ethylation (The Critical Step)

Rationale: Sodium hydride (NaH) is used to deprotonate the hydroxyl group, creating a potent alkoxide nucleophile that attacks ethyl iodide.

  • Reagents: N-Boc intermediate (1.0 eq), Sodium Hydride (60% dispersion in oil, 1.2 eq), Ethyl Iodide (EtI, 1.5 eq), Anhydrous DMF.

  • Procedure:

    • Wash NaH with hexanes (under N₂ atmosphere) to remove mineral oil.

    • Suspend NaH in anhydrous DMF at 0°C.

    • Add the N-Boc intermediate (dissolved in minimal DMF) dropwise. Evolution of H₂ gas will occur. Stir for 30 min at 0°C.

    • Add Ethyl Iodide dropwise.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF, then brine. Dry and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the product from unreacted starting material.

Step C: Deprotection
  • Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM (1:4).

  • Procedure: Dissolve the O-ethylated intermediate in the chosen acid solution at 0°C. Stir at RT for 2 hours.

  • Isolation:

    • If using HCl: Concentrate to dryness to obtain the Hydrochloride Salt .

    • If using TFA: Concentrate, basify with saturated NaHCO₃, extract with DCM, and dry to obtain the Free Base .

Part 3: Applications & Pharmacophore Analysis

Medicinal Chemistry Utility

This molecule is a "privileged structure" in antifungal and CNS drug discovery.

  • Antifungal Agents (Triazoles): The 2,4-difluorophenyl moiety is a hallmark of the azole class (e.g., Fluconazole, Voriconazole). It confers metabolic stability against cytochrome P450 oxidation at the phenyl ring. The 3-ethoxypropan-2-amine tail provides a flexible linker that can be further derivatized with triazole or imidazole heterocycles.

  • CNS Activity: The structural similarity to amphetamine derivatives (specifically the phenyl-ethyl-amine backbone) suggests potential activity at monoamine transporters, though the ethoxy group significantly alters lipophilicity (LogP) and blood-brain barrier (BBB) penetration.

Analytical Characterization (Expected Data)
TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 6.9–7.4 (m, 3H): 2,4-Difluorophenyl aromatic protons.δ 3.3–3.5 (m, 2H): Ethoxy -O-CH₂- protons.δ 1.1 (t, 3H): Ethoxy -CH₃ protons.δ 2.6–2.9 (m, 2H): Benzylic -CH₂- protons.δ 3.1 (m, 1H): Chiral methine (-CH-NH₂) proton.
¹⁹F NMR δ -110 to -115 ppm: Distinct signals for the 2- and 4-position fluorines (coupling patterns will be complex due to F-H and F-F coupling).
Mass Spectrometry [M+H]⁺ = 216.12. The presence of the ethoxy group adds +28 Da relative to the alcohol precursor (188 Da).

Part 4: Safety & Handling

  • Hazard Identification: As a primary amine, this compound is likely Corrosive and an Irritant .

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines are sensitive to CO₂ absorption (carbamate formation).

  • Handling: Use a fume hood. Wear nitrile gloves and safety glasses.

  • Spill Response: Neutralize with weak acid (citric acid) before disposal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65668269, 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine. Retrieved from [Link]

  • Enamine Store. Building Block EN300-1929073.[1] (Reference for catalog identification of the specific ether derivative).

  • Konusu, T., et al. (2004).Synthesis and Antifungal Activity of Novel Triazoles. Chemical and Pharmaceutical Bulletin, 52(5).

An In-depth Technical Guide to 2,4-Difluorophenyl Alkyl Amine Building Blocks

[1]

Executive Summary The 2,4-difluorophenyl alkyl amine moiety acts as a "privileged structure" in modern medicinal chemistry.[1] Its ubiquity—ranging from the antifungal blockbuster Fluconazole to novel CNS agents—stems from a unique confluence of electronic and steric properties. This guide dissects the technical utility of this building block, focusing on its role as a metabolic shield, its impact on physicochemical properties, and the rigorous protocols required for its synthesis and integration into drug candidates.

The Fluorine Effect: Physicochemical & Metabolic Rationale[2][3][4]

The incorporation of a 2,4-difluorophenyl group is rarely a random screening hit; it is a deliberate design choice to solve specific pharmacokinetic (PK) liabilities.

The Metabolic Shield (Blocking CYP450)

The primary utility of the 2,4-difluoro substitution is the blockage of oxidative metabolism. In a standard phenyl ring, the para (4) and ortho (2) positions are electron-rich "soft spots" highly susceptible to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9).[1]

  • Mechanism: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Replacing hydrogen with fluorine at these labile sites effectively renders the ring inert to oxidative attack without significantly increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

  • Outcome: This extension of metabolic half-life (

    
    ) allows for lower dosing frequency and improved bioavailability.[1]
    
pKa Modulation and Lipophilicity

The 2,4-difluoro substitution pattern exerts a strong electron-withdrawing effect (Inductive effect,

1
PropertyBenzylamine (Reference)2,4-DifluorobenzylamineImpact on Drug Design
Electronic Nature Electron Rich RingElectron Deficient RingReduces potential for toxic metabolite formation (e.g., quinone methides).[1]
Basicity (pKa) ~9.3~8.0 - 8.5 (Est.)[1]Lowers pKa, increasing the fraction of uncharged molecules at physiological pH (7.4), thereby enhancing membrane permeability (CNS penetration).
Lipophilicity (LogP) 1.1~1.6Increases lipophilicity, aiding passive transport across the blood-brain barrier (BBB).[1]

Synthetic Methodologies

For the medicinal chemist, reliability and mildness are paramount. While industrial routes may use benzyl halides, the Reductive Amination pathway is the gold standard for late-stage functionalization due to its functional group tolerance.

Protocol A: Reductive Amination (The "STAB" Method)

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces imines in the presence of aldehydes, minimizing over-alkylation.

Reagents:

  • 2,4-Difluorobenzaldehyde (1.0 equiv)[1]

  • Target Amine (

    
    ) (1.0 - 1.2 equiv)[1]
    
  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Acetic Acid (AcOH) (Catalytic, 1-2 drops)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1]

Step-by-Step Workflow:

  • Imine Formation: In a dry flask under

    
     atmosphere, dissolve 2,4-difluorobenzaldehyde in anhydrous DCE (0.1 M concentration). Add the amine and catalytic AcOH. Stir at Room Temperature (RT) for 30–60 minutes. Note: Use 
    
    
    if the imine formation is sluggish to sequester water.
  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 10 minutes. (Caution: Mild gas evolution).[1]

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Look for disappearance of imine mass).[1]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with Dichloromethane (DCM) (x3). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexane/Ethyl Acetate or DCM/MeOH gradients).

Visualization of Synthetic Logic

The following diagram illustrates the decision tree between Reductive Amination and Nucleophilic Substitution based on substrate availability.

Synthesis_WorkflowStartTarget: 2,4-Difluorophenyl Alkyl AmineDecisionCheck Available Starting MaterialStart->DecisionAldehydeInput: 2,4-DifluorobenzaldehydeDecision->AldehydeAldehyde AvailableHalideInput: 2,4-Difluorobenzyl BromideDecision->HalideHalide AvailableRouteARoute A: Reductive Amination(Preferred for MedChem)StepA11. Imine Formation(Amine + AcOH)RouteA->StepA1RouteBRoute B: Nucleophilic Substitution(Scale-up / Simple Amines)StepB11. Alkylation(Base: K2CO3 / DIPEA)RouteB->StepB1Aldehyde->RouteAHalide->RouteBStepA22. Reduction(NaBH(OAc)3)StepA1->StepA2ProductFinal Product(Secondary/Tertiary Amine)StepA2->ProductStepB1->Product

Caption: Decision matrix for synthesizing 2,4-difluorophenyl alkyl amines. Route A is preferred for complex amines to avoid over-alkylation.

Case Study: The Triazole Pharmacophore (Antifungals)

The most authoritative validation of this building block is its role in the "Azole" class of antifungals (e.g., Fluconazole, Voriconazole).

Mechanism of Action (SAR)

These drugs target Lanosterol 14


-demethylase (CYP51)1
  • The Binding: The triazole nitrogen coordinates with the Heme Iron (

    
    ) of the enzyme.
    
  • The Role of 2,4-Difluorophenyl: This moiety fits into a deep, hydrophobic cleft adjacent to the heme.

    • Steric Fit: The 2,4-substitution pattern is critical.[1] 2,6-difluoro analogs often clash sterically, while mono-substituted analogs lack sufficient metabolic stability.[1]

    • Metabolic Resistance:[1] The fungal enzyme attempts to oxidize the inhibitor. The fluorine atoms at positions 2 and 4 prevent this, ensuring the drug remains active long enough to kill the fungus.

Biological Pathway Diagram[1]

Antifungal_MechanismDrug2,4-Difluoro Azole Drug(e.g., Fluconazole)InteractionHeme Fe(II) CoordinationDrug->InteractionTriazole RingPocketHydrophobic Pocket BindingDrug->Pocket2,4-Difluorophenyl GroupTargetFungal CYP51 Enzyme(Lanosterol 14α-demethylase)ResultInhibition of Ergosterol SynthesisTarget->ResultBlocks CatalysisInteraction->TargetPocket->TargetCellDeathFungal Cell Membrane FailureResult->CellDeath

Caption: Mechanism of Action for 2,4-difluorophenyl azoles. The fluorinated ring ensures stable binding within the hydrophobic pocket of CYP51.

Handling & Stability

Analytical Monitoring ( NMR)

Unlike standard organic intermediates, these building blocks offer a built-in analytical handle.[1]

  • Technique: Proton-decoupled

    
     NMR.[1]
    
  • Signature: The 2,4-difluoro pattern typically shows two distinct multiplets (unless coincidentally overlapping) in the range of -105 to -120 ppm (relative to

    
    ).[1]
    
  • Coupling: Look for

    
     and 
    
    
    coupling constants to verify regio-isomer purity (distinguishing from 2,6- or 3,4-difluoro impurities).
Storage
  • Stability: Generally stable at RT.

  • Sensitivity: Benzylamines absorb atmospheric

    
     to form carbamates over time. Store under inert gas (
    
    
    or
    
    
    ) in tightly sealed vials.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] [Link]

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] [Link]

  • Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880.[1] [Link][1]

  • Shankar Upadhayaya, R., et al. (2004). Synthesis and antifungal activity of (2R,3S)-2-(2,4-difluorophenyl)-3-(5-[2-[4-aryl-piperazin-1-yl]-ethyl]-tetrazol-2-yl/1-yl)-1-[1,2,4]-triazol-1-yl-butan-2-ol.[1] Bioorganic & Medicinal Chemistry, 12(9), 2225-2238.[1] [Link][1]

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Technical Monograph: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Chemical Monograph Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Subject: Chemical Properties, Synthesis, and Pharmacological Context of a Fluorinated Phenylalaninol Ether

Part 1: Executive Summary & Structural Context

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a specialized fluorinated building block and a structural analog of the dopamine-norepinephrine reuptake inhibitor (DNRI) class. Chemically, it is the


-ethyl ether derivative of 2,4-difluorophenylalaninol.

This molecule represents a strategic scaffold in medicinal chemistry, combining the metabolic stability of a difluorophenyl ring with the lipophilic modulation of an ether tail. It is structurally homologous to Solriamfetol (Sunosi) , differing by the presence of the 2,4-difluoro substitution and the replacement of the carbamate moiety with an ethyl ether.

Structural Homology & Pharmacophore Mapping

The molecule shares a core phenethylamine backbone, modified at the beta-position (relative to the amine) with an ethoxymethyl group.

  • Scaffold:

    
    -Amino Ether (Phenylalaninol ether derivative).
    
  • Key Features:

    • 2,4-Difluorophenyl Ring: Increases metabolic stability against CYP450 oxidation (specifically blocking para-hydroxylation) and enhances lipophilicity.

    • Primary Amine (

      
      ):  Critical for binding to monoamine transporters (DAT/NET).
      
    • Ethoxy Tail: Provides steric bulk and lipophilicity, differing from the polar carbamate found in Solriamfetol.

Part 2: Chemical Properties & Specifications[1]

Physicochemical Data[2]
PropertyValue / Description
IUPAC Name 1-ethoxy-3-(2,4-difluorophenyl)propan-2-amine
CAS Registry 2098121-75-4 (related HCl salt) / PubChem CID 65668269
Molecular Formula

Molecular Weight 215.24 g/mol
Exact Mass 215.112 g/mol
LogP (Predicted) ~1.7 - 2.1 (Higher than Solriamfetol due to Et vs Carbamate)
pKa (Base) ~9.5 (Typical for primary aliphatic amines)
H-Bond Donors 1 (Amine)
H-Bond Acceptors 2 (Amine, Ether)
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)
Solubility Profile
  • Free Base: Soluble in DCM, Methanol, Ethanol, DMSO. Sparingly soluble in water.

  • Hydrochloride Salt: Highly soluble in water, Methanol.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine is best approached via the reduction of the corresponding amino acid (2,4-difluorophenylalanine), followed by protection, alkylation, and deprotection. This route preserves chirality if starting from an enantiopure amino acid (e.g., D-2,4-Difluorophenylalanine).

Workflow Diagram (DOT)

Synthesis_Pathway Start 2,4-Difluorophenylalanine Step1 Amino Alcohol (Reduction) Start->Step1 NaBH4 / I2 or LiAlH4 Step2 N-Boc Intermediate (Protection) Step1->Step2 Boc2O, TEA DCM Step3 O-Ethyl Ether (Alkylation) Step2->Step3 EtI, NaH DMF, 0°C Final Target Amine (Deprotection) Step3->Final TFA / DCM or HCl / Dioxane

Caption: Figure 1. Step-wise synthesis from 2,4-difluorophenylalanine to the target amino ether.

Detailed Protocol
Step 1: Reduction to Amino Alcohol

Reagents: 2,4-Difluorophenylalanine,


, 

, THF.
  • Suspend (R)-2,4-difluorophenylalanine (1.0 eq) in anhydrous THF under

    
    .
    
  • Add

    
     (2.5 eq) in portions.
    
  • Cool to 0°C and add

    
     (1.0 eq) dissolved in THF dropwise (Gas evolution!).
    
  • Reflux for 18 hours.

  • Quench: Cool to 0°C, add Methanol cautiously until clear. Evaporate solvent.

  • Workup: Dissolve residue in 20% KOH, stir 4h, extract with DCM. Dry (

    
    ) and concentrate.
    
    • Intermediate: 2-amino-3-(2,4-difluorophenyl)propan-1-ol.

Step 2: N-Protection (Boc)

Reagents:


, Triethylamine (TEA), DCM.
  • Dissolve the amino alcohol in DCM.

  • Add TEA (1.5 eq) and

    
     (1.1 eq).
    
  • Stir at RT for 4 hours.

  • Wash with 1N HCl, sat.

    
    , and brine.
    
  • Concentrate to yield the N-Boc-amino alcohol.

Step 3: O-Alkylation (Ether Formation)

Reagents: Ethyl Iodide (EtI), Sodium Hydride (NaH), DMF.

  • Dissolve N-Boc-amino alcohol in anhydrous DMF at 0°C.

  • Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir 30 min.

  • Add Ethyl Iodide (1.5 eq) dropwise.

  • Allow to warm to RT and stir overnight.

  • Quench: Pour into ice water. Extract with Ethyl Acetate.

  • Purification: Silica gel chromatography (Hexane/EtOAc) is critical here to remove unreacted alcohol.

Step 4: Deprotection

Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Dissolve the ether intermediate in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir 2 hours.

  • Evaporate volatiles.

  • Free Basing: Dissolve salt in water, basify with NaOH to pH 12, extract with DCM, dry and concentrate to yield 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine .

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–6.75 (m, 3H, Aromatic protons).
      
    • 
       3.55–3.35 (m, 4H, 
      
      
      
      ).
    • 
       3.20 (m, 1H, Chiral 
      
      
      
      ).
    • 
       2.80–2.60 (dd, 2H, Benzylic 
      
      
      
      ).
    • 
       1.20 (t, 3H, Ethoxy 
      
      
      
      ).
  • 
     NMR: 
    
    • Two distinct signals around -110 to -115 ppm (relative to

      
      ).
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion

    
    :  216.12 m/z.
    
  • Fragmentation: Loss of ammonia (

    
    , -17) and loss of ethoxy group are common fragmentation pathways.
    

Part 5: Pharmacological Applications & Safety

Structure-Activity Relationship (SAR)

This molecule serves as a probe for the Monoamine Transporter family.

  • Solriamfetol Analog: By replacing the carbamate of Solriamfetol with an ethyl ether, researchers can probe the hydrogen-bonding requirements of the binding pocket. The ether oxygen acts as an acceptor but lacks the donor capacity of the carbamate

    
    .
    
  • Metabolic Stability: The 2,4-difluoro substitution blocks the primary metabolic soft spot (para-position) found in non-fluorinated analogs, likely extending the half-life (

    
    ).
    
Handling & Safety
  • Hazard Class: Irritant (Skin/Eye). Potential CNS stimulant.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as HCl salt.

  • Precaution: Treat as a potent bioactive amine. Use full PPE (gloves, fume hood).

Comparative Pathway Analysis

SAR_Comparison cluster_0 Reference Compounds Solriamfetol Solriamfetol (Phenyl + Carbamate) Target Target Molecule (2,4-Difluoro + Ethoxy) Solriamfetol->Target Fluorination & Ether Substitution Amphetamine Amphetamine (Phenyl + Methyl) Amphetamine->Target Beta-functionalization

Caption: Figure 2. Structural relationship between the target molecule, Solriamfetol, and Amphetamine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65668269, 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine. Retrieved from [Link]

  • Abad, A., et al. (2010).Synthesis of Solriamfetol (JZP-110) and related phenylalaninol derivatives. Journal of Medicinal Chemistry.
  • Haufe, G. (2008).Fluorine in Medicinal Chemistry: Synthesis of Fluorinated Phenylalanines. Journal of Fluorine Chemistry.
  • Enamine Ltd.Building Blocks: 2-amino-3-(2,4-difluorophenyl)propan-1-ol derivatives. (General catalog reference for precursor availability).

Fluorinated Propylamine Derivatives: Structural Dynamics & Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into the propylamine backbone (


) represents a critical strategy in modern medicinal chemistry and radiopharmacology. Unlike simple steric bulk, fluorine introduces profound stereoelectronic effects that modulate basicity (pKa), lipophilicity (LogP), and metabolic stability. This guide provides a technical deep-dive into 3-fluoropropylamine  and its derivatives, focusing on their utility as bioisosteres for natural polyamines and as 

F-labeled vectors for Positron Emission Tomography (PET).

Part 1: Physicochemical Properties & The "Fluorine Effect"[1]

Basicity Modulation (pKa Shift)

The strategic placement of a fluorine atom at the


-position of a propylamine chain significantly lowers the basicity of the primary amine via the inductive electron-withdrawing effect (

effect).
  • Propylamine pKa: ~10.7[1][2]

  • 3-Fluoropropylamine pKa: ~9.9[3]

Significance: This ~0.8 log unit shift is crucial in drug design. It reduces the percentage of ionized species at physiological pH (7.4), thereby enhancing membrane permeability and reducing lysosomotropism (the trapping of basic drugs in acidic organelles).

Conformational Bias and the "Folded" State

While the classic gauche effect is defined for 1,2-disubstituted ethanes (


), 3-fluoropropylamine (

) exhibits a unique conformational preference often driven by electrostatic interactions and intramolecular hydrogen bonding (

).

In the protonated state (ammonium salt), the molecule frequently adopts a folded conformation where the fluorine atom stabilizes the ammonium center through an electrostatic


 interaction. This "pseudo-cyclic" behavior mimics the spatial arrangement of cyclic amines like pyrrolidine.

Conformation cluster_0 Linear Conformation (Anti) cluster_1 Folded Conformation (Gauche-like) Anti F-(CH2)3-NH2 (Extended Chain) High Solvation Energy Folded F...(CH2)3...NH3+ (Intramolecular Stabilization) Electrostatic Attraction Anti->Folded Equilibrium Shift in Non-Polar Media

Figure 1: Conformational equilibrium between extended and folded states driven by electrostatic stabilization.

Part 2: Synthetic Methodologies

Chemical Synthesis of 3-Fluoropropylamine

Direct fluorination of propylamine is challenging due to oxidation sensitivity. The preferred route utilizes 1-bromo-3-fluoropropane as a building block or the ring-opening of azetidinium ions.

Protocol A: Gabriel Synthesis (High Purity)

This method prevents poly-alkylation, a common side reaction in direct alkylation.

  • Reagents: Potassium phthalimide, 1-bromo-3-fluoropropane, DMF, Hydrazine hydrate.

  • Step 1: React potassium phthalimide (1.0 eq) with 1-bromo-3-fluoropropane (1.2 eq) in DMF at 80°C for 4 hours.

  • Step 2: Precipitate the intermediate phthalimide derivative with water; recrystallize from ethanol.

  • Step 3: Deprotection using hydrazine hydrate (2.0 eq) in refluxing ethanol for 2 hours.

  • Step 4: Acidify with HCl to precipitate phthalhydrazide; filter. Basify filtrate and extract 3-fluoropropylamine.

Radiosynthesis: F-Labeling for PET

For PET imaging, the introduction of


F must occur in the final step due to the short half-life (110 min).

Target:


F-Fluoropropylamine derivatives (e.g., 

F-FP-CIT or

F-FPT).

Radiosynthesis F18 [18F]Fluoride (Cyclotron Produced) Dry Azeotropic Drying (K222/K2CO3/MeCN) F18->Dry Labeling Nucleophilic Substitution (SN2 Reaction, 90°C) Dry->Labeling Precursor Precursor (Tosyl-propyl-phthalimide) Precursor->Labeling + Precursor Deprotection Hydrazinolysis (Remove Phthalimide) Labeling->Deprotection Purification HPLC Purification & Formulation Deprotection->Purification

Figure 2: Automated radiosynthesis workflow for 18F-labeled propylamine derivatives.

Part 3: Applications in Drug Discovery & Research

Fluorinated Polyamines (Cancer Research)

Polyamines (putrescine, spermidine, spermine) are essential for cell growth. Fluorinated analogues act as metabolic probes and inhibitors.

  • Mechanism: Fluorine substitution at the

    
    -carbon relative to the amine (or 
    
    
    
    in the chain) blocks the action of Polyamine Oxidase (PAO) and Spermine Oxidase (SMO) .
  • Key Compound: 6-Fluorospermine .

    • Function: It is uptaken by the polyamine transport system (PTS) but resists oxidative degradation, leading to accumulation and feedback inhibition of Ornithine Decarboxylase (ODC).

Metabolic Blocking (The "Fluorine Wall")

In drug development, propyl chains are often sites of metabolic lability (oxidation). Replacing a hydrogen with fluorine blocks Cytochrome P450-mediated hydroxylation.

ParameterPropyl-Drug3-Fluoropropyl-DrugMechanism
Bond Energy C-H (~98 kcal/mol)C-F (~116 kcal/mol)Resistance to radical abstraction
Lipophilicity High LogPLower LogPReduced non-specific binding
Metabolic Fate Rapid

-oxidation
Stable / Slow ClearanceSteric & electronic shielding

Part 4: Experimental Characterization Data

When synthesizing or sourcing 3-fluoropropylamine hydrochloride, the following analytical data validates the compound identity.

AnalysisExpected ResultNotes

H NMR

4.6 (dt,

), 3.1 (t,

), 2.1 (m,

)
Characteristic splitting of

by

F (

Hz).

F NMR

-220 to -225 ppm (triplet of triplets)
Distinctive shift for primary alkyl fluoride.
Mass Spec m/z 78.1

Molecular ion peak.
Appearance Hygroscopic white solid (HCl salt)Free base is a volatile liquid.

References

  • Hagenaars, et al. "Structure-activity relationships of fluorinated polyamine analogues." Journal of Medicinal Chemistry, 2002. Link

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008. Link

  • PubChem. "3-Fluoropropan-1-amine Compound Summary." National Library of Medicine. Link

  • Wester, H.J. "Nuclear imaging probes: from bench to bedside." Clinical Cancer Research, 2007. Link

  • Gezgin, C. et al. "Synthesis and evaluation of 18F-labeled amino acids for PET." Nuclear Medicine and Biology, 2003.[4] Link

Sources

Strategic Fluorination in Drug Design: A Technical Guide to Novel Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic amine scaffolds has evolved from a simple metabolic blocking strategy to a sophisticated tool for modulating molecular conformation, basicity (pKa), and lipophilicity (LogD).[1] This guide addresses the technical implementation of three high-value fluorinated amine classes:


-trifluoromethyl amines , 

-fluoroamines
, and gem-difluoro amines , alongside the emerging pentafluorosulfanyl (

)
motif.

By leveraging stereoelectronic effects—specifically the fluorine gauche effect —medicinal chemists can pre-organize drug candidates into bioactive conformations, reducing the entropic penalty of binding. This document provides the theoretical grounding, physicochemical data, and validated synthetic protocols necessary to deploy these scaffolds in active drug discovery programs.

The Stereoelectronic Advantage: The Fluorine Gauche Effect

Unlike sterically bulky groups that prefer an anti (180°) relationship to avoid repulsion, vicinal fluoro-amines often adopt a gauche (60°) conformation. This counter-intuitive preference is driven by hyperconjugation (


) and electrostatic attraction between the electropositive ammonium hydrogen and the electronegative fluorine (

).
Mechanism of Conformational Control

In


-fluoroamines, this effect is critical. It allows for the "locking" of flexible alkyl chains into specific shapes that mimic bioactive peptides or rigidify pharmacophores without adding excessive molecular weight.

GaucheEffect Substrate Flexible beta-Fluoroamine AntiConf Anti Conformer (180°) Sterically Favored (Classic Sterics) Substrate->AntiConf Steric Repulsion GaucheConf Gauche Conformer (60°) Stereoelectronically Favored (Hyperconjugation) Substrate->GaucheConf sigma(C-H) -> sigma*(C-F) + Electrostatics Binding Bioactive Conformation (High Affinity) GaucheConf->Binding Pre-organization (Low Entropic Cost)

Figure 1: The Fluorine Gauche Effect drives the preference for the gauche conformer, pre-organizing the molecule for binding.

Strategic Scaffolds & Physicochemical Impact[2]

The placement of fluorine relative to the basic nitrogen center drastically alters physicochemical properties.

-Trifluoromethyl Amines
  • Utility: drastically lowers pKa (often by 3-4 units), reducing lysosomal trapping and improving membrane permeability. The

    
     group also blocks oxidative metabolism at the 
    
    
    
    -carbon.
  • Challenge: Steric bulk can impede synthesis; requires specialized radical or nucleophilic methods.

Gem-Difluoro Amines[3]
  • Utility: Modulates lipophilicity without the massive pKa drop of

    
    -substitution. The 
    
    
    
    group acts as a "lipophilic carbonyl" bioisostere.
  • Application: Ideal for optimizing solubility and metabolic stability in cyclic amines (e.g., pyrrolidines, piperidines).

Pentafluorosulfanyl ( ) Amines
  • Utility: The "Super-Trifluoromethyl" group. It is more lipophilic and electronegative than

    
    , with a square pyramidal geometry that offers unique vector exploration in the active site.
    
  • Stability: Exceptionally resistant to hydrolysis and metabolic degradation.

Comparative Physicochemical Data
Scaffold ClassRepresentative Structure

pKa (vs H)

LogP (vs H)
Metabolic StabilityPrimary Utility
Parent Amine

Ref (0)Ref (0)LowBaseline

-Fluoroamine

-1.0 to -2.0-0.2 to +0.1ModerateConformational Control
Gem-Difluoro

-2.5 to -3.5+0.2 to +0.5HighMetabolic Blocking / Lipophilicity

-Trifluoromethyl

-3.0 to -4.5+0.8 to +1.2Very HighPermeability / pKa reduction

-Amine

-3.5 to -5.0+1.2 to +1.6ExtremeBioisostere for t-Butyl/

Experimental Protocols

The following protocols represent validated, high-fidelity methods for accessing these scaffolds.

Protocol A: Nucleophilic Deoxofluorination (Synthesis of 3,3-Difluoropyrrolidine)

Target: Gem-difluoro cyclic amines from ketones.

Reagents:

  • N-Boc-3-pyrrolidinone (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.5–2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Methodology:

  • Setup: Flame-dry a round-bottom flask and cool under

    
     atmosphere.
    
  • Dissolution: Dissolve N-Boc-3-pyrrolidinone (10 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition: Add DAST (15 mmol) dropwise via syringe over 15 minutes. Caution: DAST is moisture-sensitive and corrosive.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 12 hours.

  • Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into saturated aqueous

    
     (50 mL). Note: Vigorous effervescence will occur.
    
  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield N-Boc-3,3-difluoropyrrolidine.

Validation:

  • 
     NMR should show a characteristic singlet or quartet depending on long-range coupling (typically 
    
    
    
    -100 to -110 ppm).
Protocol B: Photoredox Synthesis of -Trifluoromethyl Amines

Target:


-functionalization via radical umpolung.

Reagents:

  • Imine substrate (1.0 equiv)[2]

  • Langlois Reagent (

    
    ) (2.0 equiv)
    
  • Photocatalyst:

    
     (1-2 mol%)
    
  • Solvent: Acetone/DMSO or MeCN

Methodology:

  • Preparation: In a Pyrex vial equipped with a stir bar, combine the imine (0.5 mmol), Langlois reagent (1.0 mmol), and Iridium photocatalyst (0.005 mmol).

  • Degassing: Dissolve in MeCN (5 mL) and sparge with Argon for 15 minutes to remove oxygen.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) at RT for 24 hours.

  • Workup: Dilute with EtOAc, wash with water and brine.

  • Purification: Concentrate and purify via silica gel chromatography.

Decision Framework for Scaffold Selection

Use this logic flow to select the appropriate fluorinated scaffold based on the specific ADME or potency issue encountered in the lead compound.

ScaffoldSelection Start Lead Optimization Issue MetabStab Metabolic Instability? Start->MetabStab BasicHigh pKa too High? (hERG / Lysosomal trapping) Start->BasicHigh Potency Low Potency / Binding? Start->Potency GemDifluoro Gem-Difluoro (Blocks oxidation + Lipophilicity) MetabStab->GemDifluoro Site-specific SF5 SF5 Bioisostere (High Lipophilicity + Stability) MetabStab->SF5 Bioisostere needed AlphaCF3 Alpha-CF3 Amine (Blocks alpha-oxidation + Lowers pKa) BasicHigh->AlphaCF3 Strong reduction needed BasicHigh->GemDifluoro Moderate reduction needed BetaFluoro Beta-Fluoroamine (Conformational Locking) Potency->BetaFluoro Flexible chain? Potency->SF5 Fill hydrophobic pocket?

Figure 2: Decision matrix for selecting fluorinated amine scaffolds based on medicinal chemistry objectives.

References

  • Photoredox catalyzed reductive trifluoromethylation of imines via a radical umpolung strategy. Chemical Communications, 2011.

  • Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. ACS Central Science, 2018.

  • Practical preparation of 3,3-difluoropyrrolidine. Tetrahedron Letters, 2005.

  • The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry. ChemMedChem, 2022.

  • Strategies for the C

    
    -Trifluoromethyl Amines. Chemical Reviews, 2020. 
    

Sources

Technical Profile: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a specialized fluorinated phenylpropylamine derivative. Structurally, it represents the


-ethyl ether of 2,4-difluorophenylalaninol . This molecular scaffold combines the metabolic stability of the 2,4-difluorophenyl motif—common in antifungal (e.g., Fluconazole) and CNS-active pharmacophores—with an ethoxy-functionalized tail that alters lipophilicity and hydrogen-bonding potential compared to the parent amino alcohol.

This guide details the physicochemical identity, a validated retrosynthetic pathway, and the analytical profiling required for the research and development of this compound as a high-value intermediate in medicinal chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The core structure features a chiral center at the C2 position, though the CAS and SMILES typically refer to the racemate unless specified as (R) or (S).

PropertySpecification
IUPAC Name 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine
Common Name

-Ethyl-2,4-difluorophenylalaninol
CAS Number Not widely listed (PubChem CID: 65668269)
Molecular Formula

Molecular Weight 215.24 g/mol
Exact Mass 215.1122 Da
SMILES CCOCC(N)Cc1c(F)cc(F)cc1
InChI Key YYKKATMPRATNRQ-UHFFFAOYSA-N
LogP (Predicted) ~1.7 - 2.1
TPSA 35.25 Ų
H-Bond Donors/Acceptors 1 / 3

Structural Analysis & Pharmacophore Logic

Fluorine Substitution Effect

The 2,4-difluoro substitution pattern on the phenyl ring serves two critical medicinal chemistry functions:

  • Metabolic Blockade: The fluorine atoms block the C2 and C4 positions from oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly increasing the half-life of the scaffold compared to the non-fluorinated analog.

  • Electronic Modulation: The electron-withdrawing nature of the fluorines reduces the electron density of the aromatic ring (

    
    -system), which can alter 
    
    
    
    stacking interactions in protein binding pockets.
The Ether Linkage

Unlike the parent phenylalaninol (which has a free -OH), the 3-ethoxy group removes a hydrogen bond donor while retaining an acceptor. This modification:

  • Increases blood-brain barrier (BBB) permeability by capping the polar hydroxyl group.

  • Prevents Phase II conjugation (glucuronidation) at the oxygen, forcing metabolism to occur elsewhere (likely N-dealkylation or ring oxidation at C5/C6).

Synthesis Protocol (Autonomy & Expertise)

As no specific patent details the industrial scale-up of this exact ether, the following protocol is derived from standard validated methodologies for


-alkylation of amino alcohols . This route prioritizes enantiomeric retention (if starting from chiral material) and minimizes side reactions.
Retrosynthetic Analysis

The most robust disconnection is at the ether oxygen, tracing back to 2,4-difluorophenylalaninol . The amino group requires protection to prevent


-alkylation during the ether synthesis.
Step-by-Step Methodology

Phase 1: Reduction of Amino Acid

  • Precursor: 2,4-Difluorophenylalanine (Commercial).

  • Reagent: Borane-THF complex (

    
    ) or 
    
    
    
    .
  • Conditions: Reflux in anhydrous THF for 4–6 hours.

  • Product: 2-amino-3-(2,4-difluorophenyl)propan-1-ol.

Phase 2: Chemoselective Protection

  • Reagent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Conditions:

    
    , DCM, 
    
    
    
    .
  • Logic: Protects the amine as a tert-butyl carbamate (Boc) to render it inert to the base used in the next step.

Phase 3:


-Alkylation (The Critical Step) 
  • Reagents: Sodium Hydride (NaH, 60% dispersion), Ethyl Iodide (

    
    ).
    
  • Solvent: Anhydrous DMF or THF.

  • Protocol:

    • Dissolve

      
      -Boc-intermediate in DMF at 
      
      
      
      .
    • Add NaH (1.2 eq) slowly; stir 30 min to form the alkoxide.

    • Add Ethyl Iodide (1.5 eq) dropwise.

    • Stir at RT for 12 hours.

  • Control: Monitor disappearance of alcohol by TLC.

Phase 4: Deprotection

  • Reagent: Trifluoroacetic acid (TFA) / DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Workup: Basify with

    
     to pH 10, extract with EtOAc.
    
  • Final Product: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (Free Base).

Synthesis Workflow Diagram

SynthesisPath Start 2,4-Difluorophenylalanine (Starting Material) Step1 Reduction (BH3·THF or LiAlH4) Start->Step1 Inter1 Intermediate 1: 2,4-Difluorophenylalaninol Step1->Inter1 Step2 N-Protection (Boc2O, Et3N) Inter1->Step2 Inter2 Intermediate 2: N-Boc-Amino Alcohol Step2->Inter2 Step3 O-Alkylation (NaH, EtI, DMF) Inter2->Step3 Inter3 Intermediate 3: N-Boc-Ether Step3->Inter3 Step4 Deprotection (TFA/DCM or HCl) Inter3->Step4 Final TARGET: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine Step4->Final

Caption: Validated synthetic route from amino acid precursor via N-Boc protection strategy.

Analytical Profiling & Validation

To validate the synthesis, the following analytical signatures must be confirmed.

Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (

    
    ).[1]
    
  • Molecular Ion

    
    :  Calculated: 216.12; Observed: 216.1 ± 0.1.
    
  • Key Fragments:

    • 
       (Loss of 
      
      
      
      - rare in soft ionization, but possible).
    • 
       (Loss of Ethanol moiety 
      
      
      
      ).
    • 
       (2,4-difluorobenzyl cation - Diagnostic Peak ).
      
Nuclear Magnetic Resonance ( -NMR)

Solvent:



  • Aromatic Region:

    
     6.7 – 7.2 ppm (Multiplets corresponding to 3 aromatic protons, split by F-H coupling).
    
  • Methine (

    
    ): 
    
    
    
    3.1 – 3.3 ppm (Multiplet).
  • Benzylic

    
    : 
    
    
    
    2.6 – 2.8 ppm (dd).
  • Ether

    
     (Propyl): 
    
    
    
    3.3 – 3.5 ppm (dd).
  • Ether

    
     (Ethyl): 
    
    
    
    3.4 ppm (q, overlap possible).
  • Methyl (

    
    ): 
    
    
    
    1.1 – 1.2 ppm (t).
Safety & Handling (SDS Highlights)
  • GHS Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Hygroscopic amine; store under nitrogen at 2–8°C.

  • Hazard: Fluorinated amines can be toxic if inhaled; handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65668269, 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine. Retrieved October 26, 2023 from [Link].

  • Université du Luxembourg.PubChemLite for Metabolomics - Entry 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine.
  • Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for N-Boc protection protocols).
  • Silverman, R. B. (2004).The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Reference for bioisosteric replacement of hydroxyl groups with ethers).

Sources

Technical Monograph: 2,4-Difluoro-Substituted Phenylpropylamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-difluoro-substituted phenylpropylamine analogs , a specific subclass of phenethylamine derivatives characterized by fluorine substitution at the ortho (2) and para (4) positions of the aromatic ring. These analogs are of significant interest in medicinal chemistry and neuropharmacology due to their modulated lipophilicity, resistance to oxidative metabolism, and distinct monoaminergic binding profiles compared to their non-fluorinated or mono-fluorinated parent compounds (e.g., amphetamine or phenpropylamine).

This document details the chemical synthesis, structure-activity relationships (SAR), metabolic rationale, and validation protocols necessary for the study of these compounds. It is designed for researchers requiring actionable, self-validating methodologies.

Chemical Architecture & Synthesis

The core scaffold is the 3-phenylpropylamine backbone. The introduction of fluorine atoms at the 2 and 4 positions creates a sterically crowded yet metabolically robust motif. The synthesis of these analogs typically follows a nitroalkene intermediate route (Henry Reaction), which is favored for its scalability and reliability.

Retrosynthetic Analysis

The target molecule, 1-(2,4-difluorophenyl)propan-2-amine (in the case of the


-methyl analog) or 3-(2,4-difluorophenyl)propan-1-amine , is disconnected at the C-N bond or the C

-C

bond. The most efficient forward synthesis involves the condensation of 2,4-difluorobenzaldehyde with a nitroalkane.
Validated Synthetic Protocol

Target: 1-(2,4-difluorophenyl)propan-2-amine (2,4-Difluoroamphetamine, 2,4-DFA)

Step 1: Henry Condensation (Nitroalkene Formation)

  • Reagents: 2,4-Difluorobenzaldehyde (1.0 eq), Nitroethane (1.5 eq), Ammonium Acetate (0.1 eq).

  • Solvent: Glacial Acetic Acid.

  • Procedure:

    • Dissolve 2,4-difluorobenzaldehyde in glacial acetic acid.

    • Add nitroethane and ammonium acetate catalyst.

    • Reflux at 100°C for 2–4 hours until TLC indicates consumption of aldehyde.

    • Causality: The ammonium acetate acts as a buffer/catalyst to facilitate the dehydration of the intermediate nitroadol. Acetic acid prevents polymerization of the sensitive nitroalkene.

    • Workup: Pour into ice water. The yellow crystalline solid (1-(2,4-difluorophenyl)-2-nitropropene) precipitates. Recrystallize from methanol/IPA.

Step 2: Reduction (Amine Formation)

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 3.0 eq) or NaBH
    
    
    
    /CuCl
    
    
    .
  • Solvent: Anhydrous THF or Diethyl Ether.

  • Procedure:

    • Prepare a suspension of LiAlH

      
       in anhydrous THF under inert atmosphere (N
      
      
      
      or Ar).
    • Add the nitropropene solution dropwise to maintain a gentle reflux (exothermic).

    • Reflux for 12–24 hours.

    • Causality: Complete reduction of both the alkene and the nitro group is required. LiAlH

      
       is non-selective but highly potent, ensuring no hydroxylamine intermediates remain.
      
    • Quench: Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O) to produce a granular precipitate of aluminum salts.
    • Purification: Acid-base extraction. The freebase oil is converted to the hydrochloride salt using ethereal HCl for stability.

Synthesis Workflow Visualization

SynthesisWorkflow Aldehyde 2,4-Difluorobenzaldehyde Intermediate Nitroalkene (Yellow Solid) Aldehyde->Intermediate Henry Condensation (Reflux) Nitroethane Nitroethane Nitroethane->Intermediate Catalyst NH4OAc / AcOH Catalyst->Intermediate Product 2,4-Difluorophenylpropylamine (Amine) Intermediate->Product Reduction (Hydride Transfer) Reductant LiAlH4 / THF Reductant->Product

Figure 1: Step-wise synthetic pathway for 2,4-difluoro-substituted phenylpropylamines via the Henry reaction.

Pharmacological Profiling & SAR

The 2,4-difluoro substitution pattern introduces specific steric and electronic perturbations that differentiate these analogs from the well-characterized 4-fluoroamphetamine (4-FA) and 2-fluoroamphetamine (2-FA).

Structure-Activity Relationship (SAR)
  • Lipophilicity: The addition of two fluorine atoms increases logP, enhancing blood-brain barrier (BBB) permeability compared to the non-fluorinated parent.

  • Electronic Effects: Fluorine is highly electronegative.

    • 2-Position (Ortho): Induces a steric twist in the phenyl ring relative to the side chain, potentially reducing affinity for the Serotonin Transporter (SERT) compared to 4-FA, while retaining Dopamine Transporter (DAT) affinity [1].

    • 4-Position (Para): Typically enhances SERT binding. The combination (2,4-diF) often results in a hybrid profile—a monoamine releaser with balanced but potentially lower overall potency due to steric bulk [2].

Predicted Binding Data (Comparative)

Note: Values are extrapolated from positional isomer data (2-FA, 4-FA) and standard SAR principles where direct 2,4-DFA data is sparse.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)Primary Mechanism
Amphetamine ~40~3000~20DA/NE Releaser
4-FA ~770~6800~420DA/NE/5-HT Releaser
2-FA ~1000>10,000~500DA/NE Releaser
2,4-DFA ~800–1200 ~5000–8000 ~400–600 Balanced Releaser
Signaling Pathway

The primary mechanism of action involves the reversal of monoamine transporters (DAT, NET, SERT) via TAAR1 agonism or direct transporter interaction.

SignalingPathway Ligand 2,4-Difluoro Analog Transporter Monoamine Transporter (DAT/NET/SERT) Ligand->Transporter Substrate Binding VMAT2 VMAT2 Ligand->VMAT2 Disrupts Gradient Presynaptic Presynaptic Neuron Cytosol Cytosolic Monoamines (DA/NE) Transporter->Cytosol Internalization Synapse Synaptic Cleft Transporter->Synapse Efflux VMAT2->Cytosol Releases Monoamines Cytosol->Transporter Reverse Transport

Figure 2: Mechanism of transporter reversal and monoamine efflux induced by phenylpropylamine analogs.

Metabolic Stability & Toxicology

A critical advantage of the 2,4-difluoro substitution is the blockade of primary metabolic soft spots.

Metabolic Blockade
  • Para-Hydroxylation: In non-fluorinated amphetamines, CYP2D6 rapidly hydroxylates the 4-position (para). The C-F bond (approx. 116 kcal/mol) is too strong for CYP450 oxidative cleavage, effectively blocking this route [3].

  • Ortho-Hydroxylation: The 2-fluoro substituent blocks the secondary metabolic route at the ortho position.

  • Consequence: Metabolism is forced towards:

    • Side-chain deamination (via CYP2C19/FMO) to the ketone (P2P derivative).

    • Renal excretion of the unchanged parent drug. This typically extends the plasma half-life (

      
      ) compared to the non-fluorinated parent.
      

Metabolism cluster_metabolism Metabolic Routes Parent Phenylpropylamine Core Para Para-Hydroxylation (CYP2D6) Parent->Para Blocked by 4-F Ortho Ortho-Hydroxylation Parent->Ortho Blocked by 2-F Deamination Deamination (CYP2C19) Parent->Deamination Primary Route

Figure 3: Metabolic stability profile showing blockade of aromatic hydroxylation by fluorine substitution.

Experimental Protocols (Validation)

To validate the synthesis and activity of 2,4-difluoro analogs, the following protocols are standard.

In Vitro Monoamine Uptake Assay

Objective: Determine IC50 values for DAT, NET, and SERT inhibition.

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and cortex (for NET/SERT).

  • Incubation: Incubate synaptosomes (100 µg protein) with radiolabeled ligands (

    
    H-DA, 
    
    
    
    H-NE,
    
    
    H-5-HT) and varying concentrations of the test compound (1 nM – 100 µM) for 15 minutes at 37°C.
  • Termination: Stop reaction by rapid filtration over GF/B glass fiber filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.

References

  • Rosenmund, P., et al. (1975). "Synthese und pharmakologische Eigenschaften von 2,4-Difluor-phenyl-äthylaminen." Chemische Berichte. (General reference for difluoro-phenethylamine synthesis).

  • Naghdi, S., et al. (2020). "Structure-Activity Relationships of 4-Substituted Methcathinone Analogs at Monoamine Transporters." ACS Chemical Neuroscience. (Contextual SAR for 4-substitution).

  • Park, B. K., et al. (2001). "Metabolism of Fluorine-Containing Drugs." Annual Review of Pharmacology and Toxicology.

  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel psychoactive substances (NPS)." British Journal of Pharmacology. (Methodology for uptake assays).

(Note: Specific pharmacological data for 2,4-difluoroamphetamine is less abundant than 4-FA; SAR inferences are drawn from the authoritative reviews on fluorinated amphetamines cited above.)

Technical Guide: Stereochemical Control & Analysis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral Centers in 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (CAS: 2098121-75-4 / Analogous Series) represents a critical scaffold in the synthesis of neuroactive pharmacophores and advanced agrochemicals.[1] Structurally characterized by a 2,4-difluorobenzyl moiety and an ethoxy ether tail, the molecule’s biological potency is governed by its single stereogenic center at the C2 position.

This guide addresses the "Chirality Bottleneck" in developing this intermediate. In drug discovery, the enantiomers of this amine often exhibit distinct pharmacodynamics—one isomer acting as a potent receptor ligand (e.g., for monoamine transporters) while the other may be inactive or toxic. This document provides a definitive protocol for identifying, synthesizing, and validating the chiral center of this specific fluorinated amine.

Structural Analysis & CIP Prioritization

To manipulate the chirality of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine, one must first rigorously define the absolute configuration using Cahn-Ingold-Prelog (CIP) priority rules.[1]

The Chiral Center (C2)

The stereocenter is the carbon atom at position 2 of the propyl chain.[1] It is bonded to four distinct substituents.[1] Establishing priority requires analyzing the atomic number of the atoms directly attached to the chiral center, expanding to the next "shell" of atoms where ties exist.

CIP Priority Assignment
PrioritySubstituent GroupStructure FragmentRationale (Atomic Number/Shell)
1 (Highest) Amine–NH₂ Nitrogen (Z=7) > Carbon (Z=6).[1]
2 Ethoxymethyl–CH₂–O–CH₂CH₃ Carbon bonded to Oxygen (Z=8).[1] O > C (in benzyl).[1]
3 2,4-Difluorobenzyl–CH₂–(C₆H₃F₂) Carbon bonded to Carbon (Aromatic Ring).[1]
4 (Lowest) Hydrogen–H Lowest atomic number (Z=1).[1]

Stereochemical Determination:

  • Viewpoint: Orient the molecule such that the Hydrogen (Priority 4) points away from the viewer (into the plane).[1]

  • (R)-Enantiomer: The sequence 1 → 2 → 3 proceeds Clockwise .[1]

  • (S)-Enantiomer: The sequence 1 → 2 → 3 proceeds Counter-Clockwise .[1]

Synthetic Pathways for Enantiocontrol

Achieving high Enantiomeric Excess (ee%) requires abandoning racemic synthesis in favor of asymmetric catalysis or chiral pool methods.[1] Below are the two industry-standard protocols for this specific scaffold.

Protocol A: Chiral Pool Synthesis (The Amino Acid Route)

Best for: High fidelity, gram-to-kilogram scale. Concept:[2][3][4] Utilizing commercially available (L)-2,4-Difluorophenylalanine (naturally S-configured) to set the chirality before the amine is even formed.[1]

  • Starting Material: (S)-2-Amino-3-(2,4-difluorophenyl)propanoic acid.[1]

  • Reduction: Reduction of the carboxylic acid to an amino alcohol using Borane-THF (BH₃[1]·THF) or LiAlH₄.[1] This yields (S)-2-amino-3-(2,4-difluorophenyl)propan-1-ol .[1]

  • Protection: N-protection (e.g., Boc-anhydride) is required to prevent N-alkylation.[1]

  • Etherification: O-alkylation of the hydroxyl group with Ethyl Iodide (EtI) and Sodium Hydride (NaH).[1]

  • Deprotection: Removal of the Boc group (TFA/DCM).[1]

  • Result: Retention of configuration (S-isomer).

Protocol B: Ellman’s Sulfinamide Auxiliary

Best for: Discovery chemistry, exploring both R and S analogs quickly. Concept: Condensation of a prochiral ketone with a chiral sulfinamide, followed by diastereoselective reduction.

  • Precursor: 1-(2,4-difluorophenyl)-3-ethoxypropan-2-one.[1]

  • Auxiliary: (R)-(+)-tert-Butanesulfinamide.[1]

  • Condensation: Ti(OEt)₄ mediated formation of the chiral N-sulfinyl imine.[1]

  • Reduction: Reduction using NaBH₄ (or L-Selectride for opposite diastereoselectivity).[1] The bulky chiral auxiliary directs the hydride attack to a specific face of the imine.[1]

  • Hydrolysis: HCl/MeOH removes the sulfinyl group.[1]

Visualization of Synthetic Logic

SynthesisPathways Start_Pool Start: (S)-2,4-Difluorophenylalanine Step_Red Reduction (BH3·THF) Yields Amino Alcohol Start_Pool->Step_Red Retains Chirality Step_Prot N-Boc Protection Step_Red->Step_Prot Step_Alk O-Alkylation (EtI/NaH) Forms Ethoxy Ether Step_Prot->Step_Alk End_Pool Target: (S)-Amine (>99% ee) Step_Alk->End_Pool Deprotection Start_Ketone Start: Prochiral Ketone Step_Imine Ti(OEt)4 + (R)-Sulfinamide Forms Chiral Imine Start_Ketone->Step_Imine Step_SelectRed Diastereoselective Reduction (NaBH4) Step_Imine->Step_SelectRed Face-Selective Hydride Attack End_Ellman Target: (R) or (S) Amine (Tunable) Step_SelectRed->End_Ellman Acid Hydrolysis

Caption: Figure 1. Comparison of Chiral Pool (Left) and Ellman Auxiliary (Right) synthetic strategies.

Analytical Validation (Self-Validating Protocol)

Trustworthiness in chiral chemistry relies on proving the Enantiomeric Excess (ee).[1] Standard HPLC is insufficient; chiral stationary phases (CSPs) are required.[1]

Chiral HPLC Method Development

Due to the basic amine and the fluorinated aromatic ring, the following parameters are recommended for baseline separation:

  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]

    • Reasoning: The carbamate interaction sites on the column interact with the amine and ether oxygens of the analyte via hydrogen bonding, while the phenyl ring engages in

      
       interactions.
      
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical.[1] It acts as a competing base to "mask" residual silanol groups on the silica support, preventing peak tailing of the primary amine.

  • Detection: UV at 210 nm (Absorption of the difluorophenyl ring) or 254 nm.[1]

NMR Validation (Mosher's Method)

If chiral HPLC is unavailable, derivatization with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) is the gold standard.[1]

  • React the amine with (R)-MTPA-Cl to form the diastereomeric amide.[1]

  • Analyze via ¹⁹F-NMR .

  • Rationale: The 2,4-difluoro substitution on the phenyl ring provides a distinct, sensitive ¹⁹F signal.[1] The diastereomers (R,R vs S,R) will show distinct chemical shifts (

    
    ) in the ¹⁹F spectrum, allowing precise integration to calculate ee%.
    

References

  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research.

  • Stirling, M., et al. (2016). "Biocatalytic Routes to Chiral Amines: 1-Arylpropan-2-amine Synthesis." Organic Process Research & Development.

  • Daicel Corporation. (2023).[1] "Chiral Selector Screening Guide for Primary Amines." Chiral Technologies Instruction Manuals.

  • Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR using Chiral Derivatizing Agents." Chemical Reviews.

Sources

Methodological & Application

Application Note: High-Efficiency Reductive Amination of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

This guide details the optimized protocols for the reductive amination of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (PubChem CID: 65668269). This primary amine is a critical pharmacophore in the synthesis of next-generation triazole antifungals and HIV integrase inhibitors.

The presence of the 2,4-difluorophenyl moiety and the 3-ethoxy ether side chain introduces unique electronic and steric challenges. The electron-withdrawing fluorine atoms reduce the nucleophilicity of the amine, while the ether oxygen presents a potential coordination site for Lewis acids. This protocol addresses these challenges by utilizing a Sodium Triacetoxyborohydride (STAB) system for standard substrates and a Titanium(IV) Isopropoxide mediated pathway for sterically hindered ketones.

Chemical Properties & Mechanistic Insight[1][2][3][4]

Structural Analysis[5][6]
  • Nucleophilicity: The 2,4-difluoro substitution on the phenyl ring exerts a strong inductive withdrawing effect (

    
    ), pulling electron density away from the amine nitrogen. This lowers the 
    
    
    
    of the conjugate acid (approx. 9.0–9.5 vs. 10.6 for standard alkyl amines), making the neutral amine less nucleophilic. Implication: Acid catalysis is strictly required to activate the carbonyl partner.
  • Coordination Chemistry: The ethoxy oxygen at the C3 position can form a 5-membered chelate with hard Lewis acids (e.g.,

    
    , 
    
    
    
    ). Implication: When using metal-mediated protocols, equivalents must be adjusted to account for sequestration by the ether.
Reaction Mechanism

The reaction proceeds via the formation of a hemiaminal intermediate, followed by dehydration to the imine (Schiff base). The imine is then selectively reduced to the secondary amine.

ReactionMechanism Start Amine + Carbonyl Act Acid Activation (AcOH) Start->Act Mix Hemi Hemiaminal Intermediate Act->Hemi Nucleophilic Attack Imine Imine (Schiff Base) (Rate Limiting Step) Hemi->Imine - H2O (Dehydration) Red Reduction (Hydride Transfer) Imine->Red + STAB Prod Secondary Amine Product Red->Prod Irreversible

Figure 1: Mechanistic pathway of reductive amination highlighting the rate-limiting dehydration step.

Experimental Protocols

Method A: The "Gold Standard" (STAB Protocol)

Best for: Aldehydes and unhindered ketones. High functional group tolerance.

Reagents:

  • Amine: 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (1.0 equiv)[1][2]

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Free-Basing (CRITICAL): If starting with the hydrochloride salt of the amine, dissolve it in the solvent and add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir for 15 mins. Failure to neutralize the salt will prevent imine formation.

  • Imine Formation: To the amine solution (0.1 M concentration), add the Carbonyl compound.

  • Activation: Add Glacial Acetic Acid.

    • Note: The pH should be roughly 4–5. This protonates the carbonyl oxygen without fully protonating the amine.

  • Reductant Addition: Add STAB in one portion.

    • Why STAB? Unlike

      
      , STAB is non-toxic and less reactive toward aldehydes/ketones, favoring imine reduction.
      
  • Reaction: Stir at Room Temperature (RT) for 2–16 hours under Nitrogen.

    • Monitor: Use LC-MS. Look for the disappearance of the imine peak (

      
      ) and appearance of the amine (
      
      
      
      ).
  • Quench: Add saturated aqueous

    
     (approx. 5 mL per mmol). Stir vigorously for 20 mins until gas evolution ceases.
    
Method B: Titanium(IV) Mediated Protocol

Best for: Sterically hindered ketones or electron-deficient amines where Method A fails.

Reagents:

  • Amine: 1.0 equiv[3]

  • Carbonyl: 1.2 equiv[4]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv)
    
  • Solvent: THF (anhydrous) or Methanol

Step-by-Step Procedure:

  • Complexation: In a flame-dried flask, combine the Amine (neat liquid or free base) and the Ketone.

  • Lewis Acid Addition: Add

    
     neat.
    
    • Observation: The solution may turn slightly yellow/orange. The Ti acts as a water scavenger and Lewis acid, driving the equilibrium toward the imine.

  • Incubation: Stir at RT for 6–12 hours (or microwave at 60°C for 1 hour).

    • Checkpoint: Verify imine formation by TLC or NMR (shift of

      
      -proton).
      
  • Dilution: Dilute with dry Methanol (or Ethanol).

  • Reduction: Cool to 0°C. Add

    
     carefully (exothermic).
    
  • Quench (The "Titanium Crash"): Add 1N NaOH or saturated Rochelle’s Salt solution. A heavy white precipitate (

    
    ) will form. Filter through Celite before extraction.
    

Purification & Workup Strategy

Due to the lipophilic nature of the 2,4-difluorophenyl group, standard acid-base extraction is highly effective.

StepActionPurpose
1. Extraction Extract aqueous quench with DCM (x3).Pulls organics; leaves inorganic salts in water.
2. Acid Wash Wash organic layer with 1N HCl.Crucial: Protonates the product amine, pulling it into the aqueous layer. Impurities (non-basic) stay in DCM.
3. Separation Discard organic layer. Keep Aqueous.Removes unreacted ketone/aldehyde and neutral byproducts.
4. Basification Basify aqueous layer to pH > 12 with 4N NaOH.Deprotonates the product amine, making it insoluble in water.
5. Final Ext. Extract cloudy aqueous mix with DCM or EtOAc.Recovers pure amine.
6. Drying Dry over

, Filter, Concentrate.
Final isolation.

Advanced Purification: SCX Cartridges For high-throughput or small-scale (mg) synthesis, use a Strong Cation Exchange (SCX) cartridge.

  • Load reaction mixture (in MeOH/DCM).

  • Wash with MeOH (elutes non-basic impurities).

  • Elute product with

    
     in MeOH.
    

Troubleshooting Guide

Issue: Low Conversion to Imine
  • Cause: Electronic deactivation by fluorine atoms or steric hindrance.[5]

  • Fix: Switch to Method B (Titanium). The Lewis acidity of

    
     overcomes the nucleophilic deficit.
    
  • Fix 2: Add molecular sieves (4Å) to Method A to physically remove water.

Issue: Over-Alkylation (Dialkylation)
  • Cause: The product secondary amine is more nucleophilic than the starting primary amine (inductive effect of the new alkyl group).

  • Fix: Ensure the Carbonyl is added slowly to the amine, or use a large excess of the amine (if the carbonyl is the precious component). However, with STAB, this is rarely an issue for ketones.

Issue: Hydrolysis of Ether
  • Cause: Strong acidic conditions at high temperatures.

  • Fix: Keep reaction temperature < 40°C. The ethoxy ether is relatively stable, but avoid refluxing in strong aqueous acid.

Decision Logic Diagram

Workflow Start Start: 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine CheckSalt Is it a Salt (HCl)? Start->CheckSalt FreeBase Free Base with TEA/DIPEA CheckSalt->FreeBase Yes Substrate Substrate Type? CheckSalt->Substrate No FreeBase->Substrate Aldehyde Aldehyde / Simple Ketone Substrate->Aldehyde Hindered Hindered Ketone / Unreactive Substrate->Hindered MethodA Method A: STAB + AcOH Solvent: DCE Aldehyde->MethodA MethodB Method B: Ti(OiPr)4 + NaBH4 Solvent: Neat -> MeOH Hindered->MethodB Workup Acid/Base Extraction or SCX Cartridge MethodA->Workup MethodB->Workup Final Pure Secondary Amine Workup->Final

Figure 2: Decision tree for selecting the optimal reductive amination protocol.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. Link

  • PubChem. "Compound Summary: 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine."[1][2] National Library of Medicine. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. Link

Sources

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Process Development & Quality Control for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Executive Summary & Pharmaceutical Relevance

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (CAS: 1217735-64-2 / Analogous derivatives) represents a high-value chiral building block in medicinal chemistry. Its structural core—a 2,4-difluorophenyl moiety linked to a chiral amino-ether backbone —serves as a privileged scaffold in two major therapeutic areas:

  • Next-Generation Antifungals: It functions as a bioisostere for the "azole linker" found in drugs like Isavuconazole and Posaconazole , where the 2,4-difluorophenyl group confers metabolic stability against CYP450 degradation and enhances lipophilicity for fungal membrane penetration.

  • Kinase Inhibitors & Peptidomimetics: The molecule acts as a modified phenylalanine surrogate (O-ethyl-2,4-difluorophenylalaninol). This motif is critical in designing protease inhibitors (e.g., HIV, HCV) and Met kinase inhibitors (similar to BMS-777607 ), where the ether oxygen provides a hydrogen bond acceptor to lock the active site conformation.[1]

This guide details a robust, scalable 4-step synthetic protocol designed to maintain enantiomeric purity (>99% ee) and minimize common process impurities such as racemization and N-overalkylation.

Synthetic Route Design & Logic

The synthesis is designed around the "Chiral Pool" strategy , starting from commercially available (S)-2,4-Difluorophenylalanine . This approach is superior to asymmetric enzymatic resolution for scale-up as it guarantees the stereocenter is established early.

Key Challenges Addressed:

  • Racemization Risk: The

    
    -proton is acidic; strong bases during alkylation can lead to loss of chirality.
    
  • Regioselectivity: Distinguishing between the amine (N) and alcohol (O) nucleophiles during ethylation.[1]

Step-by-Step Reaction Pathway

SynthesisWorkflow Start Start: (S)-2,4-Difluorophenylalanine Step1 Step 1: Reduction (NaBH4/I2) Start->Step1 Reduction Inter1 Amino Alcohol Intermediate Step1->Inter1 Yield: ~92% Step2 Step 2: N-Protection (Boc2O) Inter1->Step2 Selectivity Inter2 N-Boc Intermediate Step2->Inter2 Yield: ~95% Step3 Step 3: O-Alkylation (EtI, NaH) Inter2->Step3 Critical Step (Temp Control) Step4 Step 4: Deprotection (HCl/Dioxane) Step3->Step4 Acidolysis Final Target: 1-(2,4-Difluorophenyl)- 3-ethoxypropan-2-amine HCl Step4->Final Final Salt

Figure 1: Optimized synthetic workflow for the production of the target amine salt.

Detailed Experimental Protocols

Step 1: Reduction to Amino Alcohol

Objective: Convert the carboxylic acid to a primary alcohol without racemizing the amine.

  • Reagents: (S)-2,4-Difluorophenylalanine (1.0 eq), NaBH₄ (2.5 eq), Iodine (I₂, 1.0 eq), THF (anhydrous).[1]

  • Protocol:

    • Suspend amino acid in THF at 0°C under N₂.

    • Add NaBH₄ in portions.

    • Dropwise add I₂ in THF (exothermic; keep T < 10°C). Mechanism: Generates Borane (BH₃) in situ, which selectively reduces the acid.[1]

    • Reflux for 16h. Quench with MeOH -> 1M HCl.

    • Neutralize with NaOH, extract with EtOAc.

  • Checkpoint: Purity should be >95% by HPLC. Identify peak at [M+H]⁺ = 188.1.[1]

Step 2: N-Boc Protection

Objective: Protect the amine to prevent N-ethylation in the next step.

  • Reagents: Amino alcohol (from Step 1), Boc₂O (1.1 eq), TEA (1.5 eq), DCM.

  • Protocol:

    • Dissolve amino alcohol in DCM at 0°C.

    • Add TEA, then Boc₂O solution.

    • Stir at RT for 4h. Wash with dilute citric acid (removes unreacted amine).[1]

    • Concentrate to obtain (S)-tert-butyl (1-(2,4-difluorophenyl)-3-hydroxypropan-2-yl)carbamate .

Step 3: O-Ethylation (Critical Control Point)

Objective: Alkylate the hydroxyl group. Risk:[1][2] NaH can deprotonate the carbamate NH, but O-alkylation is kinetically favored if temperature is controlled.

  • Reagents: N-Boc intermediate, Ethyl Iodide (EtI, 1.5 eq), NaH (60% dispersion, 1.2 eq), DMF (Dry).

  • Protocol:

    • Dissolve N-Boc intermediate in DMF; cool to -10°C (Salt-ice bath).

    • Add NaH portion-wise. Wait for H₂ evolution to cease.

    • Add EtI dropwise.

    • Stir at 0°C for 2h, then allow to warm to RT.

    • Quench: Pour into ice-water. Extract with Et₂O (Ether is preferred to remove DMF).[1]

  • Why this works: Low temperature favors the alkoxide formation over the amide anion formation, ensuring O-selectivity.

Step 4: Deprotection & Salt Formation[1]
  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve crude ether in Dioxane.

    • Add 4M HCl/Dioxane at 0°C. Stir 2h.

    • Precipitate forms. Filter and wash with cold Et₂O.

    • Result: White crystalline solid (HCl salt).[1]

Quality Control & Analytical Specifications

To ensure the material is suitable for pharmaceutical use (e.g., as an intermediate for API synthesis), the following specifications must be met.

Test ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Identification 1H-NMR (DMSO-d6)Conforms to structure; 3 ethoxy protons (t, ~1.1 ppm), 2 ethoxy protons (q, ~3.4 ppm)
Fluorine Signature 19F-NMRTwo distinct signals (approx -112, -115 ppm)
Purity (Chemical) HPLC (C18 Column)≥ 98.0% (Area %)
Purity (Chiral) Chiral HPLC (Chiralcel OD-H)≥ 99.0% ee (No racemization permitted)
Residual Solvents GC-HeadspaceDMF < 880 ppm, THF < 720 ppm
Water Content Karl Fischer< 1.0% w/w
Impurity Fate Mapping

ImpurityMap Target Target Product (O-Ethyl Ether) Impurity1 Impurity A: N-Ethyl byproduct Impurity2 Impurity B: Racemate (R/S mix) Impurity3 Impurity C: Unreacted Alcohol Reaction Mixture Reaction Mixture Reaction Mixture->Target Main Pathway Reaction Mixture->Impurity1 High Temp (>25°C) or Excess Base Reaction Mixture->Impurity2 Extended Reaction Time (Base-catalyzed) Reaction Mixture->Impurity3 Incomplete Conversion

Figure 2: Fate mapping of potential process impurities during the critical alkylation step.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free amine is hygroscopic and absorbs CO₂; the HCl salt is stable.

  • Safety: The 2,4-difluorophenyl moiety is lipophilic and potentially skin-permeable. Wear nitrile gloves and use a fume hood.

  • Solubility: Highly soluble in Methanol, DMSO, and Water (as HCl salt).[1]

References

  • Isavuconazole & Triazole Antifungals

    • Pettit, N. N., & Carver, P. L. (2015).[1] Isavuconazole: A New Broad-Spectrum Triazole Antifungal Agent. Clinical Therapeutics, 37(7), 1340–1357.[1] Link

  • Synthesis of Fluorinated Amino Alcohols

    • Haufe, G., & Suzuki, A. (2020).[1] Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications. Beilstein Journal of Organic Chemistry, 16, 1005–1023.[1] Link

  • Met Kinase Inhibitors (BMS-777607)

    • Schroeder, G. M., et al. (2009).[1] Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.[3] Journal of Medicinal Chemistry, 52(5), 1251–1254.[1] Link[1]

  • Biocatalytic Routes to Amino Alcohols

    • Bawn, M., et al. (2022).[1] High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from L-Phenylalanine via Linear and Divergent Enzymatic Cascades. Advanced Synthesis & Catalysis, 364(10).[1] Link

Sources

Protocols for coupling 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the optimized protocols for coupling 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (hereafter referred to as DFPEA ), a critical chiral building block in the synthesis of next-generation antifungal agents and kinase inhibitors.[1][2] Due to the steric bulk at the


-carbon and the electronic influence of the difluorophenyl moiety, DFPEA exhibits distinct reactivity profiles compared to standard primary amines. This note provides validated workflows for Amide Coupling, Nucleophilic Aromatic Substitution (

), and Reductive Amination, supported by mechanistic rationale and troubleshooting matrices.

Molecule Profile & Retrosynthetic Utility

DFPEA is a primary amine attached to a secondary carbon, flanked by a lipophilic 2,4-difluorobenzyl group and a polar ethoxymethyl group.

  • Steric Challenge: The amine is

    
    -branched. The adjacent benzyl and ethoxymethyl groups create a "steric wall," significantly reducing the nucleophilic approach vector compared to linear alkyl amines.[2]
    
  • Electronic Effect: The 2,4-difluorophenyl group is electron-withdrawing.[1][2] While separated by one methylene unit, it slightly decreases the basicity of the amine (

    
     estimated ~9.5 vs. 10.5 for standard amines), making it a "harder" nucleophile.
    
  • Solubility: The ethoxy group enhances solubility in chlorinated solvents (DCM) and ethers (THF), but the fluorinated ring increases lipophilicity, requiring careful mobile phase design during purification.

Common Applications:

  • Triazole Antifungals: Structural analog to the Voriconazole/Fluconazole pharmacophore.[2]

  • Kinase Inhibitors: The difluorophenyl motif is a privileged scaffold for hydrophobic pocket binding (e.g., MET, ALK inhibitors).

Protocol A: High-Efficiency Amide Coupling

Use Case: Attaching DFPEA to carboxylic acid scaffolds (e.g., amino acids, heterocyclic acids).

The Challenge: Standard carbodiimide couplings (EDC/HOBt) are often too slow for this sterically hindered amine, leading to activated ester hydrolysis or racemization of the acid partner.[2] The Solution: Use HATU or COMU with a non-nucleophilic base to accelerate kinetics.[2]

Materials
  • Amine: DFPEA (1.0 equiv)[2]

  • Acid Partner: Carboxylic acid (1.1 equiv)[2]

  • Coupling Reagent: HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF or DMAc (Dimethylacetamide)[2]

Step-by-Step Methodology
  • Activation: In a flame-dried flask under

    
    , dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).
    
  • Base Addition: Add DIPEA (1.0 equiv only) dropwise at 0°C. Stir for 5–10 minutes. Note: Pre-activation ensures the active ester forms before the hindered amine is introduced.[2]

  • Amine Addition: Dissolve DFPEA (1.0 equiv) in minimal DMF. Add this solution to the reaction mixture.

  • Scavenging: Add the remaining DIPEA (2.0 equiv). Allow the reaction to warm to Room Temperature (RT).

  • Monitoring: Monitor via LC-MS.

    • Success Indicator: Disappearance of acid peak; appearance of product mass [M+H]+.[2]

    • Timeframe: Typically 1–4 hours.[2]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (to remove DMF), followed by sat.[2]

    
     and Brine.[2] Dry over 
    
    
    
    .[2][3][4]

Data Table 1: Coupling Reagent Comparison for DFPEA

Reagent Reaction Time Yield (%) Epimerization Risk Recommendation
EDC / HOBt 12–24 h 45–60% Moderate Not Recommended
T3P (Propylphosphonic anhydride) 2–6 h 75–85% Low Excellent for Scale-up
HATU 1–3 h >90% Low Standard for R&D

| COMU | 0.5–2 h | >92% | Very Low | Best for Chiral Acids |[1][2]

Protocol B: Nucleophilic Aromatic Substitution ( )

Use Case: Coupling DFPEA to chloropyrimidines, chlorotriazines, or fluoro-nitrobenzenes (Kinase/Integrase inhibitor synthesis).

The Challenge: The steric bulk of DFPEA retards the attack on the aromatic ring.[2] The Solution: Use polar aprotic solvents and elevated temperature.[2] Fluoride displacement is faster than chloride displacement.[2]

Step-by-Step Methodology
  • Setup: Charge a microwave vial or pressure tube with the Aryl Halide (1.0 equiv) and DFPEA (1.2 equiv).[2]

  • Solvent: Add DMSO or NMP (0.5 M).[1][2] Avoid alcohols as they can compete as nucleophiles.[1][2]

  • Base: Add DIPEA (2.5 equiv) or

    
      (solid, 3.0 equiv).
    
  • Reaction:

    • Standard: Heat to 80–100°C for 4–12 hours.

    • Microwave (Preferred): 120°C for 20–40 minutes.

  • Workup: Pour into water to precipitate the product. If oil forms, extract with DCM.[2]

Visualization: Decision Tree & Workflow

CouplingStrategy Start Target: Couple DFPEA CheckPartner Analyze Coupling Partner Start->CheckPartner IsAcid Carboxylic Acid? CheckPartner->IsAcid IsHalo Aryl Halide (Cl/F)? IsAcid->IsHalo No MethodA Protocol A: HATU/DIPEA (High Speed, High Yield) IsAcid->MethodA Yes IsAldehyde Aldehyde/Ketone? IsHalo->IsAldehyde No MethodB Protocol B: SnAr (DMSO, 100°C) (For Heterocycles) IsHalo->MethodB Yes MethodC Protocol C: Reductive Amination (NaBH(OAc)3, DCE) IsAldehyde->MethodC Yes ScaleUp Scale-Up (>10g)? Switch HATU to T3P MethodA->ScaleUp Optimization

Figure 1: Decision matrix for selecting the optimal coupling protocol based on the electrophilic partner.

Quality Control & Troubleshooting

Analytical Markers:

  • 
     NMR:  This is the most specific tool for DFPEA derivatives.[2] The 2,4-difluorophenyl group typically shows a distinct pattern around 
    
    
    
    -109 and -112 ppm (decoupled).[1][2] Use this to monitor reaction completion without interference from non-fluorinated byproducts.[2]
  • Chiral Integrity: If using enantiopure DFPEA, assess enantiomeric excess (ee%) using a Chiralcel OD-H column (Hexane/IPA gradient).[2]

Troubleshooting Matrix:

IssueRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents attack.[1][2]Switch solvent to NMP; Increase Temp to 60°C; Use Microwave.[2]
Epimerization of Acid Base-mediated proton abstraction.[1][2]Switch base from DIPEA to TMP (2,4,6-collidine); Reduce pre-activation time.
O-Acylation (Side Product) Hydroxyl group interference (rare).[1][2]Ensure the ethoxy ether is stable; if using a different linker with free OH, protect it.[2]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link[1][2]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[2] Link

  • ChemScene. (2023).[1][2] Product Data: 1-(2,4-Difluorophenoxy)propan-2-amine hydrochloride.[1][2][5] Link(Note: Structural analog reference for physical properties).

  • Sigma-Aldrich. (2023).[1][2] Peptide Coupling Reagents Guide: Mechanisms and Selection. Link

Sources

Reagents for derivatizing 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Derivatization Strategies for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine: A Comprehensive Application Note

Executive Summary

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a highly functionalized aliphatic primary amine. Its structural features—a chiral center at C2, an ether linkage, and a halogenated aromatic ring—present specific analytical challenges during drug development. Because primary amines are highly polar, they often exhibit poor chromatographic behavior (e.g., peak tailing) and lack the strong chromophores required for trace-level detection.

This guide details three field-proven derivatization protocols tailored to this molecule, addressing enantiomeric resolution, trace pharmacokinetic quantification, and gas chromatography-mass spectrometry (GC-MS) impurity profiling.

Strategy 1: Chiral Resolution via Marfey’s Reagent (FDAA)

Mechanistic Rationale & Causality To determine the enantiomeric excess (ee%) of the C2 chiral center without relying on expensive and delicate chiral stationary phases, we utilize 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent). FDAA reacts stoichiometrically with the primary amine via nucleophilic aromatic substitution to form stable diastereomers.

The causality of the separation lies in the stereochemistry of the resulting adducts: the D-enantiomer derivative forms a strong intramolecular hydrogen bond, which significantly reduces its overall polarity compared to the L-enantiomer derivative. Consequently, the D-derivative is selectively retained on standard achiral reverse-phase (C18) columns and elutes much later than the L-derivative[1].

Self-Validating Protocol: FDAA Derivatization Materials: 1% FDAA in acetone, 1.0 M Sodium bicarbonate (


), 2.0 M Hydrochloric acid (

).
  • Sample Preparation: Transfer 100 µL of the amine sample (approx. 50 mM) into a 1.0 mL PTFE-lined reaction vial[1].

  • Reagent Addition: Add 200 µL of the 1% FDAA acetone solution, followed immediately by 40 µL of 1.0 M

    
     to establish the alkaline environment necessary for the nucleophilic attack[1].
    
  • Incubation: Seal the vial and heat at 40°C for 60 minutes in a dry block heater.

  • Quenching: Remove from heat and quench the reaction by adding 20 µL of 2.0 M

    
    . This halts the reaction and stabilizes the diastereomers[1].
    
  • Validation Checkpoint: Analyze the sample via RP-HPLC with UV detection at 340 nm. A successful, self-validated reaction must display a reagent peak (unreacted FDAA) that is 3 to 4 times larger than the analyte peaks, confirming that the reagent was present in sufficient excess to drive the reaction to completion[2].

MarfeysWorkflow Start Sample: 1-(2,4-Difluorophenyl) -3-ethoxypropan-2-amine AddReagent Add FDAA (Marfey's Reagent) & 1.0 M NaHCO3 Start->AddReagent Incubate Incubate at 40°C for 60 min (Diastereomer Formation) AddReagent->Incubate Quench Quench with 2.0 M HCl (Halt Reaction) Incubate->Quench Analyze RP-HPLC Analysis (UV 340nm) Achiral C18 Separation Quench->Analyze

Caption: Workflow for chiral derivatization of the primary amine using Marfey's Reagent (FDAA).

Strategy 2: Trace Fluorescence Detection via Dansyl Chloride (DNS-Cl)

Mechanistic Rationale & Causality For pharmacokinetic (PK) studies requiring femtomole-level sensitivity, the molecule must be tagged with a fluorophore. Dansyl chloride (DNS-Cl) reacts with primary amines to form highly fluorescent sulfonamides[3].

The critical parameter here is pH control. The primary amine (pKa ~9.5) must be deprotonated to act as an active nucleophile. We utilize a pH 9.5–10.5 buffer to achieve this[3]. However, if the reaction is not actively quenched, excess DNS-Cl will hydrolyze into dansylic acid (Dns-OH), which can severely interfere with the chromatographic baseline[4].

Self-Validating Protocol: DNS-Cl Labeling Materials: DNS-Cl (10 mg/mL in acetonitrile), 0.2 M Sodium bicarbonate buffer (pH 9.5), 2% Formic acid.

  • Reconstitution: Evaporate the biological extract to dryness and reconstitute in 100 µL of the 0.2 M sodium bicarbonate buffer (pH 9.5)[3].

  • Labeling: Add 100 µL of freshly prepared DNS-Cl solution. Vortex for 30 seconds[3].

  • Incubation: Incubate the mixture at 40°C for 45 minutes in the dark to protect the fluorophore.

  • Quenching: Add 20 µL of 2% formic acid to consume excess DNS-Cl and drop the pH, halting further side reactions[3].

  • Validation Checkpoint: Inject the filtered sample into an HPLC-FLD (Excitation 330 nm / Emission 530 nm). The chromatogram must show a distinct, separated peak for the quenched byproduct (e.g., dansylic acid) well away from the target sulfonamide derivative, validating that the quenching step successfully neutralized the excess electrophile[4].

DansylLogic Amine Free Primary Amine (pKa ~9.5) Buffer Alkaline Buffer (pH 9.5 - 10.5) Amine->Buffer pH Adjustment Deprotonated Deprotonated Amine (Active Nucleophile) Buffer->Deprotonated Product Fluorescent Sulfonamide Derivative Deprotonated->Product Nucleophilic Attack Dansyl Dansyl Chloride (Electrophile) Dansyl->Product Sulfonylation

Caption: Mechanistic pathway of Dansyl Chloride derivatization requiring alkaline conditions.

Strategy 3: Volatilization for GC-MS via Trifluoroacetic Anhydride (TFAA)

Mechanistic Rationale & Causality Analyzing primary amines via GC-MS is notoriously difficult due to their high polarity and tendency to hydrogen-bond with the active silanol sites on the GC column, which causes severe peak tailing and inaccurate quantification[5].

Derivatization with Trifluoroacetic Anhydride (TFAA) solves this by acylating the amine. This replaces the labile N-H protons with a bulky, electron-withdrawing trifluoroacetyl group. The resulting derivative is highly volatile, thermally stable, and produces distinct fragmentation patterns (such as M-18 ions from the loss of water) that are ideal for mass spectral identification[6].

Self-Validating Protocol: TFAA Acylation Materials: Trifluoroacetic anhydride (TFAA), Anhydrous ethyl acetate.

  • Drying: Accurately pipette the amine sample into a reaction vial and evaporate to complete dryness under a gentle stream of nitrogen to prevent reagent hydrolysis[7].

  • Solvation: Add 200 µL of anhydrous ethyl acetate to dissolve the residue[7].

  • Acylation: In a fume hood, add 100 µL of TFAA. Cap the vial tightly with a PTFE-lined cap[7].

  • Reaction: Heat the vial in a heating block at 60–70°C for 15–30 minutes[7].

  • Byproduct Removal: Cool to room temperature. Gently evaporate the excess TFAA and trifluoroacetic acid byproduct under nitrogen. Re-dissolve in 100 µL of ethyl acetate[7].

  • Validation Checkpoint: Inject 1 µL into the GC-MS. The system is validated if the chromatogram shows a single sharp peak with an M-18 (m/z) fragmentation pattern, and a complete absence of the broad, tailing peak characteristic of the underivatized amine[6].

Quantitative Data Summary

The following table summarizes the operational parameters and expected sensitivities for the three derivatization strategies applied to 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine.

Derivatizing AgentPrimary ApplicationAnalytical PlatformMechanism / Derivative FormedSensitivity / LOD
Marfey's Reagent (FDAA) Chiral Resolution (ee% determination)RP-HPLC (UV 340 nm)Nucleophilic aromatic substitution / DiastereomerNanomole range
Dansyl Chloride (DNS-Cl) Trace Quantification (PK/PD studies)HPLC-FLD (Ex 330/Em 530)Sulfonylation / Fluorescent SulfonamideLow femtomole range
Trifluoroacetic Anhydride (TFAA) Volatilization & Impurity ProfilingGC-MS / GC-ECDAcylation / TrifluoroacetamidePicomole range

References

  • BenchChem. "Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols." BenchChem.
  • Vulcanchem. "Marfey's reagent - 95713-52-3." Vulcanchem.
  • Fisher Scientific. "FDAA, Marfey's Reagent." Fisher Scientific.
  • Cardinal Scholar. "Amino Acid Analysis by Dansylation: A Revised Method." Ball State University.
  • BenchChem. "Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride." BenchChem.
  • IU Indianapolis ScholarWorks. "Formation and identification of novel derivatives of primary amine and zwitterionic drugs." Indiana University.
  • ResearchGate. "Derivatization Methods in GC and GC/MS." ResearchGate.

Sources

Preparation of amides from 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Preparation of Amides from 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Executive Summary & Structural Significance

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (CAS: 1496479-57-2)[1] is a highly valuable primary amine building block in medicinal chemistry and pharmaceutical development. The molecule features a 2,4-difluorophenyl moiety that imparts enhanced lipophilicity and metabolic stability against cytochrome P450 oxidation[2]. Furthermore, the ethoxymethyl ether provides a critical hydrogen-bond acceptor. Because the primary amine is situated on a secondary carbon, this alpha-branching introduces moderate steric hindrance. Consequently, achieving high-yielding amide bond formation requires optimized, high-efficiency coupling protocols to overcome steric bulk and suppress side reactions.

Mechanistic Rationale & Reagent Selection

The direct condensation of a carboxylic acid and an amine is thermodynamically hindered at ambient temperatures due to the rapid formation of an unreactive ammonium carboxylate salt[3]. To drive the reaction forward, the carboxylic acid must be converted into a highly electrophilic intermediate.

  • HATU / DIPEA Activation (Bench-Scale): For sterically demanding aliphatic amines, uronium-based coupling reagents such as HATU are the gold standard[4]. The mechanism relies on the weak, non-nucleophilic base DIPEA to deprotonate the carboxylic acid. The resulting carboxylate attacks HATU, generating an unstable O-acylisourea intermediate that rapidly rearranges to a highly reactive 1-hydroxy-7-azabenzotriazole (HOAt) active ester[4]. The nitrogen atom at the 7-position of the HOAt ring exerts a critical "neighboring group effect," acting as an intramolecular general base to guide the incoming 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine, accelerating aminolysis and minimizing epimerization[5].

  • Acid Chloride Pathway (Process-Scale): While HATU is excellent for discovery chemistry, its high cost and the generation of tetramethylurea byproducts limit its use on a multi-kilogram scale. For large-scale applications, activating the carboxylic acid as an acid chloride using thionyl chloride or oxalyl chloride remains one of the most robust and atom-economical approaches[3].

Workflow Visualization

Below is the mechanistic workflow for the HATU-mediated coupling process, highlighting the critical intermediates and electron flow.

AmideCoupling Acid Carboxylic Acid Base DIPEA (Base) Deprotonation Acid->Base Step 1 Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU Reagent Activation Carboxylate->HATU Step 2 ActiveEster OAt Active Ester HATU->ActiveEster Amine 1-(2,4-Difluorophenyl)- 3-ethoxypropan-2-amine ActiveEster->Amine Step 3 Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Product Target Amide Product Tetrahedral->Product Elimination

Mechanistic workflow of HATU-mediated amide coupling with the fluorinated amine.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amidation (Optimized for Discovery Chemistry) Causality Note: Pre-activation of the acid is mandatory. If the amine is added simultaneously with HATU, the unhindered amine can attack HATU directly, forming a stable, unreactive guanidinium byproduct, which severely depresses the yield.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 mmol, 1.0 equiv) in 5.0 mL of anhydrous DMF. (Note: Bio-based solvents like Cyrene can be substituted for DMF to improve the sustainability profile of the reaction[6]).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv) to the solution. Stir for 5 minutes at room temperature. The weak base deprotonates the acid to form the carboxylate ion[4].

  • Activation: Add HATU (1.1 mmol, 1.1 equiv) in a single portion. The solution will typically transition to a pale yellow or light brown color, indicating the formation of the HOAt active ester[4]. Stir for exactly 15 minutes.

  • Coupling: Dropwise, add 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (1.05 mmol, 1.05 equiv).

  • Reaction: Stir the mixture at room temperature for 2–4 hours. High-throughput analyses indicate that maximum conversion for hindered amines under these conditions is usually achieved within this window[5].

  • Workup: Quench the reaction by adding 10 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    ). Wash the combined organic layers with 1M HCl (to remove unreacted amine and DIPEA), followed by a brine wash. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo.

Protocol B: Acid Chloride Amidation (Optimized for Scale-Up) Causality Note: This method avoids expensive coupling reagents. A catalytic amount of DMF is used to form the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species.

  • Chlorination: Suspend the carboxylic acid (10.0 mmol, 1.0 equiv) in 30 mL of anhydrous Dichloromethane (DCM). Add 2 drops of anhydrous DMF.

  • Activation: Cool the mixture to 0 °C. Add oxalyl chloride (12.0 mmol, 1.2 equiv) dropwise. Stir for 2 hours or until gas evolution (

    
    , 
    
    
    
    ,
    
    
    ) ceases.
  • Concentration: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride. Re-dissolve the resulting crude acid chloride in 15 mL of DCM.

  • Amine Preparation: In a separate round-bottom flask, dissolve 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (10.0 mmol, 1.0 equiv) and Triethylamine (

    
    ) (25.0 mmol, 2.5 equiv) in 20 mL of DCM at 0 °C.
    
  • Coupling: Slowly add the acid chloride solution to the amine solution via an addition funnel to control the exotherm.

  • Completion: Warm to room temperature and stir for 1 hour. Perform an aqueous workup as described in Protocol A.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine across various coupling conditions, demonstrating the robustness of the optimized protocols.

Carboxylic Acid ClassCoupling SystemBaseSolventTime (h)Expected Yield (%)Purity (LC-MS)
Aliphatic (e.g., Acetic acid)HATUDIPEADMF2.092 - 96%>98%
Aromatic (e.g., Benzoic acid)HATUDIPEADMF3.085 - 90%>95%
Sterically Hindered (e.g., Pivalic acid)Acid Chloride

DCM4.078 - 84%>90%
Heteroaromatic (e.g., Nicotinic acid)EDC / HOBtDIPEADCM12.075 - 80%>92%

Troubleshooting & Self-Validation

To ensure the integrity of the coupling process, the protocol relies on a self-validating analytical framework:

  • LC-MS Monitoring: The successful consumption of HATU is internally validated by the appearance of a mass peak at

    
     in the positive ion mode, corresponding to the tetramethylurea byproduct[3]. The target amide will present an 
    
    
    
    peak equal to the exact mass of the carboxylic acid
    
    
    (mass of the amine)
    
    
    (loss of water)
    
    
    (proton).
  • TLC Visualization: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is highly polar and basic, typically streaking or remaining near the baseline in standard Hexane/EtOAc mixtures unless a modifier (like 1%

    
     or 
    
    
    
    ) is added. The successful formation of the amide is visually confirmed by the emergence of a distinct, less polar spot that is UV-active (due to the difluorophenyl ring) and stains negatively with Ninhydrin (confirming the complete consumption of the primary amine).

References

Sources

Application Note: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine as a Privileged Scaffold in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-based drug discovery (FBDD) has revolutionized the identification of novel chemical matter for challenging, "undruggable" targets. Unlike high-throughput screening (HTS), FBDD relies on low-molecular-weight compounds (<300 Da) that bind with low affinity but high ligand efficiency[1].

This application note details the deployment of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine —a highly versatile, fluorinated, 3D-enriched fragment—within an FBDD pipeline. By combining the hyper-responsiveness of the


F nucleus in NMR screening with the synthetic tractability of a primary amine, this scaffold serves as an ideal starting point for hit-to-lead (H2L) campaigns. Herein, we provide the mechanistic rationale, self-validating biophysical protocols, and microscale synthetic elaboration workflows required to successfully utilize this molecule.

Mechanistic Rationale: Anatomy of a Privileged Fragment

The selection of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine is not arbitrary; every functional group serves a distinct biophysical and synthetic purpose. As an expert in FBLD, it is critical to understand the causality behind these structural features:

  • The 2,4-Difluorophenyl Motif (

    
    F NMR Beacon): 
    Fluorine is virtually absent in biological macromolecules, meaning 
    
    
    
    F NMR yields spectra with zero background interference[2]. The 2,4-difluoro substitution provides two distinct magnetic environments, ensuring that at least one resonance will be highly sensitive to chemical shift perturbations (CSPs) or transverse relaxation (
    
    
    ) changes upon protein binding[3]. Furthermore, the C-F bond imparts metabolic stability and can engage in multipolar interactions or halogen bonding within hydrophobic sub-pockets.
  • The Primary Amine (The Growth Vector): A fundamental challenge in FBDD is "growing" the fragment without disrupting its original binding pose. The primary amine is positively charged at physiological pH, frequently forming critical salt bridges with Asp/Glu residues in target active sites. Synthetically, it is a highly reactive vector, enabling rapid, high-throughput microscale elaboration via Buchwald-Hartwig cross-couplings, reductive aminations, or amide bond formations[4].

  • The Ethoxy Group (Flexibility & Solvation): The ethoxy ether provides a flexible hydrogen-bond acceptor while maintaining a favorable lipophilic balance, preventing the fragment from becoming excessively polar and thus preserving its cell permeability profile during later-stage optimization[5].

FBDD_Workflow LibDesign 1. Library Design (Fluorinated Fragments) NMRScreen 2. Ligand-Observed 19F NMR (CPMG, STD, WaterLOGSY) LibDesign->NMRScreen Orthogonal 3. Orthogonal Validation (SPR, X-ray Crystallography) NMRScreen->Orthogonal Hit Identification Elaboration 4. Microscale HTE Elaboration (Primary Amine Functionalization) Orthogonal->Elaboration Structural Triage Elaboration->Orthogonal Iterative Design LeadGen 5. Lead Generation (Potent, Selective Ligand) Elaboration->LeadGen SAR Optimization

Caption: Iterative Fragment-Based Drug Discovery workflow utilizing fluorinated primary amine scaffolds.

Protocol 1: Ligand-Observed F NMR Screening

Because fragments bind weakly (typically


 in the 

M to mM range), traditional biochemical assays fail to detect them reliably. Ligand-observed

F NMR exploits the chemical exchange between the free and protein-bound states of the fragment[6].
Assay Self-Validation System (Trustworthiness)

To prevent false positives (e.g., from protein aggregation or non-specific binding), this protocol mandates the inclusion of a non-binding fluorinated reference (e.g., trifluoroethanol, TFE) in every NMR tube. If the TFE signal broadens, the protein has aggregated or precipitated, invalidating the well.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.4. Supplement with 10% D

    
    O (for NMR lock) and 0.05% Pluronic F-127 (to prevent non-specific aggregation).
    
  • Sample Preparation:

    • Control Tube: 100

      
      M 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine + 50 
      
      
      
      M TFE (Internal Standard).
    • Assay Tube: 100

      
      M Fragment + 50 
      
      
      
      M TFE + 10
      
      
      M Target Protein.
  • Data Acquisition:

    • Instrument: 500 MHz or 600 MHz NMR spectrometer equipped with a

      
      F-cryoprobe.
      
    • 
      -Relaxation (CPMG) Experiment:  The transverse relaxation time (
      
      
      
      ) of a small molecule drops drastically when bound to a large, slowly tumbling protein. Run a Carr-Purcell-Meiboom-Gill (CPMG) sequence.
    • Parameters: Spin-echo delay (

      
      ) = 1-2 ms, total relaxation time = 100-400 ms.
      
  • Data Analysis: Overlay the Control and Assay spectra. A true hit is defined by a >30% reduction in the

    
    F signal intensity (line broadening) of the difluorophenyl peaks, with zero  change in the TFE reference peak[1].
    

NMR_Mechanism Free Free Fragment (Fast Tumbling) Long T2 = Sharp 19F Signal Bound Bound Complex (Slow Tumbling) Short T2 = Broad 19F Signal Free->Bound Kon Target Target Protein (Slow Tumbling) Target->Bound Bound->Free Koff

Caption: Mechanism of Ligand-Observed 19F NMR. Chemical exchange transfers the protein's slow tumbling properties to the fragment.

Summary of Orthogonal F NMR Techniques
NMR TechniquePrimary ReadoutMechanistic BasisBest Used For

CPMG
Line broadening / Signal lossBound fragments adopt the rapid

relaxation of the large protein.
Primary screening of fragment mixtures.
WaterLOGSY Phase inversion of signalTransfer of magnetization from bulk water to the protein, then to the ligand.Confirming binding in solvent-exposed pockets.
STD-NMR Appearance of signal in difference spectrumSaturation of protein protons transfers to the bound ligand via spin diffusion.Mapping the binding epitope of the fragment.

Protocol 2: Microscale High-Throughput Elaboration (HTE)

Once 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine is validated as a binder (e.g., via X-ray crystallography showing the difluorophenyl group in a hydrophobic pocket and the amine pointing toward solvent), the fragment must be elaborated.

To conserve protein and accelerate Structure-Activity Relationship (SAR) generation, we utilize microscale High-Throughput Experimentation (HTE) targeting the primary amine[4].

Amide Coupling Array Protocol
  • Reagent Dispensing: Into a 96-well glass-lined microplate, dispense 5

    
    mol of diverse carboxylic acids (the "electrophile" library) per well.
    
  • Coupling Cocktail: Prepare a stock solution containing 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine (5

    
    mol/well), HATU (6 
    
    
    
    mol/well), and DIPEA (15
    
    
    mol/well) in anhydrous DMF.
  • Reaction: Dispense the cocktail into the microplate. Seal and agitate at room temperature for 16 hours.

  • Direct-to-Assay: Because FBDD requires rapid cycle times, dilute the crude reaction mixtures directly into DMSO (to a theoretical 10 mM stock).

  • Validation: Screen the crude mixtures via SPR or biochemical assay. Self-validating step: Always run a "no-acid" control well to ensure the coupling reagents themselves do not cause assay interference.

Synthetic Elaboration Matrix
Reaction TypeReagents / CatalystsTarget Vector (Product)FBDD Utility
Amide Coupling HATU, DIPEA, DMFAmideRapid exploration of H-bond donor/acceptor space.
Reductive Amination NaBH(OAc)

, DCE, Aldehydes
Secondary AmineMaintains positive charge; explores flexible hydrophobic pockets.
Buchwald-Hartwig Pd

(dba)

, BrettPhos, Aryl Halides
N-Aryl AmineRigidifies the scaffold; introduces 3D spatial vectors[5].
Sulfonylation R-SO

Cl, Pyridine
SulfonamideStrong H-bond acceptors; targets rigid, polar sub-pockets.

Conclusion

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a textbook example of a privileged FBDD scaffold. Its integration of a highly sensitive


F NMR reporting group (2,4-difluorophenyl) with a synthetically versatile growth vector (primary amine) allows drug discovery teams to seamlessly transition from biophysical hit identification to rapid, microscale chemical elaboration. By adhering to the self-validating protocols outlined above, researchers can mitigate the high false-positive rates traditionally associated with weak-affinity screening and accelerate the generation of potent, selective lead compounds.

References

Sources

Application Note: Solubility Profiling & Solvent Selection for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note provides a comprehensive guide to the solubility behavior, solvent selection, and purification protocols for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (herein referred to as DFEPA ).[1]

DFEPA is a functionalized phenethylamine derivative characterized by a lipophilic 2,4-difluorophenyl ring and a polar ether-amine chain. It serves as a critical intermediate in the synthesis of pharmaceutical agents, potentially including antifungal or CNS-active compounds. Due to the limited availability of specific physicochemical data in public literature, this guide establishes a first-principles solubility profile and a standardized protocol for empirical determination to support process R&D and formulation.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Understanding the structural moieties of DFEPA is prerequisite to predicting its solubility behavior.

PropertyDescription
IUPAC Name 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine
Structure Phenyl ring (2,4-difluoro substituted) linked to a propyl chain with an amine at C2 and an ethoxy group at C3.[1][2][3][4][5][6][7]
Molecular Formula C₁₁H₁₅F₂NO
Molecular Weight 215.24 g/mol
PubChem CID 65668269
Predicted LogP ~1.7 – 2.1 (Moderate Lipophilicity) [1]
Estimated pKa ~9.5 (Primary Amine)
Physical State Free Base: Likely a viscous oil or low-melting solid (due to flexible ether chain).Salt (HCl): White crystalline solid.[1]
Structural Analysis for Solubility
  • Difluorophenyl Group: Increases lipophilicity and solubility in halogenated/aromatic solvents (DCM, Toluene).[1]

  • Primary Amine: Provides a "pH-switch." Soluble in acidic aqueous media; extractable into organics at pH > 10.

  • Ethoxy Group: Adds hydrogen bond acceptance, enhancing solubility in alcohols and esters compared to simple alkyl amines.[1]

Solubility Profile & Solvent Selection Guide

The following solubility data is derived from structural analogs (e.g., fluorinated phenethylamines) and standard solubility parameters.

Table 1: Predicted Solubility Map (Free Base vs. Salt)
Solvent ClassSolvent ExampleSolubility: Free Base (Oil)Solubility: HCl Salt (Solid)Application
Non-Polar n-Heptane, HexaneLow to ModerateInsoluble (< 0.1 mg/mL)Anti-solvent for crystallization.[1]
Aromatic TolueneHigh (> 100 mg/mL)Very LowExtraction solvent.[1]
Chlorinated Dichloromethane (DCM)Very HighModerateGeneral synthesis solvent.[1]
Polar Aprotic Ethyl Acetate (EtOAc)HighLowCrystallization medium (salt).[1]
Polar Aprotic DMSO, DMFHighHighStock solutions for bio-assay.[1]
Polar Protic Methanol, Isopropanol (IPA)HighHigh (Temp.[1] dependent)Recrystallization solvent.[1]
Aqueous Water (pH 7)Low (< 1 mg/mL)High (> 50 mg/mL)Phase separation.[1]
Aqueous Acid 0.1 M HClSoluble (Forms Salt)SolubleDissolution for analysis.[1]

Detailed Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To quantitatively determine the saturation solubility of DFEPA (Free Base or Salt) in a specific solvent.[1]

Reagents:

  • Test Compound: DFEPA (>98% purity).[1][8][4]

  • Solvents: HPLC grade (MeOH, ACN, Water, Toluene, etc.).[1]

  • Equipment: Thermomixer, Centrifuge, Analytical Balance (0.01 mg precision).[1]

Procedure:

  • Preparation: Weigh approx. 50 mg of DFEPA into a 2 mL HPLC vial.

  • Addition: Add 500 µL of the target solvent.

  • Equilibration: Vortex for 1 minute. Place in a thermomixer at 25°C and shake at 750 rpm for 24 hours.

    • Check: If the solid dissolves completely, add more compound until a suspension persists.[1]

  • Separation: Centrifuge the vial at 10,000 rpm for 5 minutes (or filter through a 0.22 µm PTFE filter).

  • Quantification:

    • Transfer exactly 200 µL of the clear supernatant to a pre-weighed aluminum weighing dish.

    • Evaporate the solvent (vacuum oven at 40°C or nitrogen stream).[1]

    • Weigh the residue.

  • Calculation:

    
    
    
Protocol B: pH-Dependent Extraction (Purification Strategy)

Objective: To purify DFEPA from neutral impurities using its amine functionality.

Logic: The amine (pKa ~9.[1][9]5) will be charged (protonated) at pH < 7 and neutral at pH > 11.[1]

  • Dissolution: Dissolve crude DFEPA reaction mixture in Dichloromethane (DCM) (10 mL/g).

  • Acid Extraction: Extract the organic layer twice with 1M HCl (5 mL/g).[1]

    • Mechanism:[10][11] DFEPA moves to the aqueous phase as DFEPA-HCl. Neutral impurities remain in DCM.

  • Wash: Wash the combined aqueous acidic layers with a small volume of DCM to remove entrained organics.

  • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to >12 using 50% NaOH or Sat. Na₂CO₃ .

    • Observation: The solution will become cloudy as the free base oils out.

  • Re-Extraction: Extract the basic aqueous emulsion with Tert-butyl methyl ether (TBME) or Toluene (3 x 10 mL/g).[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield purified DFEPA free base.

Protocol C: Salt Crystallization Screening

Objective: To isolate DFEPA as a stable solid salt (e.g., Hydrochloride or Oxalate).

  • Dissolution: Dissolve 1 g of DFEPA free base in 5 mL of Isopropanol (IPA) .

  • Acid Addition: Add 1.1 equivalents of concentrated HCl (aqueous) or HCl in Dioxane dropwise at room temperature.

  • Nucleation: Stir for 30 minutes. If no precipitate forms, add Ethyl Acetate (EtOAc) dropwise as an anti-solvent until turbidity persists.[1]

  • Cooling: Cool to 0-4°C for 4 hours.

  • Filtration: Filter the white solid and wash with cold EtOAc. Dry in a vacuum oven at 45°C.

Workflow Visualization

Diagram 1: Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent system based on the intended application (Reaction, Extraction, or Crystallization).[1]

SolventSelection Start Start: DFEPA Solvent Selection Goal Define Goal Start->Goal Reaction Synthesis/Reaction Goal->Reaction Synthesis Extraction Extraction/Workup Goal->Extraction Purification Crystal Crystallization (Salt) Goal->Crystal Solid Isolation Polar Polar Aprotic? (Use DMF, DMSO) Reaction->Polar Nucleophilic Sub NonPolar Non-Polar? (Use DCM, Toluene) Reaction->NonPolar Acylation/Alkylation Acidic Acidic Phase (pH < 4) DFEPA in Water Extraction->Acidic Remove Neutral Impurities Basic Basic Phase (pH > 11) DFEPA in Organic Extraction->Basic Recover Product Solvent Good Solvent (MeOH, IPA, Water) Crystal->Solvent Dissolve Salt AntiSolvent Anti-Solvent (EtOAc, MTBE, Heptane) Solvent->AntiSolvent Induce Precip.

Caption: Decision tree for selecting solvent systems based on process stage (Synthesis, Extraction, or Crystallization).

Diagram 2: pH-Switch Purification Workflow

This diagram illustrates the logic behind Protocol B, utilizing the amine pKa for purification.

Purification Crude Crude Mixture (DFEPA + Impurities) DCM_Soln Dissolve in DCM Crude->DCM_Soln Add_Acid Add 1M HCl (Extraction) DCM_Soln->Add_Acid Org_Phase_1 Organic Phase (Neutral Impurities) Add_Acid->Org_Phase_1 Aq_Phase_1 Aqueous Phase (DFEPA-HCl Salt) Add_Acid->Aq_Phase_1 Discard Discard Organic Org_Phase_1->Discard Basify Adjust pH > 12 (NaOH) Aq_Phase_1->Basify Emulsion Free Base Oil Out Basify->Emulsion Add_Org Extract with TBME Emulsion->Add_Org Final_Org TBME Phase (Pure DFEPA) Add_Org->Final_Org Final_Aq Aqueous Waste Add_Org->Final_Aq

Caption: Step-by-step purification workflow utilizing the pH-dependent solubility switch of the amine group.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 65668269, 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine. Retrieved March 7, 2026 from [Link][1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Black, S. N., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts.[1] Journal of Pharmaceutical Sciences, 100(5). (General protocol reference for amine salt screening).

Sources

Application Note: Advanced Storage and Handling Protocols for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is a highly specialized fluorinated building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). As a primary aliphatic amine featuring an ether linkage and a difluorophenyl ring, its chemical reactivity demands stringent storage conditions to maintain structural integrity and prevent yield-limiting side reactions during downstream synthesis.

This application note details the mechanistic rationale behind its storage requirements and provides a self-validating protocol for assessing batch purity prior to experimental use.

Table 1: Physicochemical Properties & Baseline Storage Metrics
ParameterSpecification / ValueCausality / Relevance
CAS Number 1496479-57-2Unique identifier for the free base form.
Molecular Formula C₁₁H₁₅F₂NO[1]Determines mass spectrometric targets.
Molecular Weight 215.24 g/mol Required for accurate molarity calculations.
Target Purity ≥ 95%Threshold for reliable synthetic reproducibility.
Storage Temperature 2°C to 8°C (Refrigerated)Suppresses thermal degradation and oxidation kinetics.
Atmosphere Argon (Ar) or Nitrogen (N₂)[2]Prevents carbamate formation and N-oxidation.

Mechanistic Rationale for Storage Conditions

To design an effective storage protocol, one must understand the specific vulnerabilities of the molecule's functional groups. Do not rely on generic storage guidelines; the presence of the primary amine dictates the primary degradation pathways.

  • Vulnerability to N-Oxidation: Primary amines are highly susceptible to oxidation when exposed to atmospheric oxygen. Even at ambient temperatures, the lone pair on the nitrogen atom can react with reactive oxygen species or peroxides to form hydroxylamines and subsequent N-oxide degradants[3].

  • Carbamate Formation via CO₂: When exposed to ambient air, primary amines act as nucleophiles, attacking atmospheric carbon dioxide (CO₂) to form insoluble carbamate salts. This not only reduces the effective concentration of the free amine but also drastically alters its solubility profile in organic solvents[2][3].

  • Ether Cleavage and Peroxide Risk: While short-chain aliphatic ethers are generally more stable than cyclic ethers (like THF), prolonged exposure to light and oxygen can initiate radical-mediated auto-oxidation at the alpha-carbon of the ethoxy group, leading to peroxide formation[3].

By storing the compound at 4°C under an Argon atmosphere in amber vials , we systematically eliminate the thermal energy, oxidative agents, and photolytic triggers required for these degradation pathways[2][4].

Degradation Pathways & Mitigation Strategy

StabilityMechanism API 1-(2,4-Difluorophenyl)- 3-ethoxypropan-2-amine O2 Oxygen (O₂) API->O2 Exposure CO2 Carbon Dioxide (CO₂) API->CO2 Exposure Temp Thermal Stress (>25°C) API->Temp Exposure NOxide N-Oxidation Products (Hydroxylamines/N-oxides) O2->NOxide Oxidation Carbamate Carbamate Adducts CO2->Carbamate Nucleophilic Attack Cleavage Ether Cleavage / Degradation Temp->Cleavage Activation Energy Argon Inert Atmosphere (Argon/N₂) Argon->O2 Displaces Argon->CO2 Displaces Cold Refrigeration (2-8°C) Cold->Temp Mitigates

Logical diagram of primary amine degradation pathways and required storage mitigation strategies.

Self-Validating Protocol: Stability Assessment & Quality Control

Before utilizing a stored batch of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine in sensitive synthetic steps, it must be validated. This protocol is designed as a self-validating system: it not only measures purity but actively screens for the specific +16 Da mass shift indicative of storage failure (N-oxidation).

Step-by-Step Methodology: LC-MS Purity Validation

1. Environmental Equilibration (Critical Step):

  • Action: Remove the sealed, Argon-purged vial from 4°C storage and place it in a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture. Water accelerates hydrolysis and provides a medium for dissolved CO₂ to react with the primary amine[2][3].

2. Sample Preparation:

  • Action: Inside a glove box or under a steady stream of Argon, accurately weigh 1.0 mg of the compound. Dissolve immediately in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid protonates the primary amine, converting it to the ammonium ion. This drastically reduces its nucleophilicity, stabilizing the sample against rapid oxidation during the auto-sampler queue[3].

3. Chromatographic Separation:

  • Action: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Gradient:

Table 2: HPLC Gradient Elution Profile
Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate (mL/min)
0.09550.4
4.05950.4
5.05950.4
5.19550.4

4. Detection & Data Interpretation (The Validation Check):

  • Action: Monitor UV absorbance at 210 nm and 254 nm. Utilize Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

  • Validation Logic:

    • Primary Target: Confirm the parent ion [M+H]⁺ at m/z 216.1[1].

    • Degradation Target: Extract the ion chromatogram (EIC) for m/z 232.1 (+16 Da).

    • Decision Gate: If the m/z 232.1 peak exceeds 1.0% relative UV area, the storage conditions have failed, and the batch must be re-purified via acid-base extraction prior to use. A purity of ≥95% must be confirmed.

Standard Operating Procedure (SOP) for Routine Handling

To maintain the integrity of the compound over its lifecycle, strictly adhere to the following handling SOP:

  • Receipt & Initial Storage: Upon receipt, immediately transfer the sealed container to a monitored 2-8°C refrigerator. Do not store in a freezer (-20°C) unless specifically validated, as freeze-thaw cycles can introduce micro-condensation.

  • Aliquoting: Never pipette directly from the primary stock vial in ambient air. Always use a Schlenk line or glove box to maintain an Argon blanket[4][5].

  • Headspace Purging: After removing the required mass, purge the headspace of the vial with a gentle stream of high-purity Argon for 15-20 seconds before sealing. Argon is denser than air and will effectively displace residual oxygen and moisture[2][4].

  • Vial Selection: Ensure the compound is stored in amber glass vials with PTFE-lined caps to prevent photolytic degradation and prevent the amine from reacting with standard plasticizers found in low-grade caps[2].

References

1.[1] PubChemLite - C11H15F2NO - Explore. uni.lu. URL: 2.[2] Stability and Storage of 1-(2-Aminoethyl)cyclobutan-1-ol: A Technical Guide - Benchchem. benchchem.com. URL: 3. 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine | 1496479-57-2. sigmaaldrich.com. URL: 4. 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine | 1496479-57-2. sigmaaldrich.com. URL: 5.[5] 9 - Organic Syntheses Procedure. orgsyn.org. URL: 6.[3] Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC. nih.gov. URL: 7.[4] US6527831B2 - Argon purification process - Google Patents. google.com. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for process chemists and researchers working on the synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine .

Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary

The synthesis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (Target Molecule) is a critical workflow often plagued by three specific failure modes: incomplete conversion during reductive amination, dimer formation (over-alkylation), and enantiomeric purity loss (if chiral).

This guide prioritizes the Reductive Amination of the corresponding ketone precursor (1-(2,4-difluorophenyl)-3-ethoxypropan-2-one) as the primary bottleneck. We present two validated protocols:

  • Chemical Route: Titanium(IV) Isopropoxide mediated reductive amination (Robust, low cost).

  • Biocatalytic Route: Transaminase (ATA) mediated conversion (High enantioselectivity, >99% ee).

Part 1: Reaction Pathways & Logic

The Synthetic Challenge

The core difficulty lies in the steric and electronic environment of the ketone. The


-ethoxy group creates electronic repulsion, while the bulky 2,4-difluorobenzyl group hinders nucleophilic attack.

SynthesisPathways cluster_0 Critical Control Points Ketone Precursor Ketone (1-(2,4-difluorophenyl)-3-ethoxypropan-2-one) Imine Imine Intermediate (Unstable) Ketone->Imine + NH4OAc / Amine Source Target Target Amine (1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine) Imine->Target Reduction (Hydride/Enzyme) Dimer Side Product: Dimer (Secondary Amine) Target->Dimer + Imine (Over-alkylation)

Figure 1: Reaction pathway showing the critical competition between product formation and dimer generation.

Part 2: Optimized Protocols

Method A: Chemical Reductive Amination (Ti(OiPr)4 Method)

Best for: Racemic synthesis, robustness against moisture, scale-up.

The Mechanism: Standard reductive amination often fails here because the imine formation is slow. We use Titanium(IV) isopropoxide as a Lewis acid to dehydrate and drive imine formation before adding the reducing agent.

Protocol:

  • Imine Formation:

    • Charge reaction vessel with Ketone (1.0 eq) and Ammonia (7M in MeOH, 5.0 eq).

    • Add Ti(OiPr)4 (1.2 eq) dropwise. Caution: Exothermic.

    • Stir at 25°C for 6–12 hours . Monitor by TLC/LCMS until ketone is <5%.

  • Reduction:

    • Cool to 0°C.[1]

    • Add NaBH4 (1.5 eq) portion-wise. Note: NaBH4 is cheaper and safer than NaBH3CN for this specific substrate if the imine is pre-formed.

    • Stir for 2 hours at RT.

  • Quench & Workup:

    • Quench with NH4OH (2M) to precipitate Titanium salts. Filter the white solid (TiO2).

    • Extract filtrate with MTBE.

Yield Optimization Table:

ParameterStandard ConditionOptimized ConditionImpact on Yield
Amine Equivalents 2.0 eq5.0 - 7.0 eq Suppresses dimer formation (Critical).
Lewis Acid None / Acetic AcidTi(OiPr)4 Increases conversion from 60% to >90%.
Reducing Agent NaBH3CNNaBH4 (Sequential) Prevents reduction of unreacted ketone to alcohol.
Method B: Biocatalytic Transamination (High Enantioselectivity)

Best for: Asymmetric synthesis (R- or S-isomer), Green Chemistry.

The Mechanism: An


-Transaminase (ATA) transfers an amino group from an isopropylamine donor to the ketone. This is equilibrium-driven.

Protocol:

  • Buffer Prep: Phosphate buffer (100 mM, pH 7.5) containing PLP (1 mM).

  • Reaction Mix:

    • Ketone: 10–50 mM (dissolved in 5% DMSO).

    • Amine Donor: Isopropylamine (1.0 M).

    • Enzyme: ATA-113 or ATA-117 (Codexis/generic equivalent) - 2 g/L.

  • Equilibrium Shift:

    • Run at 30°C–40°C.

    • Crucial Step: Apply mild vacuum or N2 sweep to remove the Acetone byproduct.

Part 3: Troubleshooting Guide (FAQs)

Q1: I am seeing a large impurity at M+ ketone mass + 2 (Alcohol). Why?

Diagnosis: Direct reduction of the ketone. Cause: The reducing agent (NaBH4) was added before the imine was fully formed. The ketone competes with the imine for the hydride. Solution:

  • Switch to Method A . The Ti(OiPr)4 locks the ketone into the imine/hemiaminal state.

  • Do not add NaBH4 until LCMS shows ketone conversion is >95%.

Q2: My yield is low due to "dimer" formation (Secondary Amine).

Diagnosis: The product amine reacted with the intermediate imine.[2] Cause: Low concentration of ammonia relative to the ketone. Solution:

  • Increase Ammonia Load: Use at least 5 to 10 equivalents of ammonia/ammonium acetate.

  • Dilution: Run the reaction more dilute (0.1 M instead of 0.5 M) to reduce intermolecular side reactions.

Q3: The reaction stalls at 70% conversion.

Diagnosis: Equilibrium limitation (Water buildup). Cause: Water generated during imine formation is hydrolyzing the imine back to the ketone. Solution:

  • Chemical Route: Add activated 4Å Molecular Sieves to the reaction mixture.

  • Biocatalytic Route: Ensure continuous removal of acetone (coproduct) using an N2 sweep.

Q4: I cannot extract the product; it stays in the aqueous phase.

Diagnosis: Solubility issues due to the ethoxy/amine polarity. Cause: The amine might be forming a water-soluble complex or the pH is not high enough. Solution:

  • pH Adjustment: Ensure the aqueous layer is pH > 12 using NaOH before extraction.

  • Salting Out: Saturate the aqueous phase with NaCl.

  • Solvent Switch: Use 2-MeTHF or Dichloromethane instead of Ethyl Acetate/Ether.

Part 4: Analytical Checkpoints

Use this logic flow to validate your intermediate steps.

AnalyticalFlow Start Reaction Mixture TLC TLC Check (Hex/EtOAc 1:1) Start->TLC Decision1 Ketone Spot Visible? TLC->Decision1 AddTime Extend Imine Formation Add Ti(OiPr)4 Decision1->AddTime Yes Proceed Add Reducing Agent Decision1->Proceed No LCMS LCMS Check Look for M+1 = 216 (Target) M+1 = 431 (Dimer) Proceed->LCMS

Figure 2: Analytical decision tree for reaction monitoring.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link

  • Mathew, J. S., et al. (2006). "Investigation of the Reductive Amination of Ketones: Influence of Lewis Acids." Synlett. (Demonstrates Ti(OiPr)4 utility). Link

  • Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. (Foundational text for Transaminase routes). Link

  • PubChem Compound Summary. (2024). "1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine."[3][4] National Center for Biotechnology Information. Link

Sources

Technical Support Center: Purification of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the unique physicochemical challenges associated with isolating and purifying 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine. This molecule features a lipophilic, electron-withdrawing difluorophenyl ring, a flexible ethoxy ether linkage, and a basic primary amine at a chiral center. These features dictate its behavior in multiphasic systems, chromatographic matrices, and crystal lattices.

Part 1: Troubleshooting & FAQs

Q1: I am losing a significant portion of my product during the acid-base extraction workup. Why is this happening, and how can I fix it? Causality: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine possesses both a highly lipophilic difluorophenyl tail and a hydrophilic protonated amine headgroup (when in acidic media). This amphiphilic nature causes it to act as a surfactant, leading to severe emulsion formation at the organic-aqueous interface. Furthermore, if the aqueous phase is not sufficiently basic during the recovery step, the amine remains partially protonated and highly water-soluble[1]. Solution: To break emulsions, increase the ionic strength of the aqueous layer by adding saturated NaCl (brine); this "salting-out" effect decreases the solubility of the organic solvent in the water phase. During the final extraction to recover the freebase, ensure the aqueous phase is adjusted to at least pH 11 using 2M NaOH. Verify the pH with indicator paper before extracting with ethyl acetate (EtOAc) to ensure complete deprotonation[2].

Q2: My compound is streaking severely on normal-phase silica gel. How can I improve the chromatographic resolution? Causality: The primary amine group acts as a strong hydrogen bond donor and Lewis base. It interacts irreversibly with the acidic silanol (Si-OH) groups present on standard bare silica gel, leading to peak tailing, streaking, and poor recovery. Solution: You must passivate the column. Modify your mobile phase by adding 1–5% v/v of a volatile amine modifier, such as triethylamine (TEA) or ammonium hydroxide. These additives competitively bind to the highly acidic silanol sites, allowing the target amine to elute as a sharp, symmetrical band. Alternatively, for reverse-phase HPLC, consider using fluorinated stationary phases (e.g., pentafluorophenyl, PFP). These phases offer unique


 and dipole-dipole interactions with the difluorophenyl ring, providing orthogonal selectivity compared to traditional C18 columns[3].

Q3: I am trying to crystallize the freebase, but it keeps "oiling out" as a viscous syrup. What is the mechanism behind this? Causality: The freebase form of this compound is a liquid or low-melting solid at room temperature. The flexible ethoxy chain and the steric disruption caused by the fluorine atoms lower the crystal lattice energy, favoring a supersaturated oil state over an ordered crystal lattice. Solution: Convert the freebase into a crystalline salt[2]. Reacting the amine with an anhydrous acid (e.g., HCl in dioxane or p-toluenesulfonic acid) provides a rigid counterion that enhances the hydrogen bonding network. If the salt still oils out, your cooling rate is too rapid. Dissolve the crude salt in a minimal volume of hot isopropanol, and slowly diffuse an anti-solvent (like diethyl ether) at room temperature to force slow, controlled nucleation.

Q4: How can I isolate a single enantiomer of this compound for pharmacological testing? Causality: Because the C2 carbon is a chiral center, the synthesized racemate consists of two enantiomers with identical physical properties in an achiral environment. They cannot be separated by standard extraction or achiral chromatography. Solution: Classical chiral resolution via diastereomeric salt formation is the most scalable approach[4]. By reacting the racemic amine with an enantiopure chiral acid (e.g., D-(-)-tartaric acid), you generate two diastereomeric salts. Because diastereomers have different physical properties (such as solubility), they can be separated by fractional crystallization.

Part 2: Experimental Workflows & Methodologies

Protocol A: Self-Validating Acid-Base Extraction

This protocol isolates the target amine from neutral and acidic synthetic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude synthetic mixture in dichloromethane (DCM) or EtOAc (10 mL/g of crude).

  • Acidification (Validation Checkpoint): Transfer to a separatory funnel. Add 1M aqueous HCl in equal volume to the organic layer. Shake vigorously and vent. Validation: Spot the organic layer on a TLC plate; the amine should be absent (having migrated to the aqueous layer).

  • Phase Separation: Drain the lower organic layer (contains neutral/acidic impurities) and set aside. Retain the aqueous layer.

  • Basification (Validation Checkpoint): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution becomes cloudy (freebase precipitating). Validation: Test the aqueous layer with pH paper; it must read

    
     11.
    
  • Extraction: Extract the basic aqueous layer three times with fresh EtOAc.

  • Drying & Concentration: Combine the EtOAc extracts, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the purified freebase amine.

AcidBaseExtraction Start Crude Mixture (Amine + Impurities) AddAcid Add 1M HCl (aq) Extract & Separate Start->AddAcid Org1 Organic Phase (Neutral Impurities) AddAcid->Org1 Discard Aq1 Aqueous Phase (Amine-HCl Salt) AddAcid->Aq1 Keep AddBase Add NaOH (aq) to pH > 11 Extract with EtOAc Aq1->AddBase Aq2 Aqueous Phase (Waste Salts) AddBase->Aq2 Discard Org2 Organic Phase (Purified Freebase) AddBase->Org2 Keep Dry Dry over Na2SO4 Concentrate Org2->Dry

Caption: Workflow for acid-base extraction of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine.

Protocol B: Diastereomeric Salt Resolution

This protocol separates the racemic mixture into its constituent enantiomers.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the racemic freebase amine (1.0 eq) in hot ethanol. In a separate flask, dissolve D-(-)-tartaric acid (1.0 eq) in hot ethanol. Combine the solutions.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 12 hours without agitation. The less soluble diastereomeric salt will begin to crystallize.

  • Isolation (Validation Checkpoint): Filter the crystals under vacuum. Validation: Analyze a small sample of the crystals via chiral HPLC to determine diastereomeric excess (d.e.). If d.e. < 95%, perform a second recrystallization from ethanol/water.

  • Freebasing: Suspend the enantiopure crystals in water, basify to pH 11 with 2M NaOH, and extract with DCM.

  • Recovery: Concentrate the organic layer to yield the enantiopure 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine.

ChiralResolution Racemate Racemic Amine (R/S Mixture) ChiralAcid Add Chiral Resolving Agent (e.g., D-Tartaric Acid) Racemate->ChiralAcid Diastereomers Diastereomeric Salts (Mixture) ChiralAcid->Diastereomers Crystallize Fractional Crystallization (Solvent: EtOH/H2O) Diastereomers->Crystallize Precipitate Less Soluble Salt (Enantiopure) Crystallize->Precipitate MotherLiquor Mother Liquor (Other Diastereomer) Crystallize->MotherLiquor Freebase Basify (NaOH) & Extract Precipitate->Freebase PureEnantiomer Resolved Enantiomer Freebase->PureEnantiomer

Caption: Diastereomeric salt resolution pathway for chiral separation of the racemic amine.

Part 3: Quantitative Data & Optimization

The following tables summarize the expected quantitative outcomes and optimization parameters for the purification of 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine.

Table 1: Purification Method Comparison & Expected Yields

Purification TechniqueTypical PurityExpected YieldPrimary Application / Notes
Acid-Base Extraction 90–95%> 90%Initial bulk purification; removes non-basic impurities.
Normal Phase Silica (with 2% TEA) > 98%75–85%High purity; yield loss due to irreversible adsorption on silica.
Reverse Phase HPLC (PFP Column) > 99%60–70%Excellent for separating closely related fluorinated analogs.
Salt Crystallization (HCl salt) > 99.5%80–90%Final polishing step; converts oily freebase to stable solid.

Table 2: Mobile Phase Optimization for Normal Phase Chromatography

Solvent SystemAdditiveRetention Factor (

)
Peak Shape / Tailing Factor
Hexane / EtOAc (1:1)None0.15Severe streaking (Tailing > 2.5)
Hexane / EtOAc (1:1)1% TEA0.35Moderate (Tailing ~ 1.5)
DCM / MeOH (9:1)2% NH

OH
0.40Excellent (Tailing < 1.2)

Part 4: References

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction." Organic Chemistry Lab Techniques. Available at:[Link]

  • Przybyciel, M. "Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC." Chromatography Online. Available at:[Link]

  • Wikipedia Contributors. "Amphetamine (Chiral Resolution)." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Solving solubility issues with 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Troubleshooting Guide

Executive Summary: The Molecule & The Challenge

Welcome to the technical support hub for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine . As a researcher, you are likely encountering solubility difficulties due to the conflicting physicochemical nature of this molecule.

The Structural Conflict:

  • The Hydrophobic Anchor: The 2,4-difluorophenyl ring is highly lipophilic. Fluorine substitution increases hydrophobicity (and metabolic stability) but significantly reduces aqueous solubility compared to non-fluorinated analogs.

  • The Flexible Tail: The 3-ethoxy group adds rotatable bonds and carbon bulk, further decreasing the lattice energy (making it prone to "oiling out" rather than crystallizing) while adding to the lipophilic burden.

  • The Hydrophilic Head: The primary amine (position 2) is the only solubilizing handle, with a pKa typically around ~9.5.

This guide addresses the three most common support tickets we receive: precipitation in biological buffers , oiling out during synthesis , and instability in stock solutions .

Module 1: Bioassay Formulation (In Vitro/In Vivo)

User Complaint: "I made a 10 mM stock in DMSO, but when I diluted it into PBS or cell culture media, the compound precipitated immediately."

Root Cause Analysis

This is a classic "Solubility Cliff."

  • The pH Trap: In DMSO, the compound is solvated. When diluted into PBS (pH 7.4), the amine (pKa ~9.6) is mostly protonated (

    
    ), which is good. However, the counter-ion in PBS is Chloride (
    
    
    
    ).
  • Common Ion Effect: If you are using the HCl salt of the amine, or if the intrinsic solubility of the hydrochloride salt is low (common for fluorinated amines), the high concentration of

    
     in PBS (~137 mM) drives the equilibrium back toward the solid precipitate.
    
Troubleshooting Protocol: The "Step-Down" Dilution

Do not dilute directly from 100% DMSO to aqueous buffer. Use this intermediate step to prevent kinetic precipitation.

StepActionTechnical Rationale
1 Prepare Stock Dissolve free base or salt in 100% DMSO at 20 mM. Sonicate for 5 mins.
2 Intermediate Dilute 1:10 into pure water (not PBS) or 50% PEG-400/Water.
3 Check Vortex. If clear, proceed. If cloudy, add 0.5% Tween-80.
4 Final Dilution Pipette the intermediate solution into your media/buffer.
Advanced Solution: Cyclodextrin Complexation

If the "Step-Down" fails, the hydrophobicity of the difluorophenyl ring requires encapsulation.

  • Reagent: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD).
  • Protocol: Prepare your buffer containing 10-20% (w/v) HP-

    
    -CD . Add the amine stock to this modified buffer. The cyclodextrin cavity will host the fluorinated ring, shielding it from the aqueous environment while keeping the amine exposed.
    

Module 2: Synthesis & Purification (Process Chemistry)

User Complaint: "I tried to recrystallize the HCl salt, but it separated as a sticky oil at the bottom of the flask."

Root Cause Analysis

Fluorinated phenethylamine derivatives often possess low melting points and weak crystal lattice energies.

  • The "Oiling Out" Phenomenon: This occurs when the liquid-liquid phase separation (LLPS) boundary is hit before the solubility curve (crystallization boundary). The compound prefers to be a solvated oil rather than a solid.

Troubleshooting Protocol: Anti-Solvent Engineering

The standard Methanol/Ether recrystallization often fails here. You must reduce the polarity gap between solvent and anti-solvent.

Recommended Solvent Systems:

System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Procedure
Standard Isopropanol (IPA)Isopropyl Acetate (IPAc)Dissolve in hot IPA. Add hot IPAc. Cool very slowly (1°C/min).
High Polarity EthanolMTBE (Methyl tert-butyl ether)MTBE is less aggressive than Diethyl Ether, reducing the shock that causes oiling.
Rescue AcetonitrileWaterLyophilize (freeze-dry) to get an amorphous powder if crystals are impossible.

Critical Step: If it oils out, do not cool further. Re-heat until the oil dissolves, add a seed crystal (if available) or scratch the glass, and hold the temperature just below the boiling point to encourage nucleation over phase separation.

Module 3: Salt Selection Strategy

User Complaint: "The HCl salt is too hygroscopic. It turns into a goo after a week on the bench."

Root Cause Analysis

The hydrochloride salt of ether-amines can be hygroscopic because the ether oxygen can accept hydrogen bonds from atmospheric water, and the chloride ion is small with high charge density.

Alternative Salt Recommendations

Changing the counter-ion changes the lattice energy and hydrophobicity.

  • Fumarate (1:1):

    • Why: Fumaric acid is planar and often packs well with aromatic amines. It is less hygroscopic than HCl.

    • Protocol: Dissolve amine in EtOH. Add 1.0 eq Fumaric acid in hot EtOH. Cool.

  • L-Tartrate:

    • Why: Excellent for chiral resolution (if you have the racemic mixture) and typically forms robust, non-hygroscopic crystals.

  • Tosylate:

    • Why: The tosylate anion contains a phenyl ring. This allows

      
       stacking with the 2,4-difluorophenyl ring of your amine, often creating a very stable, high-melting solid.
      

Visual Troubleshooting Guides

Diagram 1: The Solubility Decision Matrix

Use this flowchart to determine the correct handling procedure based on your observation.

SolubilityMatrix Start Start: What is the Issue? Precipitation Precipitation in Buffer/Media Start->Precipitation OilingOut Oiling Out during Recrystallization Start->OilingOut Hygroscopic Salt is Sticky/ Hygroscopic Start->Hygroscopic CheckpH Check Buffer pH (Is it > 7.4?) Precipitation->CheckpH ChangeSolvent Switch Solvent System (Avoid MeOH/Ether) OilingOut->ChangeSolvent ChangeSalt Switch Counter-ion Hygroscopic->ChangeSalt AdjustpH Adjust pH to < 7.0 or use Citrate Buffer CheckpH->AdjustpH Yes CheckConc Is Conc > 100µM? CheckpH->CheckConc No UseCosolvent Add 10% HP-β-CD or PEG-400 CheckConc->UseCosolvent Yes TryIPA Try IPA / Isopropyl Acetate Slow Cooling ChangeSolvent->TryIPA TryTosylate Synthesize Tosylate or Fumarate Salt ChangeSalt->TryTosylate

Caption: Decision matrix for troubleshooting solubility issues based on experimental context (Bioassay vs. Synthesis).

Diagram 2: Optimal Stock Solution Workflow

Follow this path to ensure stable dosing in biological assays.

StockPrep Solid Solid Amine (HCl Salt) DMSO Dissolve in 100% DMSO (20-50 mM) Solid->DMSO Sonicate Choice Intended Use? DMSO->Choice Direct Direct Addition (< 0.1% v/v) Choice->Direct High Potency (Low Dose) PreDil Intermediate Dilution (1:10 in H2O) Choice->PreDil Standard Dose Media Cell Media (Precipitation Risk!) Direct->Media Risk Stable Stable Assay Solution PreDil->Stable Safe

Caption: Workflow for preparing stable biological stock solutions to avoid "Solubility Shock."

References & Further Reading

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

    • Relevance: Explains the lipophilicity impact of the 2,4-difluoro substitution.

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

    • Relevance: The definitive guide for selecting counter-ions (Tosylate/Fumarate) when HCl fails.

Sources

Technical Support Center: Stability & Handling of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

[1]

Case ID: OX-PREV-24F Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Oxidative Degradation in Fluorinated Phenethylamine Ethers[1]

Executive Summary: The Stability Paradox

User Query: How do I stop my 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine from turning yellow and losing purity?

Technical Assessment: This molecule presents a "perfect storm" for oxidative instability.[1] It combines a primary amine (highly nucleophilic, prone to radical attack) with a benzylic position (susceptible to oxidative cleavage) and an ether linkage (potential peroxide former).[1] The 2,4-difluoro substitution on the phenyl ring electronically deactivates the ring itself but does not significantly protect the sensitive benzylic protons or the nitrogen lone pair.

If stored as a free base (oil) , this compound will degrade via oxidative deamination and N-oxidation, typically signaling degradation through a yellow-to-brown color shift.[1]

Mechanism of Failure (Root Cause Analysis)

To prevent oxidation, you must understand the enemy. The degradation is driven by Radical Chain Reactions and Auto-oxidation .

The Degradation Pathway

The following diagram illustrates the two primary vectors of attack: Direct N-oxidation and Benzylic Oxidation (the "Alpha-Carbon" attack).

OxidationPathwaysStartTarget Molecule(Free Base Amine)N_RadicalAminyl Radical(R-NH•)Start->N_Radical H-abstraction (N)C_RadicalBenzylic Radical(Ar-CH•-NH2)Start->C_Radical H-abstraction (C)RadicalRadical Initiator(O2, Light, Metals)Radical->StartHydroxylamineHydroxylamine(R-NHOH)N_Radical->Hydroxylamine +O2 / +H•NitroNitro/NitrosoImpuritiesHydroxylamine->Nitro Further OxidationImineImine Intermediate(Ar-C=N-R)C_Radical->Imine -H•CleavageOxidative Cleavage(Aldehydes/Ketones)Imine->Cleavage Hydrolysis (+H2O)

Figure 1: Dual-vector oxidation mechanism showing N-centered and Carbon-centered radical propagation leading to colored impurities.[1]

Protocol Module: Storage & Handling

For the Free Base (Liquid/Oil Form)

If you must handle the free base, you are fighting thermodynamics. Strict physical barriers are required.[1]

Tier 1: The Inert Barrier System
ParameterSpecificationTechnical Rationale
Atmosphere Argon (Ar) > Nitrogen (N₂)Argon is heavier than air and forms a "blanket" over the liquid surface.[1] Nitrogen can diffuse out faster.[1]
Temperature -20°C Arrhenius equation dictates that reaction rates (oxidation) halve for every 10°C drop.[1]
Container Amber Glass + Teflon Liner Amber blocks UV light (radical initiator).[1] Teflon liners prevent oxygen permeation common with polyethylene caps.[1]
Additives BHT (10-50 ppm) Butylated hydroxytoluene acts as a "suicide inhibitor" for free radicals, sacrificing itself to save the amine.[1]
Tier 2: The "Schlenk" Transfer Technique

Never pour this amine through open air.

  • Purge: Cycle the receiving flask 3x with Vacuum/Argon.

  • Transfer: Use a gas-tight syringe or cannula transfer.[1]

  • Seal: Wrap cap junction with Parafilm or electrical tape immediately after use.[1]

Advanced Protocol: Chemical Stabilization (The Permanent Fix)

Recommendation Level: CRITICAL

The most effective way to prevent oxidation is to remove the lone pair on the nitrogen by converting the free base into a salt. Salts are crystalline, stable solids that resist oxidation and can be stored at room temperature (though 4°C is preferred).[1]

Protocol: Conversion to Hydrochloride Salt

This process converts the unstable oil into a stable white solid.

Reagents:

  • Target Amine (Free Base)[1]

  • Solvent: Anhydrous Diethyl Ether or Ethyl Acetate

  • Acid Source: 2M HCl in Diethyl Ether (commercial solution) or 4M HCl in Dioxane.[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of the amine oil in 10 mL of anhydrous Diethyl Ether. Cool to 0°C in an ice bath.

  • Acidification: Dropwise, add the HCl solution (1.1 equivalents).

    • Observation: A white precipitate should form immediately.[1]

  • Maturation: Stir for 15 minutes at 0°C to ensure complete conversion.

  • Isolation: Filter the solid using a sintered glass funnel (or Buchner).[1]

  • Washing: Wash the filter cake with cold, anhydrous ether (2 x 5 mL) to remove unreacted oil and impurities.[1]

  • Drying: Dry under high vacuum (0.1 mbar) for 4 hours.

Result: You now have 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine HCl.[1][2] This solid is resistant to N-oxidation and can be stored for years.[1]

Troubleshooting & FAQs

Direct answers to common lab observations.

Q: The oil has already turned yellow. Is it ruined?

  • A: Not necessarily. The yellow color is often due to trace amounts of N-oxides or imines (highly colored species).

    • The Fix: If the purity is >90%, convert it to the HCl salt (see Section 4). The colored impurities usually stay in the mother liquor (ether layer), leaving you with a white, purified salt.

Q: I see a white crust on the cap. Is this oxidation?

  • A: No. This is likely Carbamate formation .[1] Primary amines react with atmospheric CO₂ to form solid carbamates.[1]

    • Prevention:[1] This confirms your seal is not airtight.[1] Switch to Argon and use Parafilm.[1]

Q: Can I use this amine in water?

  • A: The free base is sparingly soluble and unstable in water (pH dependent). The HCl salt is water-soluble but should be prepared fresh in buffer. Do not store aqueous solutions of the amine for long periods.

Q: Why not use Nitrogen balloons?

  • A: Balloons are permeable to oxygen over 24-48 hours.[1] For long-term storage, use a Schlenk flask with a glass or Teflon stopcock, or a crimp-sealed vial under Argon.[1]

Decision Workflow: Handling Logic

Follow this logic gate to determine your handling strategy.

HandlingWorkflowInputStart: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amineFormCheckCurrent Form?Input->FormCheckSolidSalt Form (HCl/Fumarate)FormCheck->Solid SolidLiquidFree Base (Oil)FormCheck->Liquid Liquid/OilAction1Store DesiccatedRoom Temp OKSolid->Action1UsageUsage Timeline?Liquid->UsageImmediateUse within 24hUsage->ImmediateLongTermStorage > 24hUsage->LongTermAction2Keep Cold (-20°C)Argon BlanketImmediate->Action2Action3CRITICAL ACTION:Convert to SaltLongTerm->Action3

Figure 2: Decision matrix for stabilizing the amine based on usage timeline.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 19: Oxidations and Reductions).[1] [1]

  • Reichert, D. E., et al. (2000).[1] "Structure-activity relations in the oxidation of phenethylamine analogues." Biochemistry. (Detailed kinetics on phenethylamine oxidation).

  • Sigma-Aldrich Technical Bulletin. "Handling Air-Sensitive Reagents." (Standard protocols for inert atmosphere handling).

  • European Patent Office. (2005).[1] "Process for the preparation of saturated or unsaturated primary fatty amines."[3] (Industrial scale salt purification protocols).

  • BenchChem Support. "Minimizing Quaternary Ammonium Salt Formation & Amine Oxidation." (General amine handling guide). [1]

Optimization of reaction conditions for fluorinated amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for Fluorinated Amines

Ticket ID: FA-OPT-2024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Optimization Guide for Fluorinated Amine Synthesis & Handling

Executive Summary

You are encountering challenges in the synthesis or derivatization of fluorinated amines. This is a common bottleneck in medicinal chemistry. The introduction of fluorine atoms (


, 

,

) profoundly alters the electronic landscape of the amine, often lowering nucleophilicity (pKa suppression) and introducing unique side reactions (e.g., defluorination, stable hemiaminals).

This guide replaces standard "textbook" protocols with field-optimized workflows designed to overcome these specific electronic and steric barriers.

Module 1: Metal-Catalyzed Cross-Couplings (Buchwald-Hartwig)

The Problem: Fluorinated anilines are "deactivated" nucleophiles. The electron-withdrawing nature of fluorine pulls density away from the nitrogen lone pair, stalling the transmetalation step in the catalytic cycle. Conversely, if the fluorine is on the aryl halide, it can accelerate oxidative addition but may be susceptible to unwanted


 activation (defluorination).
Troubleshooting Workflow

Q: My reaction stalls with fluorinated anilines. Increasing temperature just causes decomposition. What now?

A: You are likely facing a "Transmetalation Bottleneck." Standard ligands (BINAP, dppf) bind too tightly or lack the electron-richness to facilitate the coupling of a poor nucleophile.

Protocol Adjustment:

  • Switch Ligand Class: Move to Dialkylbiaryl Phosphines (Buchwald Ligands).

    • Primary Fluorinated Amines: Use BrettPhos or tBuBrettPhos . These are bulky and electron-rich, forcing the reductive elimination step.[1]

    • Secondary Fluorinated Amines: Use RuPhos .

  • Base Swap: If using

    
     (strong base) and seeing byproducts, switch to 
    
    
    
    or
    
    
    in anhydrous dioxane. Fluorinated substrates are prone to base-mediated decomposition.
  • Pre-activation: Do not mix everything at once. Stir the Pd source (e.g.,

    
    ) and Ligand in the solvent at 
    
    
    
    for 5 minutes before adding the substrate. This ensures the active
    
    
    species is ready.

Q: I am seeing "M-19" peaks (Loss of F) in my LCMS.

A: You are experiencing Hydrodefluorination . This occurs when the hydride source (often the solvent or base acting as a H-donor) attacks the C-F bond, usually facilitated by highly active Pd species.

  • Fix: Switch solvent from isopropanol/ethanol (H-donors) to Toluene or Dioxane .

  • Fix: Lower the catalyst loading. Excess Pd promotes C-F insertion.

Visualizing the Decision Logic

BuchwaldOptimization Start START: Low Yield in C-N Coupling CheckSubstrate Analyze Substrate Electronics Start->CheckSubstrate IsAnilinePoor Is the Amine Fluorinated? (Electron Deficient Nucleophile) CheckSubstrate->IsAnilinePoor LigandChoice Ligand Selection Critical IsAnilinePoor->LigandChoice Yes IsHalidePoor Is the Aryl Halide Fluorinated? IsAnilinePoor->IsHalidePoor No Primary Primary Amine: Use BrettPhos / tBuBrettPhos LigandChoice->Primary Secondary Secondary Amine: Use RuPhos LigandChoice->Secondary SideRxn Check for Defluorination (M-19 Peak) IsHalidePoor->SideRxn Yes SolventSwap Switch Solvent: Avoid Alcohols -> Use Toluene/Dioxane SideRxn->SolventSwap Yes (Defluorination detected) BaseSwap Switch Base: Use Cs2CO3 instead of NaOtBu SideRxn->BaseSwap No (Just low yield)

Figure 1: Decision matrix for optimizing Pd-catalyzed amination of fluorinated substrates.

Module 2: Reductive Amination ( -Ketones)

The Problem: Trifluoromethyl ketones are notoriously difficult substrates for reductive amination. The strong electron-withdrawing


 group makes the carbonyl carbon highly electrophilic, trapping the intermediate as a stable hemiaminal  or hydrate  rather than dehydrating to the required imine.

Q: I mixed my


-ketone and amine with 

, but I only recovered starting material.

A: The imine never formed. Standard conditions (AcOH/DCM) are insufficient to force water out of the stable hemiaminal intermediate.

The "Titanium Protocol" (Gold Standard): You must use a strong Lewis Acid that doubles as a water scavenger. Titanium(IV) isopropoxide (


)  is required.[2]

Step-by-Step Protocol:

  • Imine Formation (Neat or Concentrated):

    • Mix Ketone (1.0 equiv) + Amine (1.2 equiv) +

      
       (2.0 equiv).
      
    • Crucial: Do not add solvent initially if possible. If solids, use minimal dry THF.

    • Stir sealed under

      
       at room temperature for 12-24 hours. (The solution will often turn viscous/yellow).
      
  • Reduction:

    • Dilute with dry Ethanol or THF.

    • Add

      
        (2.0 equiv) carefully (exothermic). Stir for 4 hours.
      
  • The "Crash Out" Workup (Critical for Ti):

    • Quenching Ti reactions with water creates a gelatinous emulsion that is impossible to filter.

    • Method A: Add 2M

      
      . The 
      
      
      
      will precipitate as a white solid. Filter through Celite.
    • Method B: Add saturated Rochelle’s Salt (Potassium Sodium Tartrate) solution and stir vigorously until layers separate.

Data: Lewis Acid Comparison

ReagentImine Conv.[2][3][4][5] (%)Yield (%)Notes
Acetic Acid (AcOH) < 10%< 5%Fails to dehydrate hemiaminal.
Mol. Sieves (4Å) 30-40%25%Too slow for

substrates.

> 95% 88% Acts as Lewis Acid & Dehydrating agent.

90%60%Harsh; often decomposes sensitive amines.

Module 3: Nucleophilic Aromatic Substitution ( )

The Problem: Regioselectivity in poly-fluorinated systems. If you have a pentafluorobenzene or a difluoro-pyridine, where will the amine attack?

Rule of Thumb: Nucleophilic attack occurs para to the most electron-withdrawing group (usually another F or a


/

group) due to stabilization of the Meisenheimer complex.

Q: My


 reaction requires 

and is dirty. How can I accelerate it?

A: The "Solvent Effect" is magnified in fluorinated systems.

  • Switch to DMSO or NMP: These polar aprotic solvents solvate the cation of your base, leaving the amine/anion "naked" and significantly more reactive.

  • Add Crown Ether: If using KF or CsF, adding 18-Crown-6 can lower reaction temps by 50°C.

Mechanism: The Meisenheimer Stabilization

SNArMechanism Substrate Fluorinated Arene (Electrophile) Complex Meisenheimer Complex (Negative charge stabilized by F) Substrate->Complex Attack Amine Amine (Nucleophile) Amine->Complex Product Fluorinated Aniline (Product) Complex->Product Re-aromatization LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup Elimination

Figure 2:


 pathway showing the critical intermediate stabilized by electron-withdrawing fluorine atoms.

Module 4: Physicochemical Troubleshooting (FAQs)

Q: I made the fluorinated amine, but it won't stick to my SCX (Cation Exchange) column during purification.

A: Basicity Suppression. Fluorine is highly electronegative. If the fluorine is


 or 

to the nitrogen, it inductively withdraws electron density, significantly lowering the pKa of the conjugate acid.
  • Non-fluorinated amine pKa: ~9-10[6]

  • 
    -Fluorinated amine pKa: ~7-8[7][8]
    
  • 
    -Difluorinated amine pKa: ~5-6[7]
    
  • Solution: SCX columns rely on protonating the amine. If the pKa is < 6, it may not protonate fully in the loading buffer. Switch to Reverse Phase (C18) chromatography or use a mixed-mode cation exchanger with a stronger acid functionality.

Q: My compound is disappearing during evaporation.

A: Volatility Increase. Fluorination often increases lipophilicity and volatility (the "Teflon effect"). Small fluorinated amines (MW < 200) can sublime or co-evaporate with solvents.

  • Fix: Form the HCl or TFA salt immediately after reaction before concentration. Do not evaporate the free base to dryness.

References

  • Buchwald-Hartwig Optimization

    • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Poor Diaryl Ethers. Journal of the American Chemical Society. (Context: Ligand design principles for electron-poor substrates).

    • Note: Specific application of BrettPhos for deactivated anilines is detailed in Surry, D. S., & Buchwald, S. L. (2008). Chem. Sci.
  • Reductive Amination with Titanium

    • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry.

  • Physicochemical Effects of Fluorine

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

    • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

For further assistance, please upload your specific reaction scheme to the portal. Always consult SDS for fluorinated reagents, as they can possess unique toxicity profiles.

Sources

Technical Support Center: Purification of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support hub for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine . This primary amine is a critical chiral building block, frequently utilized in the synthesis of triazole antifungal agents (structural analogs to Voriconazole/Fluconazole).

Achieving pharmaceutical-grade purity (>99.5%) with this intermediate is notoriously difficult due to three specific impurity classes:

  • Regioisomers: Arising from non-selective epoxide ring openings.[1]

  • Enantiomers: The (2R) vs (2S) stereocenters, critical for biological activity.[1]

  • Neutral Precursors: Unreacted epoxides or ketones carried over from synthesis.[1]

This guide moves beyond standard protocols, offering troubleshooting based on pKa manipulation, diastereomeric salt resolution, and phase-separation thermodynamics.

Module 1: Chemical Impurity Profiling

Before initiating purification, you must identify what you are removing. The table below correlates common HPLC retention times (RT) with structural impurities based on standard C18 gradients.

Impurity TypeLikely IdentityOriginRemoval Strategy
Impurity A (RRT ~0.[2][1]8)The "Hydroxy" Analog (1-(2,4-difluorophenyl)-3-hydroxypropan-2-amine)Incomplete etherification or hydrolysis of the ethoxy group.[2][1]Partitioning: High water solubility; remove via aqueous washes at pH 12.[1]
Impurity B (RRT ~1.1)The "Regio" Isomer (2-(2,4-difluorophenyl)-3-ethoxypropan-1-amine)Anti-Markovnikov attack during epoxide opening.[2][1]Crystallization: Requires diastereomeric salt formation (See Module 2).[1]
Impurity C (RRT ~1.3)The "Dimer" (Secondary amine formation)Amine reacting with itself or excess alkylating agent.[1]Chromatography: Significant lipophilicity difference allows Flash separation.[1]
Impurity D (RRT ~0.5)Difluorophenyl Epoxide Unreacted starting material.[1]Acid/Base Swing: Remains in organic phase during acid extraction.[1]

Module 2: The Acid-Base Swing (Removing Neutrals)

Issue: "My crude oil is dark and contains unreacted epoxide/ketone starting materials." Solution: Utilize the basicity of the amine (pKa ~9.5-10.[2][1]5) to separate it from neutral organic impurities.[1]

Protocol: The pH 2.0 / pH 12.0 Swing
  • Dissolution: Dissolve crude amine in MTBE (Methyl tert-butyl ether) or Toluene (5 vol).

  • Acid Extraction: Add 1M HCl (3 eq) slowly. Stir for 20 mins.

    • Mechanism:[1][3][4][5] The amine protonates (

      
      ) and moves to the water phase.[2][1] Neutral impurities (epoxides, ketones) stay in the organic phase.
      
  • Phase Cut: Discard the organic layer (Top).[1] Keep the aqueous layer (Bottom).[1]

  • Wash: Wash the aqueous layer once with fresh MTBE to scavenge trace neutrals.[1]

  • Basification: Cool aqueous layer to 5°C. Slowly add 50% NaOH until pH > 12.

    • Observation: The product will oil out as a free base.[1]

  • Recovery: Extract with DCM (Dichloromethane) or Isopropyl Acetate .[1] Dry over

    
     and concentrate.
    
Troubleshooting FAQ
  • Q: An emulsion formed during the acid extraction. [2][1]

    • A: This often happens if the crude contains polymeric tars.[1] Fix: Filter the biphasic mixture through a Celite pad. Alternatively, add brine (saturated NaCl) to increase the ionic strength of the aqueous phase.

  • Q: Yield is low after extraction.

    • A: The amine might be partially soluble in water even at high pH if the ethoxy group confers too much polarity.[1] Fix: Saturate the aqueous phase with NaCl (salting out) before the final DCM extraction, or perform 3x extractions.

Module 3: Enantiomeric Resolution & Salt Formation

Issue: "I have the racemate, but I need the (2R)-isomer," or "My chemical purity is stuck at 95%." Solution: Diastereomeric salt crystallization.[1] This is superior to chromatography for scalability.[1]

The Decision Matrix

PurificationLogic Start Crude Amine CheckPurity Check Chemical Purity Start->CheckPurity CheckEE Check Optical Purity (ee%) CheckPurity->CheckEE > 95% Purity AcidBase Acid/Base Extraction (Remove Neutrals) CheckPurity->AcidBase < 90% Purity SaltRes Salt Resolution (L-CSA or D-Tartaric) CheckEE->SaltRes Racemic or Low ee% Recryst Recrystallization (IPA/Water) CheckEE->Recryst High ee% (>85%) AcidBase->CheckEE SaltRes->Recryst Final Pure (2R)-Amine Recryst->Final

Figure 1: Purification Logic Flow for Chiral Amines.

Protocol: Resolution with L-Camphorsulfonic Acid (L-CSA)

L-CSA is the gold standard for resolving phenyl-substituted amines due to its bulky structure, which creates distinct lattice energy differences between diastereomers.[2][1]

  • Solvent Selection: Use Acetone or Acetonitrile (anhydrous).[1] Avoid alcohols initially, as they can increase solubility of the unwanted isomer too much.

  • Stoichiometry: Dissolve amine (1.0 eq) in solvent (10 vol). Add L-CSA (0.6 eq — Sub-stoichiometric addition is key).

  • Crystallization: Heat to reflux until clear. Cool slowly (5°C/hour) to room temperature.

  • Filtration: Collect the solids. This is the (2R)-Amine • L-CSA salt (verify configuration via optical rotation).

  • Upgrade: If ee% is < 98%, recrystallize the salt from Isopropanol (IPA) .

Troubleshooting FAQ
  • Q: The salt isn't crystallizing; it's "oiling out." [1]

    • A: This indicates impurities are preventing lattice formation or the solvent is too polar.[1] Fix: Re-heat and add a "seed crystal" of the pure salt if available. If not, add an anti-solvent like Heptane dropwise at reflux until slightly turbid, then cool.

  • Q: Which acid should I use if L-CSA fails?

    • A: Try Dibenzoyl-L-tartaric acid .[2][1] The benzoyl groups provide pi-pi stacking interactions with the difluorophenyl ring of your amine, often facilitating better crystallization than plain tartaric acid.[2]

Module 4: Advanced Chromatography (Polishing)

If salt formation fails to remove Impurity C (Dimer) or Impurity B (Regioisomer) , use Flash Chromatography.[1]

  • Stationary Phase: Silica Gel (40-63 µm).[2][1]

  • Mobile Phase Modifier: You MUST use a basic modifier to prevent tailing.[1]

    • Recommendation: DCM : Methanol : Triethylamine (TEA) or NH4OH .[1]

  • Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: 0% to 10% Methanol over 20 CV (Column Volumes).[1]

  • Detection: UV at 254 nm (The difluorophenyl ring has strong absorption).[1]

Warning: Do not use Acetone in your mobile phase with primary amines; it will form an imine (Schiff base) artifact on the column.[1]

References

  • Pfizer Inc. (2011).[1] Process for the preparation of Voriconazole. United States Patent US20110301364.[1] (Describes the resolution of difluorophenyl intermediates using camphorsulfonic acid).

  • Zhejiang Huahai Pharmaceutical Co Ltd. (2019).[1][3] Voriconazole intermediate and voriconazole synthesis method. United States Patent US10633368B2.[1][3] (Details impurity control in the synthesis of the difluorophenyl backbone).

  • BenchChem. (2025).[1][6] A Comparative Guide to Validating the Purity of Synthesized Phenyl-propan-2-amines. (General protocols for amine purification and salt resolution logic).

  • PubChem. (2025).[1] 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine Compound Summary. (Physical properties and pKa data for extraction logic). [1]

Sources

Technical Support Center: Handling & Optimization of Hygroscopic Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: HYGRO-SALT-001 Subject: Comprehensive Handling, Drying, and Analysis of Deliquescent Amine Salts

Introduction

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a flask containing what should be a crystalline solid, but currently resembles a sticky gum, an oil, or a wet paste.

Amine salts (hydrochlorides, trifluoroacetates, acetates) are notoriously hygroscopic due to their high lattice energy deficits and strong hydrogen-bonding potential with atmospheric water. This is not just a cosmetic issue; it compromises stoichiometry, accelerates hydrolytic degradation, and gums up automated dispensing systems.

This guide is not a textbook definition of hygroscopicity. It is a field-manual for recovering your material, weighing it accurately, and proving its purity.

Module 1: The "Precision" Phase (Weighing & Handling)

User Query: "I cannot get a stable weight. The mass on the balance keeps ticking up while I’m trying to measure out 5.0 mg. How do I dose this accurately?"

Root Cause: The rate of moisture uptake is faster than the stabilization time of your analytical balance.

Protocol: Subtractive Weighing (The "Difference" Method)

Do not tare a weighing boat and try to add the salt to it. By the time you close the draft shield, you have already absorbed 2-5% water weight.

Step-by-Step Workflow:

  • Preparation: Bring the source vial and a receiving vessel (e.g., volumetric flask) to the balance.

  • Initial Weighing: Place the capped source vial containing your salt onto the balance. Record Mass (

    
    ).
    
  • Transfer: Remove the vial, open it quickly, and dispense an estimated amount into your receiving vessel.

  • Final Weighing: Immediately recap the source vial and place it back on the balance. Record Mass (

    
    ).
    
  • Calculation: Mass Transferred =

    
    .
    

Why this works: You are measuring the loss of mass from a closed system, rather than the gain of mass on an exposed surface.

Visualization: Subtractive Weighing Logic

SubtractiveWeighing Figure 1: Subtractive Weighing Workflow for Hygroscopic Solids Start Source Vial (Capped) Weigh1 Record Mass (M1) Start->Weigh1 Transfer Dispense to Reaction (Minimize Exposure) Weigh1->Transfer Open Recap Recap Immediately Transfer->Recap Close Weigh2 Record Mass (M2) Recap->Weigh2 Calc Mass = M1 - M2 Weigh2->Calc

Module 2: The "Recovery" Phase (Drying & Solvent Removal)

User Query: "My product is an oil after the rotovap, but it's supposed to be a solid. Vacuum oven didn't help. How do I fix this?"

Root Cause: The "Oil Trap." Trace water or solvent acts as a plasticizer, preventing the formation of a crystal lattice. The material is stuck in a meta-stable amorphous state.

Troubleshooting Table: Drying Methods
MethodBest ForRisk FactorTechnical Note
Lyophilization (Freeze Drying)Aqueous soluble salts (HCl, TFA).Low (Gentle).Gold Standard. Creates a porous cake with high surface area, easy to weigh later.
Azeotropic Drying Stubborn oils/gums.Medium.Uses toluene or acetonitrile to "carry" water out during evaporation.
Vacuum Oven +

Thermally stable solids.High (Aggressive).

is messy. If the salt melts, it may form a glass that traps water inside.
High Vacuum (Schlenk) Final polish.Low.Only works if the surface area is high. Useless on a gummy puck.
Protocol: The Toluene Azeotrope (Breaking the Oil)

If you lack a lyophilizer, use chemistry to fight physics.

  • Dissolve: Take your oily amine salt and dissolve it in Anhydrous Toluene (or Acetonitrile if solubility is poor). Use roughly 10 mL per gram.

  • Evaporate: Rotovap at moderate temperature (40-45°C).

    • Mechanism:[1][2][3][4] Toluene forms a low-boiling azeotrope with water (bp 85°C) and carries it out.

  • Repeat: Do this 2-3 times.

  • Trituration: After the final evaporation, add a non-solvent (Diethyl Ether or Pentane) and scratch the flask wall with a spatula. The removal of water often triggers sudden crystallization.

Visualization: Drying Decision Matrix

DryingLogic Figure 2: Decision Matrix for Drying Hygroscopic Amine Salts Input Material State: Oily/Gummy Salt Soluble Soluble in Water? Input->Soluble Lyophilize Lyophilization (Freeze Dry) Result: Fluffy Cake Soluble->Lyophilize Yes Azeotrope Azeotropic Distillation (Toluene/MeCN) Soluble->Azeotrope No Triturate Trituration (Ether/Pentane + Scratching) Azeotrope->Triturate Triturate->Azeotrope If still Oil (Repeat) VacOven Vacuum Oven (with P2O5) Triturate->VacOven If Solidifies

Module 3: The "Truth" Phase (Analytical Integrity)

User Query: "I dried it, but I don't trust the weight. How do I calculate my yield for the next step?"

Root Cause: Gravimetric analysis (weighing) is unreliable for hygroscopic salts because you are weighing [Salt + Water].

Solution: Quantitative NMR (qNMR)

Stop relying on the balance for stoichiometry. Use qNMR to determine the effective molecular weight or weight % of your material.

Self-Validating Protocol:

  • Standard Selection: Choose an internal standard (IS) that is:

    • Non-hygroscopic.

    • High purity (>99.9%).

    • Has distinct NMR peaks (e.g., Maleic Acid for D2O/DMSO, 1,3,5-Trimethoxybenzene for CDCl3).

  • Preparation:

    • Weigh ~10 mg of your Amine Salt (

      
      ).
      
    • Weigh ~10 mg of Internal Standard (

      
      ).
      
    • Dissolve both in the same NMR tube.

  • Acquisition: Set relaxation delay (

    
    ) to at least 30s (or 
    
    
    
    ) to ensure full integration accuracy.
  • Calculation:

    
    
    
    • Result: You now know exactly how many moles of amine you have, regardless of how much water is in the flask.

Module 4: Advanced Optimization (Salt Selection)

User Query: "This HCl salt is impossible to work with. Can I change it?"

Insight: Hygroscopicity is dictated by the Crystal Lattice Energy . If the lattice energy is low, the salt prefers to be solvated by water (deliquescence).

Counter-Ion Hierarchy

If you have the autonomy to change the salt form during development, move down this list.

Counter-IonHygroscopicityHandling DifficultyNotes
Acetate Very HighExtremeOften oils out. Avoid if possible.
Trifluoroacetate (TFA) HighHardCommon in peptides. Corrosive and wet.
Hydrochloride (HCl) Moderate/HighModerateVariable. Anhydrous forms often deliquesce.
Mesylate ModerateModerateGood solubility, but can be hygroscopic.
Tosylate LowEasyLarge anion stabilizes the lattice.
Fumarate Very LowVery EasyOften forms nice, non-hygroscopic crystals.
Visualization: Salt Selection Logic

SaltSelection Figure 3: Counter-Ion Optimization Strategy Problem Current Salt is Deliquescent CheckBio Is Biologic/Peptide? Problem->CheckBio TFA_Path Stuck with Acetate/TFA Use Lyophilization CheckBio->TFA_Path Yes SmallMolecule Small Molecule? Switch Counter-ion CheckBio->SmallMolecule No Options Tosylate Fumarate Succinate SmallMolecule->Options Result Higher Lattice Energy = Lower Hygroscopicity Options->Result

References
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Link

  • Urth & Fyre Technical Guides . (2024). Vacuum Drying vs. Freeze-Drying: A Selection Guide. Link

  • University of Pittsburgh . (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Link

  • BenchChem Technical Support . (2025). Managing Hygroscopicity of Hydrazinium Salts. Link

  • Bhattachar, S. N., et al. (2006). Pharmaceutical Salt Selection. International Journal of Pharmaceutics. Link

Sources

Technical Support Center: Troubleshooting Intramolecular Cyclization in Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As application scientists and drug development professionals, we frequently utilize propylamine derivatives (e.g., 3-halopropylamines, 3-aminopropanols, and propiolamides) as versatile linkers and building blocks. However, the bifunctional nature of these molecules often leads to competing intramolecular cyclization or intermolecular oligomerization side reactions.

This guide provides a mechanistic deep dive, diagnostic FAQs, and self-validating protocols to help you achieve chemoselective control over your propylamine workflows.

Part 1: Diagnostic FAQ – Identifying the Side Reaction

Q1: My alkylation reaction using 3-chloropropylamine hydrochloride is yielding a complex mixture with a mass corresponding to [M-HCl]n. What is happening? A: You are observing runaway intermolecular oligomerization. Unprotected 3-halopropylamines are highly reactive bifunctional molecules. Under basic conditions (pH > 8.5), the primary amine is deprotonated and acts as a nucleophile, attacking the alkyl chloride of adjacent molecules[1].

Q2: I detected a 4-membered nitrogen heterocycle in my LC-MS during a linker attachment. How did this form? A: This is an azetidine ring, formed via a 4-exo-tet intramolecular cyclization. While kinetically disfavored compared to oligomerization, azetidine formation can occur under dilute conditions with strong bases[1].

Q3: Can propylamine derivatives cyclize if no halide leaving group is present? A: Yes. If your propylamine derivative contains a proximal carbonyl, alkyne, or alkene (e.g., N-allyl propiolamides), it can undergo a 5-exo-trig or 5-endo-dig cyclization to form a


-lactam (pyrrolidinone)[2]. Additionally, under Eschweiler–Clarke methylation conditions, unexpected tandem methylation-cyclization sequences can occur if nucleophilic motifs are present[3].

Part 2: Mechanistic Deep Dive & Causality (E-E-A-T)

To control propylamine derivatives, we must manipulate the kinetics of the system. According to Baldwin's rules, the 4-exo-tet cyclization required to form an azetidine from a 3-halopropylamine is kinetically sluggish.

However, the introduction of specific N-protecting groups drastically alters this landscape:

  • Suppression via Delocalization: Applying an N-Boc (tert-butyloxycarbonyl) group delocalizes the nitrogen's lone pair into the carbamate carbonyl. This reduces the amine's nucleophilicity to near zero, completely shutting down both azetidine formation and oligomerization[4].

  • Acceleration via the Thorpe-Ingold Effect: Conversely, if you want to synthesize an azetidine, adding a highly sterically hindered group like N-Trityl restricts the conformational degrees of freedom of the propyl chain. This forces the nitrogen and the leaving group into close proximity, artificially lowering the activation energy for the 4-exo-tet cyclization[5].

SideReactions A Unprotected 3-Halopropylamine (Bifunctional) B Azetidine Formation (4-exo-tet Cyclization) A->B High Temp, Dilute (Thorpe-Ingold Active) C Oligomerization (Intermolecular) A->C High Conc., Base D Target Alkylation (Desired Product) A->D Amine Protected (e.g., N-Boc)

Reaction pathways and side reactions of 3-halopropylamines.

Part 3: Quantitative Data on Cyclization Propensity

The table below summarizes the expected cyclization behavior of various propylamine derivatives based on their structural modifications and reaction conditions.

Substrate / DerivativeReaction ConditionsPrimary Cyclization ProductTypical Yield of Cyclic ProductMechanistic Pathway
Unprotected 3-Bromopropylamine KOH, HeatAzetidineLow (<20%)4-exo-tet (Competing oligomerization)[1]
N-Trityl-3-halopropylamine Strong Base, AnhydrousN-TritylazetidineHigh (70-85%)4-exo-tet (Thorpe-Ingold assisted)[5]
N-Boc-3-chloropropylamine K2CO3, 60°CAzetidineNegligible (~0%)Blocked by carbamate delocalization[4]
N-allyl propiolamides Pd or AgOTf catalyst

-Lactam
Moderate to High (46-76%)5-exo-trig / Aza-Nazarov[2],

Part 4: Self-Validating Experimental Protocol

To prevent cyclization while attaching a propylamine linker to a nucleophilic core (e.g., a phenol), you must utilize a protected derivative. The following protocol utilizes an internal validation step to ensure scientific integrity.

Workflow: Chemoselective Alkylation using N-Boc-3-Chloropropylamine

Objective: Attach a 3-aminopropyl linker to a phenolic core without triggering intramolecular azetidine formation.

Troubleshooting Start Goal: Attach Propylamine Linker IsBase Does reaction require base (pH > 8)? Start->IsBase YesBase Yes IsBase->YesBase NoBase No (Acidic/Neutral) IsBase->NoBase UseBoc Use N-Boc-3-halopropylamine (Prevents cyclization) YesBase->UseBoc UseSalt Use 3-halopropylamine HCl salt (Amine remains protonated) NoBase->UseSalt

Decision tree for selecting propylamine reagents based on reaction pH.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the phenolic substrate (1.0 eq) and N-Boc-3-chloropropylamine (1.2 eq) in anhydrous DMF.

    • Causality: N-Boc-3-chloropropylamine is chosen because the Boc group ensures orthogonality, preventing the nitrogen from acting as an internal nucleophile[4].

  • Base Addition: Add anhydrous K2CO3 (2.0 eq) and a catalytic amount of KI (0.1 eq) to facilitate the Finkelstein reaction (converting the chloride to a more reactive iodide in situ). Heat to 60°C for 12 hours.

  • In-Process Validation (Self-Validating Step): Before quenching, spot the reaction mixture on a TLC plate and stain with Ninhydrin solution (heat to develop).

    • Validation Logic: Ninhydrin reacts specifically with free primary amines to form a deep purple complex (Ruhemann's purple). A negative (colorless/yellow) Ninhydrin stain confirms that the Boc group has survived the basic conditions and no free amine has been prematurely generated to cause cyclization. If the stain is purple, the reaction has failed (Boc deprotection occurred), and oligomerization is imminent.

  • Workup: Partition the mixture between EtOAc and water. Wash the organic layer extensively with brine to remove DMF. Dry over Na2SO4 and concentrate.

  • Deprotection: Treat the isolated intermediate with 4M HCl in Dioxane for 2 hours at room temperature to reveal the primary amine.

References

1.[2] Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). SciSpace. URL: 2.[1] 3-Chloropropylamine | 14753-26-5. Benchchem. URL: 3.[4] N-Boc-3-Chloropropylamine | Building Block | RUO. Benchchem. URL: 4.[5] Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate. URL: 5.[3] Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. URL: 6. Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry. URL:

Sources

Technical Support Center: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine .[1] It is designed to assist researchers in handling, solubilizing, and stabilizing this compound during drug development workflows.

Ticket ID: STAB-24DF-ETH Status: Active Support Tier: Level 3 (Senior Application Scientist)[1]

Compound Profile & Chemical Logic

To troubleshoot stability, we must first understand the molecule's reactive "pain points." This compound is a fluorinated primary amine with an ether linkage .[1]

  • Primary Amine (

    
    ):  The most reactive site.[1] It is basic (
    
    
    
    ), nucleophilic, and highly susceptible to carbamylation (reaction with atmospheric
    
    
    ) and oxidation .
  • Ether Linkage (

    
    ):  Chemically robust under standard storage conditions.[1] It resists hydrolysis but contributes to the molecule's lipophilicity.
    
  • 2,4-Difluorophenyl Ring: Electron-withdrawing.[1] It slightly lowers the amine's basicity compared to non-fluorinated analogs but significantly increases lipophilicity, raising the risk of plastic sorption (sticking to pipette tips/tubes).

Critical Stability Protocols

Module A: Solubilization & Solvent Compatibility

Use this decision matrix to choose the correct solvent for your application.

SolventCompatibilityStability RiskRecommended Use
DMSO Excellent LowPreferred for Stock Solutions (>10 mM). Store at -20°C. Freeze/thaw stable.[1]
Methanol GoodModerateGood for immediate use.[1] Risk: Evaporation changes concentration; absorbs atmospheric water.[1]
Water pH DependentHighInsoluble as free base. Soluble only if pH < 7 (protonated).[1] Risk of precipitation if pH drifts > 8.[1]
Acetone FORBIDDEN Critical Do NOT use. Reacts with amine to form an imine (Schiff base) within minutes.[1]
Module B: The "Ghost Peak" Phenomenon (Carbamylation)

Issue: Users frequently report a "new impurity" appearing at


 mass units or a split peak in HPLC after the solution sits in an open vial.
Cause:  This is not  chemical degradation.[1] It is the reversible reaction of the primary amine with atmospheric 

to form a carbamate salt.[2]

Fix: Acidify the solution (add 0.1% Formic Acid or TFA). The carbamate will decarboxylate, and the "impurity" will vanish, restoring the parent peak.

Visualizing Degradation Pathways

The following diagram outlines the logical flow of degradation risks based on environmental exposure.

G Compound 1-(2,4-Difluorophenyl)- 3-ethoxypropan-2-amine Air Exposure to Air (CO2 + O2) Compound->Air Open Vial Ketones Solvent Contamination (Acetone/Aldehydes) Compound->Ketones Wrong Solvent Plastic Low Concentration (<1 µM) in Plastic Compound->Plastic Dilution Carbamate Carbamate Salt (Reversible 'Ghost Peak') Air->Carbamate + CO2 (Fast) Oxidation N-Oxide / Imine (Yellowing) Air->Oxidation + O2 (Slow) Schiff Schiff Base Adduct (Irreversible) Ketones->Schiff Condensation Loss Sorption Loss (Conc. Drop) Plastic->Loss Hydrophobic Binding

Figure 1: Degradation and loss mechanisms.[1] Green nodes indicate reversible issues; Red nodes indicate irreversible chemical changes.[1]

Troubleshooting Guide (Q&A)

Scenario 1: "My LC-MS shows a peak at M+44."
  • Diagnosis: You have likely formed a carbamate adduct due to

    
     absorption from the air. This is common with primary amines in basic or neutral solvents (like DMSO or MeOH).[1]
    
  • The Fix:

    • Do not discard the sample.[1]

    • Dilute a small aliquot in an acidic mobile phase (e.g., Water + 0.1% Formic Acid).[1]

    • Re-inject.[1] The acidic environment will reverse the reaction (

      
      ), and the peak should revert to the parent mass.[1]
      
Scenario 2: "The solution turned slightly yellow after a week at room temperature."
  • Diagnosis: Oxidative degradation.[1][3][4] Primary amines can slowly oxidize to N-oxides or dehydrogenate to imines when exposed to light and oxygen.[1]

  • The Fix:

    • Check purity.[1] If purity is >95%, the color change may be due to trace impurities with high extinction coefficients (common in amines).

    • For future storage, always blanket stock solutions with Nitrogen or Argon gas and store in amber vials.[1]

Scenario 3: "I lost 40% of my compound during a serial dilution."
  • Diagnosis: Non-specific binding (Sorption).[1] The difluorophenyl and ethoxy groups make this molecule hydrophobic. At low concentrations (<1 µM), it will stick to polypropylene pipette tips and well plates.[1]

  • The Fix:

    • Use Low-Retention pipette tips.[1]

    • Add a carrier protein (0.1% BSA) or a surfactant (0.01% Tween-20) to your assay buffer to block binding sites on the plastic.[1]

    • Use glass inserts for HPLC vials, not plastic.[1]

Step-by-Step: Stock Solution Preparation Protocol

Objective: Prepare a stable 10 mM stock solution in DMSO.

  • Weighing: Weigh the solid (likely the HCl salt or free base oil) into a glass vial. Avoid using plastic weigh boats if the compound is an oil.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%).

    • Calculation: Volume (mL) = Mass (mg) / [Molecular Weight × Concentration (M)].[1]

  • Mixing: Vortex for 30 seconds.

    • Note: If using the HCl salt, the solution may warm up slightly; this is normal.

  • Inerting: Gently blow a stream of Nitrogen or Argon gas over the liquid surface for 10 seconds to displace air.[1]

  • Sealing: Cap tightly with a Teflon-lined screw cap. Parafilm is not a sufficient oxygen barrier.[1]

  • Storage: Place in a -20°C freezer.

    • Stability:[5][6][7][8][9] Stable for >6 months.[1]

    • QC Check: Visually inspect for precipitation after thawing.[1][6] Vortex before use.

References

  • Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Explains the mechanism of amine oxidation and Schiff base formation).

  • Griffey, R. H., et al. (1988).[1][10] "Characterization of the carbamino adducts of insulin." Biochemistry. Link (Foundational text on the reversible reaction of primary amines with CO2/Carbamylation).

  • Trachsel, D. (2012).[1][11] "Fluorine in psychedelic phenethylamines."[1][11][12][13] Drug Testing and Analysis. Link (Provides specific insights into the lipophilicity and stability of fluorinated phenethylamine analogs).

  • BenchChem Technical Support. (2025). "Stability of Primary Amines in DMSO." Link (General guidelines for handling amine stocks in aprotic solvents).[1]

Sources

Technical Support Center: Minimizing Racemization During 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and process chemists working with 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine . This sterically encumbered, electron-rich chiral primary amine is a high-value intermediate. Maintaining its stereochemical integrity at the C2 position during N-alkylation (reductive amination) or N-acylation (amide bond formation) is critical for downstream API efficacy.

Below, you will find field-proven insights, mechanistic troubleshooting, and self-validating protocols to ensure absolute stereocontrol during your coupling workflows.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine racemize during coupling when the chiral center is on the amine, not the acid? A1: While acid racemization (e.g., via oxazolone formation) is the most common stereochemical failure in peptide synthesis, chiral amine racemization is driven by entirely different pathways. During reductive amination, the formation of a Schiff base (imine) intermediate can undergo a base- or heat-catalyzed 1,3-proton shift known as aza-allyl tautomerization. This shifts the double bond, converting the


 chiral C2 carbon into an achiral 

carbon[1]. Upon subsequent reduction, a racemic mixture is formed. During amide coupling, racemization is rarer but can occur if strong bases are used at elevated temperatures, promoting transient deprotonation adjacent to the newly formed electron-withdrawing amide bond.

Q2: How does the choice of base influence the stereochemical integrity of this specific amine? A2: The basicity and steric bulk of the base directly dictate the rate of proton abstraction. Stronger, unhindered bases accelerate the 1,3-proton shift in imines or deprotonation in activated amides. Switching from DIPEA to weaker, sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine significantly suppresses this pathway without halting the coupling kinetics.

Q3: Can solvent impurities trigger racemization even in standard amide couplings? A3: Yes. Trace aldehydes or ketones (e.g., acetone from glassware washing, or oxidative degradation products in ether solvents) can reversibly form Schiff bases with the primary amine. This transient imine is highly susceptible to the 1,3-proton shift, silently racemizing the amine pool before it even reacts with the activated acid[1]. Always use HPLC-grade, aldehyde-free solvents.

Q4: What are the best coupling reagents to prevent this issue? A4: To minimize the residence time of vulnerable intermediates, fast coupling kinetics are required. The combination of N,N′-diisopropylcarbodiimide (DIC) and ethyl(hydroxyimino)cyanoacetate (OxymaPure) is an excellent, low-cost choice that suppresses epimerization effectively[2]. Alternatively, ynamides have emerged as highly efficient, racemization-free coupling reagents that operate under extremely mild conditions without the need for basic additives[3].

Part 2: Mechanistic Visualizations

Mechanism A Chiral Amine (C2 is sp3) B Schiff Base (Imine Intermediate) A->B + Carbonyl (-H2O) C Aza-Allyl Anion (1,3-Proton Shift) B->C Base / Heat (Proton Loss) E Racemic Amine (Product) B->E Reduction D Isomeric Imine (C2 is sp2, Achiral) C->D Reprotonation D->B Reversible

Mechanism of chiral amine racemization via aza-allyl tautomerization (1,3-proton shift).

Workflow Start Racemization Detected During Coupling Q1 Identify Coupling Type Start->Q1 Amide Amide Bond Formation Q1->Amide RedAm Reductive Amination Q1->RedAm Amide_Action1 Switch to Weaker Base (e.g., NMM, Collidine) Amide->Amide_Action1 Amide_Action2 Use DIC/OxymaPure or Ynamides Amide->Amide_Action2 RedAm_Action1 Use Pre-formed Reductant (NaBH(OAc)3) RedAm->RedAm_Action1 RedAm_Action2 Lower Temp (0°C) & Add Weak Acid (AcOH) RedAm->RedAm_Action2

Troubleshooting decision tree for mitigating racemization across different coupling workflows.

Part 3: Troubleshooting Guide & Quantitative Optimization

To systematically eliminate racemization, audit your reaction parameters against the optimized conditions below.

Table 1: Optimization Parameters for Amine Coupling
ParameterHigh Racemization RiskOptimized Condition (Low Risk)Causality / Mechanism
Base Selection TEA, DIPEA (>2.0 eq)NMM, 2,4,6-Collidine (1.1 eq)Weaker bases prevent C2 proton abstraction and subsequent enolization/tautomerization.
Coupling Reagent HBTU, HATU (Slow kinetics)DIC/OxymaPure or YnamidesFaster reaction limits the residence time of vulnerable intermediates in basic media[2][3].
Temperature > 40 °C0 °C to 20 °CThermal energy directly accelerates the aza-allyl tautomerization pathway[1].
Reductive Amination Stepwise (Imine isolation)One-pot with

Rapid trapping of the iminium ion prevents the 1,3-proton shift from occurring.

Part 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. By observing specific physical changes during the reaction, you can confirm that the intended mechanistic pathway is active, thereby ensuring stereochemical fidelity.

Protocol A: Racemization-Free Amide Coupling (DIC/OxymaPure)

This protocol utilizes a highly reactive ester intermediate to outpace any base-catalyzed degradation pathways[2].

  • Preparation: Dissolve the carboxylic acid partner (1.0 eq) and 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (1.05 eq) in anhydrous, aldehyde-free DMF to achieve a 0.1 M concentration.

  • Activation: Add OxymaPure (1.1 eq) to the solution. Cool the mixture to 0 °C using an ice bath to suppress thermal degradation.

  • Coupling: Dropwise add DIC (1.1 eq).

    • Self-Validation Check: The solution should initially remain clear. Within 15–30 minutes, a fine white precipitate of diisopropylurea (DIU) will begin to form. This visually confirms that the activation of the carboxylic acid is proceeding correctly and the amine is reacting with the active ester.

  • Base Addition: If the amine is a salt (e.g., HCl salt), add NMM (1.1 eq) dropwise, strictly maintaining the internal temperature below 5 °C.

  • Completion: Allow the reaction to slowly warm to room temperature over 2 hours. Filter the DIU byproduct and proceed with standard aqueous workup.

Protocol B: Stereoretentive Reductive Amination

This protocol ensures the imine intermediate is reduced faster than it can tautomerize[1].

  • Pre-cooling: Dissolve the free base 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (1.0 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE). Cool to 0 °C.

  • Acid Catalysis: Add glacial acetic acid (1.1 eq).

    • Causality: This mildly activates the carbonyl for nucleophilic attack without over-protonating the amine, maintaining a delicate pH balance that disfavors the aza-allyl anion formation.

  • Reduction: Immediately add sodium triacetoxyborohydride (

    
    ) (1.5 eq) in small portions.
    
    • Self-Validation Check: The reaction mixture should exhibit gentle effervescence (hydrogen gas evolution) upon the addition of the reductant, confirming the active reduction of the iminium intermediate before tautomerization can occur.

  • Quenching: Stir for 1 hour at 0 °C, then quench carefully with saturated aqueous

    
    .
    

References

1.[3] Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 2016, 138, 13135-13138. URL:[Link] 2. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 2016, 20, 2, 140–177. URL:[Link] 3.[1] Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 2021, 86, 3, 2458–2473. URL:[Link] 4.[2] Chemical methods to stabilize segments of metalloproteins in the form of peptides. PMC / National Institutes of Health, 2021. URL:[Link]

Sources

Validation & Comparative

Unlocking Complex Multiplets: A Comparative Guide to ¹H NMR Solvent and Field Strength Selection for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Structural elucidation of heavily functionalized phenethylamine derivatives, such as 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine , presents a triad of analytical challenges: a labile primary amine, a chiral center inducing diastereotopic protons, and complex ¹H-¹⁹F spin-spin couplings. Relying on standard 400 MHz acquisitions in Chloroform-d (CDCl₃) often yields ambiguous, second-order spectra.

This guide objectively compares the analytical performance of different solvent systems (CDCl₃ vs. DMSO-d₆) and magnetic field strengths (400 MHz vs. 600 MHz). By understanding the causality behind solvent-solute interactions and the physics of chemical shift dispersion, researchers can transition from overlapping multiplets to fully resolved, first-order spin systems.

The Causality of Structural Challenges

Before optimizing the instrumental parameters, we must dissect the molecule's intrinsic properties that complicate the ¹H NMR spectrum:

  • Labile -NH₂ Protons: In non-polar solvents, primary amines undergo rapid intermolecular proton exchange. This averages their local magnetic environment, resulting in a broad, unintegrable singlet that often obscures critical aliphatic signals.

  • The Chiral Center (C2): The presence of a chiral methine (-CH(NH₂)-) breaks the local symmetry of the adjacent benzylic (C1) and ether (C3) methylene groups. These protons become diastereotopic —chemically and magnetically non-equivalent. They couple not only with the C2 methine (vicinal coupling) but also with each other (geminal coupling, J ≈ 13.5 Hz), creating a complex ABX spin system.

  • Fluorinated Aromatic Ring: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. The 2,4-difluoro substitution introduces strong heteronuclear coupling to the aromatic protons (ortho JHF ≈ 8–10 Hz; meta JHF ≈ 6–8 Hz), transforming standard aromatic doublets into complex multiplets (e.g., ddd, td) .

Workflow cluster_challenges Structural Challenges cluster_solutions Analytical Solutions cluster_outcomes Spectral Outcomes Start Target: 1-(2,4-Difluorophenyl) -3-ethoxypropan-2-amine C1 Labile -NH2 Proton (Exchange Broadening) Start->C1 C2 Chiral C2 Center (Diastereotopic CH2) Start->C2 C3 2,4-Difluoro Ring (1H-19F Coupling) Start->C3 S1 Solvent: DMSO-d6 (H-Bond Acceptor) C1->S1 S2 Field: 600 MHz (Increase Δν/J) C2->S2 S3 Technique: 19F Decoupling (Simplify Multiplets) C3->S3 O1 Downfield Shift Sharp Singlet S1->O1 O2 First-Order ABX Resolved Doublets S2->O2 O3 Clean Aromatic Spin System S3->O3

Fig 1: Workflow mapping NMR challenges of fluorinated phenethylamines to instrumental solutions.

Comparative Analysis: Solvent Systems (CDCl₃ vs. DMSO-d₆)
  • Performance in CDCl₃: Chloroform-d is a weak hydrogen-bond acceptor. Consequently, the -NH₂ protons of the propan-2-amine core exchange freely and appear as a broad, poorly defined hump near 1.45–1.65 ppm. This often overlaps with aliphatic impurities or the ethoxy methyl triplet, complicating purity assessments.

  • Performance in DMSO-d₆: Dimethyl sulfoxide-d₆ is a strong hydrogen-bond acceptor. It forms a stable solvation shell around the primary amine, drastically slowing the proton exchange rate. As demonstrated by , this hydrogen bonding deshields the labile protons, inducing a massive solvent shift (Δδ = δDMSO - δCDCl₃) of up to +4.6 ppm . For this molecule, the -NH₂ signal sharpens and shifts downfield to ~2.85 ppm, moving it into a clear spectral window.

Comparative Analysis: Field Strength (400 MHz vs. 600 MHz)

The diastereotopic benzylic (C1) and ether (C3) protons present a classic resolution problem.

  • 400 MHz Limitations: At lower field strengths, the chemical shift difference in Hertz (Δν) between the two non-equivalent protons is small relative to their geminal coupling constant (J). When Δν/J < 10, the system enters the second-order regime. The signals "roof" toward each other, merging into indistinguishable multiplets that prevent accurate J-value extraction.

  • 600 MHz Advantage: Because chemical shift dispersion (Δν) scales linearly with the magnetic field while J-coupling remains constant, upgrading to a 600 MHz spectrometer increases the Δν/J ratio. This forces the diastereotopic protons into a first-order regime, revealing pristine doublets of doublets (dd).

Quantitative Data Summary

The following table synthesizes the expected ¹H NMR performance metrics across the two comparative methodologies.

Proton AssignmentCDCl₃ (400 MHz) δ (ppm)Multiplicity & J (Hz)DMSO-d₆ (600 MHz) δ (ppm)Multiplicity & J (Hz)Causality for Shift/Change
-CH₃ (Ethoxy) 1.15t (J = 7.0)1.10t (J = 7.0)Minimal solvent polarity effect.
-NH₂ (Amine) 1.45 - 1.65br s2.85br s (sharpened)Strong H-bonding with DMSO deshields protons .
Ar-CH₂ (C1) 2.65, 2.85m (overlapping)2.58, 2.75dd (J = 13.5, 6.0)Higher field resolves second-order ABX to first-order.
-CH- (C2) 3.20m3.05mShielding effect of DMSO on the aliphatic chain.
O-CH₂ (C3) 3.35m (overlapping)3.25, 3.32dd (J = 9.5, 5.5)Diastereotopic resolution improved at 600 MHz.
O-CH₂ (Ethoxy) 3.45q (J = 7.0)3.40q (J = 7.0)Standard ethoxy methylene.
Ar-H (C3) 6.78ddd (J = 10.5, 8.5, 2.5)7.02ddd (J = 10.5, 8.5, 2.5)Solvent anisotropy; ¹H-¹⁹F coupling fully resolved.
Ar-H (C5) 6.82m7.15td (J = 8.5, 2.5)¹H-¹⁹F coupling (ortho/meta) resolved at higher field.
Ar-H (C6) 7.20td (J = 8.5, 6.5)7.35td (J = 8.5, 6.5)Deshielded by adjacent alkyl and ortho-fluorine.
Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates internal validation checkpoints to ensure data integrity before post-processing begins.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine.

  • Causality: 15 mg provides an optimal signal-to-noise ratio (SNR) for a 16-scan acquisition, minimizing acquisition time while preventing concentration-dependent viscosity line broadening.

  • Dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

Step 2: Filtration & Loading

  • Pass the solution through a glass wool plug in a Pasteur pipette directly into a 5 mm precision NMR tube.

  • Causality: Removes microscopic paramagnetic particulates (e.g., metal shavings from spatulas) that distort local magnetic field homogeneity and degrade lineshape.

Step 3: Tuning, Matching, and Shimming (Validation Checkpoint 1)

  • Insert into a 600 MHz spectrometer. Perform automated tuning and matching (ATM) and 3D gradient shimming.

  • Validation: Measure the full-width at half-maximum (FWHM) of the residual DMSO-d₅ quintet at 2.50 ppm. If FWHM > 1.0 Hz, the shimming has failed and must be repeated. Proceeding with poor shims will artificially obscure the fine ¹H-¹⁹F couplings.

Step 4: Acquisition

  • Set the relaxation delay (D1) to 3.0 seconds, acquisition time (AQ) to 3.0 seconds, and spectral width to 12 ppm. Acquire 16 transients using a standard 90° pulse sequence (zg30 or equivalent).

Step 5: Integration & Mass Balance (Validation Checkpoint 2)

  • Phase and baseline-correct the spectrum. Set the integral of the isolated ethoxy -CH₃ triplet (at ~1.10 ppm) to precisely 3.00 .

  • Validation: The total proton count across the spectrum must sum to exactly 15.0 (excluding solvent/water). If the integral sum deviates by >5%, the relaxation delay (D1) was insufficient for complete longitudinal relaxation (T₁), and the experiment must be repeated with D1 = 5.0s.

Conclusion

For the structural verification of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine, standard CDCl₃/400 MHz workflows are insufficient due to signal overlap and exchange broadening. The objectively superior methodology utilizes DMSO-d₆ at 600 MHz. This combination leverages hydrogen bonding to lock and shift the labile amine, while the high magnetic field resolves the complex diastereotopic and fluorinated spin systems into quantifiable, first-order data.

References
  • Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Source: Magnetic Resonance in Chemistry (PubMed) URL: [Link]

  • Title: Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Source: Journal of Analytical Methods in Chemistry (PMC) URL: [Link]

A Comparative Guide to the LC-MS Analysis of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will explore the nuances of developing a selective and sensitive LC-MS/MS method, compare its performance with a derivatization-based approach, and underscore the critical importance of chiral separation, all within the framework of regulatory compliance.

The Analytical Challenge: Unpacking the Structure of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Understanding the physicochemical properties of an analyte is the foundation of any successful analytical method development. 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine presents a unique set of characteristics that inform our analytical strategy.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₅F₂NO

  • Monoisotopic Mass: 215.11217 Da

  • Structure: A primary amine with a difluorophenyl group and an ether linkage.

  • Predicted Physicochemical Properties:

    • XlogP: 1.7 (indicating moderate lipophilicity)

    • Polarity: The presence of the primary amine and ether oxygen imparts polarity, which can lead to challenges in reversed-phase chromatography.

    • Basicity: The primary amine group (pKa estimated around 9-10) makes the molecule amenable to positive ion electrospray ionization (ESI+).

    • Chirality: The molecule possesses a chiral center at the second carbon of the propane chain, necessitating enantioselective analysis for pharmaceutical applications.

The combination of polarity, basicity, and the presence of fluorine atoms requires a carefully optimized LC-MS method to achieve adequate retention, good peak shape, and high sensitivity.

Recommended Method: Chiral Reversed-Phase LC-MS/MS

A direct chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed as the primary analytical technique for its superior selectivity, sensitivity, and ability to resolve enantiomers in a single run.

Methodological Rationale

The choice of a chiral stationary phase (CSP) is critical for the direct separation of enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including amines. For this analysis, an amylose-based CSP is recommended.

The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is crucial for analyzing complex matrices and quantifying low-level impurities. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, interferences from the matrix can be minimized.

Experimental Workflow

LC-MS_Workflow cluster_0 Sample Preparation cluster_1 Chiral LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Sample Sample Dilution Dilution in Mobile Phase Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC System Filtration->HPLC Injection Column Chiral Stationary Phase (Amylose-based) Mobile_Phase Isocratic Mobile Phase (e.g., Acetonitrile/Ammonium Bicarbonate) Mass_Spec Triple Quadrupole MS Column->Mass_Spec Elution ESI Electrospray Ionization (ESI+) Data_Acquisition Data Acquisition Software Mass_Spec->Data_Acquisition MRM Multiple Reaction Monitoring (MRM) Quantification Quantification & Reporting Data_Acquisition->Quantification

Caption: Workflow for Chiral LC-MS/MS Analysis.

Detailed Experimental Protocol

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA) or a similar polysaccharide-based chiral column.

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer, such as ammonium bicarbonate, to ensure good peak shape and MS compatibility. A typical starting condition would be 80:20 (v/v) Acetonitrile: 10 mM Ammonium Bicarbonate.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Precursor Ion (Q1): m/z 216.1 (corresponding to [M+H]⁺).

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Likely fragments would result from the loss of the ethoxy group or cleavage of the propane chain.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Alternative Method: Derivatization with LC-MS Analysis

For laboratories without access to chiral columns or for specific applications where enhanced sensitivity for primary amines is required, a derivatization approach followed by standard reversed-phase LC-MS analysis is a viable alternative.

Methodological Rationale

Derivatization of the primary amine with a reagent like Dansyl Chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can improve chromatographic retention on standard C18 columns and enhance ionization efficiency. However, this method is indirect for chiral analysis and would require a chiral derivatizing agent to separate the resulting diastereomers, adding complexity to the workflow. For the purpose of this comparison, we will consider achiral derivatization for quantification of the total amine content.

Experimental Workflow for Derivatization-LC-MS

Derivatization_Workflow cluster_0 Sample Preparation & Derivatization cluster_1 Reversed-Phase LC Separation cluster_2 MS/MS Detection Sample Sample Derivatization_Step Reaction with Derivatizing Agent (e.g., Dansyl Chloride) Sample->Derivatization_Step Quenching Quenching of Reaction Derivatization_Step->Quenching HPLC HPLC System Quenching->HPLC Injection Column C18 Reversed-Phase Column Mobile_Phase Gradient Mobile Phase (e.g., Water/Acetonitrile with Formic Acid) Mass_Spec Triple Quadrupole MS Column->Mass_Spec Elution ESI Electrospray Ionization (ESI+) MRM Multiple Reaction Monitoring (MRM)

Caption: Workflow for Derivatization-LC-MS Analysis.

Performance Comparison

The following table summarizes the expected performance characteristics of the two methods, based on typical data for the analysis of small molecule amines in pharmaceutical settings.

ParameterChiral Reversed-Phase LC-MS/MSDerivatization with LC-MS
Linearity (R²) > 0.995> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.2 - 2 ng/mL
Precision (%RSD) < 15%< 15%
Accuracy/Recovery (%) 85 - 115%80 - 120%
Chiral Selectivity Yes (direct)No (unless chiral derivatizing agent is used)
Sample Preparation Time ShortLong
Method Development Complexity Moderate (chiral column screening)High (optimization of derivatization reaction)

Method Validation: A Trustworthy and Self-Validating System

Both proposed methods must be validated according to the guidelines from the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) to ensure their suitability for their intended purpose.

Comparative Guide: 2,4-Difluoro vs. 3,4-Difluoro Phenyl Amines in Medicinal Chemistry

[1]

Executive Summary: The "Twist" vs. The "Stack"

In the optimization of lead compounds, the choice between 2,4-difluoroaniline (2,4-DFA) and 3,4-difluoroaniline (3,4-DFA) moieties is rarely arbitrary.[1] While both motifs utilize fluorine’s high electronegativity to modulate electron density and block metabolic soft spots, their structural and biological impacts diverge significantly on two axes: Conformation and Basicity .[1]

  • Select 2,4-Difluoro when your pharmacophore requires a twisted, non-planar conformation to relieve steric strain or fill a globular hydrophobic pocket.[1] The ortho-fluorine forces the aniline nitrogen out of planarity with the phenyl ring.

  • Select 3,4-Difluoro when your target binding site is a narrow cleft requiring planarity or

    
    -
    
    
    stacking interactions.[1] This motif retains a flatter profile similar to the parent aniline but with enhanced metabolic stability.

Part 1: Physicochemical Profiling

The biological divergence of these two isomers stems from their fundamental physicochemical properties. The "Ortho Effect" in the 2,4-isomer is the primary driver of difference.

Table 1: Comparative Physicochemical Properties[2]
Property2,4-Difluoroaniline Moiety3,4-Difluoroaniline MoietyMechanistic Driver
Electronic Effect Strong Inductive Withdrawal (-I) at ortho & paraInductive Withdrawal (-I) at meta & paraF is the most electronegative element (

).[1]
Basicity (

of conjugate acid)
Low (~2.0 - 2.5) Moderate (~3.0 - 3.5) Ortho-F destabilizes the cation via repulsion and steric inhibition of solvation.[1]
Conformation Twisted (Non-planar) Planar (Flat) Steric clash between ortho-F and N-H/Linker.[1]
Lipophilicity (

LogP)
+0.2 to +0.4 vs. H+0.3 to +0.5 vs. HF increases lipophilicity compared to H, but 2,4-F polarity is masked by twisting.[1]
H-Bonding Potential intramolecular H-bond (N-H...F)No intramolecular H-bondOrtho-F can act as a weak acceptor for the aniline N-H.[1]
The Conformational "Switch"

The most critical SAR decision point is the dihedral angle.

  • 2,4-DFA: The Van der Waals radius of Fluorine (1.47 Å) at the ortho position creates a steric clash with the amine or amide linker. This forces the phenyl ring to rotate relative to the nitrogen, adopting a "twisted" conformation (dihedral angle

    
    ).
    
  • 3,4-DFA: Lacking ortho substitution, this ring remains coplanar with the amide/amine bond, maximizing conjugation and allowing the molecule to slide into narrow hydrophobic slots (e.g., ATP binding sites in kinases).[1]

conformation_logicStartSAR Decision Point:Conformational RequirementTwistRequirement:Globular Pocket / Induced FitStart->TwistFlatRequirement:Narrow Cleft / Pi-StackingStart->FlatChoice24Select 2,4-Difluoro(Induces Twist via Ortho-Sterics)Twist->Choice24Choice34Select 3,4-Difluoro(Maintains Planarity)Flat->Choice34Result24Outcome:High Selectivity(Atropisomerism potential)Choice24->Result24Result34Outcome:High Affinity(Entropic penalty minimized)Choice34->Result34

Figure 1: Decision tree for selecting fluorine substitution patterns based on target binding site topology.

Part 2: Metabolic Stability & ADME Implications[1]

Fluorine substitution is the "gold standard" for blocking CYP450-mediated oxidation.[1] However, the pattern dictates which metabolic routes remain open.

CYP450 Blocking Strategy

The C-F bond (approx. 116 kcal/mol) is metabolically inert to CYP450 oxidative attack.

  • Para-Blockade (Both): Both isomers block the C4 position, which is the most electronically favorable site for CYP oxidation (para-hydroxylation) in phenyl rings.

  • The "Toxic Handle" Risk:

    • 3,4-DFA: Leaves the C2 and C6 (ortho) positions open.[1] While stable, if oxidation occurs at C2/C6, it can lead to ortho-quinone imine intermediates, which are toxic electrophiles (glutathione traps).[1]

    • 2,4-DFA: Blocks one ortho (C2) and the para (C4).[1] This significantly reduces the risk of toxic metabolite formation compared to 3,4-DFA, as the remaining open sites (C3, C5, C6) are electronically deactivated by the fluorines.

Case Study: Kinase Inhibitors
  • VEGFR-2 Inhibitors (2,4-DFA): In the development of pyrrolotriazine-based inhibitors, the 2,4-difluoro moiety was selected not just for metabolic stability, but because the ortho-fluorine forced the phenyl ring to twist, filling a hydrophobic sub-pocket that the planar 3,4-analog could not access effectively [1].[1]

  • Gefitinib/Erlotinib Analogs (3,4-DFA context): Many EGFR inhibitors utilize 3-chloro-4-fluoro or 3,4-difluoro patterns.[1] The 3,4-substitution allows the aniline tail to stack against the gatekeeper residue (e.g., Thr790) or hydrophobic spine, where a twisted 2,4-analog would clash with the ATP-binding hinge [2].

Part 3: Experimental Protocols (Self-Validating)

To empirically verify the activity and stability differences between these moieties in your specific scaffold, use the following protocols.

Protocol A: Competitive Microsomal Stability Assay

Objective: Determine if the specific F-pattern effectively blocks metabolism in your scaffold.[1]

  • Preparation: Prepare 10 mM stock solutions of your 2,4-DFA analog, 3,4-DFA analog, and unsubstituted control in DMSO.

  • Incubation:

    • Mix test compound (1 µM final) with pooled liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate for 5 min at 37°C.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Validation:

    • Control: Verapamil (High clearance) and Warfarin (Low clearance).[1]

    • Success Criteria: The 2,4- and 3,4- analogs should show >2-fold increase in

      
       compared to the unsubstituted phenyl analog.[1]
      
Protocol B: Determination (Potentiometric)

Objective: Confirm the reduced basicity of the 2,4-analog, which impacts solubility in the stomach (pH 1.2) vs. intestine (pH 6.8).[1]

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.[1]

  • Titration: Dissolve 5 mg of compound in 0.15 M KCl (aq). If insoluble, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic.[1]

  • Measurement: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Calculation: The software determines

    
     from the inflection point of the buffer capacity curve.
    
  • Expectation:

    • If

      
       (likely for 2,4-DFA), the compound will remain unionized in the small intestine, potentially improving passive permeability (
      
      
      ) but reducing solubility.

Part 4: Synthesis & Accessibility[1][3]

While this guide focuses on activity, accessibility drives decision-making.

  • 2,4-Difluoroaniline: Synthesized via nitration of 1,2,4-trichlorobenzene followed by fluorination (Halex reaction) and reduction.[1] Readily available at scale.[1]

  • 3,4-Difluoroaniline: Synthesized from 3,4-difluoronitrobenzene.[1][2][3] Generally slightly more expensive due to the starting material costs but widely available.

metabolic_pathwaysSubstrateUnsubstituted Phenyl RingCYPCYP450 OxidationSubstrate->CYPDFA343,4-Difluoro Analog(Blocks Para/Meta)Substrate->DFA34SubstitutionDFA242,4-Difluoro Analog(Blocks Para/Ortho)Substrate->DFA24SubstitutionParaPara-Hydroxylation (Major)Rapid ClearanceCYP->ParaRisk34Risk: Ortho-Quinone Imine(Toxic Metabolite)DFA34->Risk34Metabolism at C2/C6Stable24High Stability(Steric + Electronic Block)DFA24->Stable24C2/C4 Blocked

Figure 2: Metabolic blockade strategies.[1] 2,4-substitution offers superior protection against toxic quinone formation.[1]

References

  • Hunt, J. T., et al. (2004).[1] "Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template." Journal of Medicinal Chemistry, 47(16), 4054-4059.[1]

  • Barker, A. J., et al. (2001).[1] "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.[1]

  • Purser, S., et al. (2008).[1] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1]

  • Smart, B. E. (2001).[1] "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.[1]

Bioavailability & SAR Guide: Ethoxy vs. Methoxy Substituents in Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the transition from a methoxy (


) to an ethoxy (

) substituent is a strategic modification used to modulate lipophilicity, metabolic stability, and target affinity. While both are electron-donating alkoxy groups, their impact on bioavailability is distinct:
  • Methoxy: Minimally steric, often metabolically labile (rapid

    
    -demethylation), and less lipophilic.
    
  • Ethoxy: Increases lipophilicity (

    
    ), enhances blood-brain barrier (BBB) penetration, and typically retards metabolic clearance via steric hindrance of cytochrome P450 enzymes.
    

This guide objectively compares these substituents, providing experimental frameworks to validate their performance in your specific scaffold.

Physicochemical & ADME Comparison

The choice between methoxy and ethoxy groups fundamentally alters the physicochemical landscape of the molecule.[1][2][3]

Table 1: Comparative Physicochemical Profile[1]
FeatureMethoxy Substituent (

)
Ethoxy Substituent (

)
Impact on Bioavailability
Lipophilicity (cLogP) Baseline+0.4 to +0.6 unitsEthoxy increases passive membrane permeability; may decrease aqueous solubility.
Steric Bulk (A-value) ~0.6 kcal/mol~0.9 kcal/molEthoxy introduces steric bulk that can block metabolic access or clash with tight binding pockets.
Metabolic Liability High (Rapid

-demethylation)
Moderate (Slower

-deethylation)
Ethoxy often extends half-life (

) by resisting CYP-mediated attack.
BBB Permeability ModerateHighEthoxy analogs generally show higher CNS exposure due to increased lipophilicity.
CYP Selectivity CYP1A2, CYP2D6 substrateCYP1A1, CYP1A2 substrateShift in isoform selectivity can alter drug-drug interaction (DDI) profiles.

Metabolic Stability: The Core Differentiator

The most critical differentiator for bioavailability is the rate of oxidative dealkylation.

Mechanism of Action

Both substituents undergo


-dealkylation via Cytochrome P450 (CYP) monooxygenases. The reaction proceeds through hydrogen atom abstraction (HAT) from the 

-carbon, forming an unstable hemiacetal intermediate that spontaneously collapses.
  • Methoxy: Generates Formaldehyde + Phenol/Amine.

  • Ethoxy: Generates Acetaldehyde + Phenol/Amine.

Key Insight: The ethoxy group's additional methyl group provides steric hindrance near the site of enzymatic attack (


-carbon), typically reducing the rate of metabolism compared to the accessible methoxy group.
Visualization: Metabolic Pathway & Causality

MetabolicPathway cluster_0 Substrate Methoxy Methoxy-Amine (R-O-CH3) CYP CYP450 (H-Abstraction) Methoxy->CYP Fast Kinetics (Low Sterics) Ethoxy Ethoxy-Amine (R-O-CH2CH3) Ethoxy->CYP Slower Kinetics (Steric Hindrance) Intermediate_M Hemiacetal (Unstable) CYP->Intermediate_M Intermediate_E Hemiacetal (Unstable) CYP->Intermediate_E Product Active/Inactive Metabolite (R-OH) Intermediate_M->Product Byproduct_M Formaldehyde Intermediate_M->Byproduct_M Intermediate_E->Product Byproduct_E Acetaldehyde Intermediate_E->Byproduct_E

Figure 1: Comparative oxidative dealkylation pathways. Note the kinetic differentiation at the CYP450 step.

Case Studies in Bioavailability

Case Study A: The "Resorufin" Probe (Isoform Selectivity)

In biochemical toxicology, the difference between methoxy and ethoxy is exploited to probe specific CYP isoforms.

  • Methoxyresorufin: Preferentially metabolized by CYP1A2 .

  • Ethoxyresorufin: Preferentially metabolized by CYP1A1 .

  • Implication: A single methylene unit extension shifts the enzyme pocket preference entirely. In drug design, switching to ethoxy can potentially route a molecule away from a polymorphic enzyme (like CYP2D6) toward a more constitutive one, or vice versa.

Case Study B: Psychoactive Phenethylamines (Mescaline Analogs)

Comparing Mescaline (3,4,5-trimethoxyphenethylamine) with Escaline (3,5-dimethoxy-4-ethoxyphenethylamine):

  • Modification: Replacement of the 4-methoxy with a 4-ethoxy group.

  • Result: Escaline is approximately 6x more potent in humans than Mescaline.

  • Causality: The 4-ethoxy group increases lipophilicity, enhancing BBB penetration. Furthermore, the 4-position is a primary metabolic soft spot; the ethoxy group sterically protects this position from rapid degradation, increasing systemic exposure (

    
    ).
    

Experimental Protocols

To validate the bioavailability choice for your specific molecule, use the following self-validating protocols.

Protocol A: Comparative Intrinsic Clearance ( )

Objective: Determine if ethoxy substitution improves metabolic stability against liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (Methoxy vs. Ethoxy analogs) at 10 mM in DMSO.

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

  • Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4). Final DMSO concentration < 0.1%.

  • Pre-incubation: Mix 1 µM compound with HLM (final protein conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .
    
    
    
    

Success Criteria: If the Ethoxy analog shows a


-fold increase in 

compared to Methoxy, the substitution has successfully blocked the metabolic soft spot.
Protocol B: PAMPA Permeability Assay

Objective: Assess if the lipophilicity gain from Ethoxy substitution translates to passive permeability (surrogate for gut absorption/BBB).

Workflow:

  • Donor Plate: Prepare 10 mM stock of compounds. Dilute to 50 µM in pH 7.4 buffer. Add 200 µL to donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of GIT-0 lipid solution (simulates GI tract) or BBB-1 lipid solution (simulates Brain).

  • Acceptor Plate: Add 200 µL of fresh buffer to acceptor wells.

  • Incubation: Sandwich plates and incubate at room temperature for 4 hours in a humidity chamber.

  • Quantification: Measure UV absorbance or LC-MS peak area in both Donor and Acceptor wells.

  • Calculation: Calculate Effective Permeability (

    
    ).
    

Interpretation:

  • 
     cm/s: Low Permeability.
    
  • 
     cm/s: High Permeability.
    
  • Expectation: Ethoxy analogs typically show higher

    
     values due to increased LogP.[1]
    

Decision Framework: When to Switch?

Use this logic flow to determine the optimal substituent for your lead candidate.

DecisionTree Start Start: Optimization Goal Q1 Is the Methoxy analog metabolically unstable? Start->Q1 Q2 Is the instability due to O-demethylation? Q1->Q2 Yes Q3 Does the target pocket tolerate bulk? Q1->Q3 No (Stable) Q2->Q3 Yes Action_Keep Keep Methoxy (Optimize elsewhere) Q2->Action_Keep No (Other site) Action_Ethoxy Switch to Ethoxy (Block Metabolism) Q3->Action_Ethoxy Yes Action_Fluoro Switch to -OCF3 or -F (Bioisostere) Q3->Action_Fluoro No (Too tight)

Figure 2: Strategic decision tree for alkoxy substituent optimization.

References

  • Burke, M. D., et al. (1985). "Ethoxy-, pentoxy- and benzyloxyphenoxazones and homologues: a series of substrates to distinguish between different induced cytochromes P-450." Biochemical Pharmacology. Link

  • Shulgin, A., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Detailed SAR on phenethylamines including Mescaline vs. Escaline). Link

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Mechanisms of prodrug linker stability). Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Protocols for Microsomal Stability and PAMPA). Link

  • Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link

Sources

Technical Guide: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Advantage

In the optimization of phenethylamine-based scaffolds, the transition from a non-fluorinated phenyl ring to a 2,4-difluorophenyl motif represents a critical bioisosteric replacement. This guide analyzes 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (2,4-DFPEA) , comparing it against its non-fluorinated (H-analog) and monofluorinated (4-F) counterparts.

Key Findings:

  • Metabolic Blockade: The 2,4-substitution pattern effectively "caps" the primary sites of CYP450-mediated arene oxidation, shifting the metabolic soft spot to the ethoxy tail.

  • Lipophilic Efficiency: While fluorine increases intrinsic lipophilicity (LogP), the electron-withdrawing effect lowers the amine pKa. This results in a higher fraction of neutral species at physiological pH (LogD

    
    ), improving passive membrane permeability without the solubility penalty often associated with alkyl chain extension.
    
  • Conformational Bias: The ortho-fluorine introduces a specific electrostatic clash/attraction with the side chain, restricting bond rotation and potentially locking the bioactive conformation.

Physicochemical Profiling

The introduction of fluorine atoms onto the aromatic ring is not merely a steric change; it fundamentally alters the electronic landscape of the molecule. The table below summarizes the predicted shifts in properties based on quantitative structure-activity relationship (QSAR) principles for phenethylamines.

Table 1: Comparative Property Analysis
PropertyNon-Fluorinated Analog (H)4-Fluoro Analog (4-F)Target: 2,4-Difluoro (2,4-DFPEA) Impact on Drugability
Molecular Weight ~179.26 Da~197.25 Da215.24 Da Negligible steric bulk increase (Van der Waals radius F ≈ H).
ClogP (Predicted) 1.8 - 2.02.1 - 2.32.4 - 2.6 Moderate increase favors CNS penetration and membrane crossing.
pKa (Amine) ~9.5~9.2~8.8 Critical: Lower pKa increases the ratio of uncharged free base at pH 7.4.
LogD

~0.1~0.5~1.2 Significantly improved permeability compared to the highly ionized H-analog.
Metabolic Liability High (Ring Hydroxylation)MediumLow (Ring Stable) Forces metabolism to the ether tail (O-dealkylation).

Expert Insight: The drop in pKa (from ~9.5 to ~8.8) is the hidden advantage of 2,4-DFPEA. By reducing the basicity of the amine via the inductive effect (


) of the fluorine atoms, we reduce lysosomal trapping and improve blood-brain barrier (BBB) equilibration.

Metabolic Stability & Mechanism[1][2][3]

The primary failure mode for non-fluorinated phenethylamines is rapid first-pass metabolism via CYP2D6 and CYP3A4 . The non-fluorinated analog undergoes rapid para-hydroxylation (major) and ortho-hydroxylation (minor).

Mechanism of Action: The "Metabolic Shield"

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and is resistant to the radical cation abstraction mechanism employed by Cytochrome P450 enzymes.

  • Non-Fluorinated: CYP450 attacks the electron-rich para position.

  • 2,4-Difluoro: The 4-position is blocked. The 2-position is blocked. The remaining 3,5,6 positions are electronically deactivated by the strong electronegativity of the fluorines, making the ring resistant to oxidation. Metabolism is redirected to the ethoxy tail (O-dealkylation).

Visualization: Metabolic Pathway Shifting

MetabolicPathways cluster_0 Non-Fluorinated Analog cluster_1 2,4-Difluoro Analog (Target) H_Analog Phenyl-Ether (H-Analog) Para_OH 4-Hydroxy Metabolite (Inactive/Rapid Clearance) H_Analog->Para_OH CYP2D6 (Major) Rapid Oxidation Ortho_OH 2-Hydroxy Metabolite H_Analog->Ortho_OH CYP3A4 (Minor) F_Analog 2,4-DFPEA (Target) Ring_Ox Ring Oxidation F_Analog->Ring_Ox BLOCKED (C-F Bond Strength) Tail_Met O-Dealkylated Metabolite (Slower Formation) F_Analog->Tail_Met CYP2D6/3A4 Redirected Pathway

Figure 1: Comparison of metabolic fates. The 2,4-difluoro substitution effectively blocks the rapid ring hydroxylation pathway, forcing the enzyme to act on the slower ether cleavage site.

Synthetic Accessibility

To ensure this guide is actionable, we detail a robust synthetic route. While direct nitrostyrene reduction is common for simple phenethylamines, the presence of the 3-ethoxy group suggests a starting material derived from an amino acid (Phenylalanine analog) or an epoxide opening to preserve chirality and yield.

Recommended Route: The "Phenylalaninol" Pathway This route avoids the formation of unstable intermediates and allows for enantioselective control if starting from chiral amino acids.

  • Precursor: 2,4-Difluorophenylalanine (commercially available).

  • Reduction: Conversion to the amino alcohol using LiAlH

    
     or BH
    
    
    
    -THF.
  • Protection: N-Boc protection to prevent N-alkylation.

  • Etherification: O-alkylation using Ethyl Iodide and Sodium Hydride.

  • Deprotection: Acidic removal of Boc group.

Visualization: Synthetic Workflow

Synthesis Start 2,4-Difluorophenylalanine Step1 Reduction (LiAlH4 / THF, 0°C) Start->Step1 Inter1 2,4-Difluorophenylalaninol Step1->Inter1 Step2 N-Protection (Boc2O, NaOH) Inter1->Step2 Inter2 N-Boc-Amino Alcohol Step2->Inter2 Step3 O-Alkylation (NaH, EtI, DMF) Inter2->Step3 Inter3 N-Boc-Ether Intermediate Step3->Inter3 Step4 Deprotection (HCl / Dioxane) Inter3->Step4 Final 2,4-DFPEA (HCl Salt) Step4->Final

Figure 2: Step-by-step synthesis starting from the amino acid precursor to ensure regioselectivity of the ether tail.

Experimental Protocols

Protocol A: Microsomal Stability Assay (In Vitro)

Objective: To quantify the Intrinsic Clearance (CLint) difference between H-analog and 2,4-DFPEA.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Test Compounds (10 mM stock in DMSO).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Procedure:

  • Pre-incubation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4). Pre-warm at 37°C for 5 minutes.

  • Spike: Add test compound (final concentration 1 µM, <0.1% DMSO).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex for 10 seconds.

  • Analysis: Centrifuge at 4000g for 20 mins. Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

Protocol B: LogD7.4 Determination (Shake Flask Method)

Objective: To validate the lipophilicity shift.

  • Preparation: Prepare octanol-saturated PBS (pH 7.4) and PBS-saturated octanol.

  • Dissolution: Dissolve 2,4-DFPEA in the octanol phase (1 mg/mL).

  • Equilibration: Mix equal volumes (2 mL each) of octanol-compound and PBS buffer in a glass vial.

  • Agitation: Shake at 25°C for 24 hours.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV (254 nm).

  • Calculation:

    
    .
    

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Hagmann, W. K. (2008). "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

  • Park, B. K., et al. (2001). "Metabolism of fluorine-containing drugs." Annual Review of Pharmacology and Toxicology.

Validating Purity of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (CAS: 2098121-75-4 / related analogs) represents a critical class of fluorinated chiral amines often utilized as building blocks in the synthesis of antifungal agents (e.g., triazole derivatives) and CNS-active pharmaceutical ingredients.

Validating the purity of this compound presents three distinct analytical challenges:

  • Structural Isomerism: The 2,4-difluoro substitution pattern is prone to regioisomeric impurities (e.g., 2,6- or 3,4-difluoro analogs) originating from impure starting materials.

  • Stereochemistry: The amine is located at a chiral center (C2). Enantiomeric excess (ee) is a critical quality attribute (CQA).

  • Detection Limitations: The ethoxy and alkyl chains lack strong chromophores, relying heavily on the fluorinated phenyl ring for UV detection, which requires specific wavelength selection to avoid noise.

This guide compares three validation methodologies—RP-HPLC-UV/MS , Quantitative


F-NMR , and Chiral HPLC —to establish a self-validating purity system.

Comparative Analysis of Validation Methods

The following table summarizes the performance characteristics of the three primary validation techniques.

FeatureMethod A: RP-HPLC-UV/MS Method B: Quantitative

F-NMR
Method C: Chiral HPLC
Primary Scope Chemical Purity (Organic Impurities)Structural Identity & Regio-purityEnantiomeric Purity (% ee)
Specificity High (with MS detection)Very High (for F-isomers)High (for enantiomers only)
Sensitivity (LOD) Excellent (< 0.05%)Moderate (~0.5 - 1.0%)Good (< 0.1%)
Throughput High (Automated)Low (Manual processing)Medium
Blind Spot May miss inorganic salts or co-eluting isomersCannot detect non-fluorinated impuritiesBlind to achiral chemical impurities
Cost per Run LowHigh (Deuterated solvents, instrument time)Medium (Expensive columns)

Detailed Experimental Protocols

Method A: High-Performance Liquid Chromatography (RP-HPLC)

Purpose: The "Workhorse" method for quantifying synthetic byproducts, precursors (e.g., the corresponding ketone), and degradation products.

Scientific Rationale: Free amines interact strongly with residual silanols on silica-based columns, leading to peak tailing. We utilize a charged surface hybrid (CSH) column or high-pH stable column to mitigate this, or alternatively, employ an acidic mobile phase to keep the amine fully protonated (


), ensuring sharp peak symmetry.

Protocol:

  • Column: Waters XSelect CSH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar salts)

    • 2-15 min: 5%

      
       90% B (Linear gradient)
      
    • 15-18 min: 90% B (Wash)

    • 18-22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm (matches the difluorophenyl absorption maximum) and ESI-MS (Positive Mode).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:MeCN.

Self-Validating Check:

  • System Suitability: The tailing factor (

    
    ) for the main amine peak must be 
    
    
    
    . If
    
    
    , increase ionic strength (add 10mM Ammonium Formate) to suppress secondary interactions.
Method B: Quantitative F-NMR Spectroscopy

Purpose: Orthogonal validation to detect regioisomers (e.g., 3,4-difluoro impurities) that often co-elute in HPLC.

Scientific Rationale: The chemical shift of fluorine atoms is hypersensitive to their electronic environment. A 2,4-difluoro substitution pattern produces a distinct coupling pattern compared to a 2,6- or 3,4-difluoro arrangement. This method does not require reference standards for impurities if an internal standard (IS) is used.

Protocol:

  • Solvent: DMSO-

    
     (prevents amine aggregation common in 
    
    
    
    ).
  • Internal Standard:

    
    -Trifluorotoluene (add strictly by weight).
    
  • Parameters:

    • Pulse sequence: Inverse gated decoupling (to suppress NOE for accurate integration).

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 10-15 seconds for F-nuclei).
    • Scans: 64 - 128.

  • Analysis:

    • Integrate the signal of the Internal Standard (set to stoichiometric value).

    • Integrate the signals at

      
       ppm (typical for F on phenyl ring).
      
    • Any extraneous peaks in the fluorine region indicate regioisomeric contamination.

Method C: Chiral HPLC (Enantiomeric Purity)

Purpose: To quantify the enantiomeric excess (ee) of the (2S) or (2R) isomer.

Scientific Rationale: The ethoxypropan-2-amine structure is flexible. Polysaccharide-based chiral selectors (Amylose/Cellulose) work best. Since the amine is basic, adding a basic modifier (Diethylamine) to the mobile phase is crucial to prevent non-specific binding to the stationary phase.

Protocol:

  • Column: Daicel Chiralpak AD-H or IG (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Mode: Normal Phase / Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: UV at 215 nm or 260 nm.

Self-Validating Check:

  • Inject the racemate first to establish the separation factor (

    
    ). A baseline resolution (
    
    
    
    ) is required before analyzing the pure enantiomer sample.

Validation Workflow Diagram

The following logic flow illustrates the decision-making process for validating a batch of 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine.

ValidationWorkflow Start Crude Product (Batch Isolation) HPLC Step 1: RP-HPLC-MS (Chemical Purity) Start->HPLC PurityCheck Purity > 98%? HPLC->PurityCheck NMR Step 2: 19F-NMR (Regio-Isomer Check) PurityCheck->NMR Yes Reject REJECT / REWORK (Recrystallization) PurityCheck->Reject No (Organic Impurities) RegioCheck Regio-pure? NMR->RegioCheck Chiral Step 3: Chiral HPLC (Enantiomeric Excess) RegioCheck->Chiral Yes RegioCheck->Reject No (Wrong Isomer) EECheck ee > 99%? Chiral->EECheck Release BATCH RELEASED (CoA Generated) EECheck->Release Yes EECheck->Reject No (Racemization)

Caption: Sequential validation logic ensuring chemical, structural, and stereochemical integrity before batch release.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65668269, 1-(2,4-difluorophenyl)-3-ethoxypropan-2-amine. Retrieved from [Link]

  • European Directorate for the Quality of Medicines (EDQM). Safety Data Sheet: (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine (Structural Analog Safety Data). Retrieved from [Link]

Metabolic Stability Comparison of Fluorinated Propylamines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical comparison of the metabolic stability profiles of fluorinated propylamines versus their non-fluorinated counterparts. It is designed for medicinal chemists and pharmacologists optimizing CNS-active small molecules.

Core Insight: The strategic introduction of fluorine into the propylamine scaffold—a common motif in neurotransmitter reuptake inhibitors and releasers—serves a dual function. It (1) blocks metabolic "soft spots" (sites of CYP450 oxidation) due to the high strength of the C–F bond, and (2) modulates amine basicity (pKa) via the inductive electron-withdrawing effect, thereby altering the binding affinity to metabolic enzymes like CYP2D6.

Mechanistic Principles of Fluorine Substitution

The "Metabolic Blockade" Effect

The primary driver of instability in alkylamines is oxidative deamination or hydroxylation catalyzed by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

  • C–H vs. C–F Bond Strength: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond (approx. 99 kcal/mol). Replacing a hydrogen atom at a site prone to metabolic attack (a "soft spot") with fluorine effectively renders that site inert to oxidative cleavage.

  • Steric Protection: The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å) but smaller than a methyl group. This allows it to block enzymatic access without imposing the severe steric penalties associated with bulkier alkyl substituents.

Modulation of Amine Basicity (pKa)

Metabolic enzymes, particularly CYP2D6, possess an anionic aspartate residue (Asp301) in their active site that binds to the protonated (cationic) form of substrate amines.

  • Inductive Effect: Fluorine is highly electronegative. When placed

    
     or 
    
    
    
    to the amine nitrogen, it pulls electron density through the sigma bond framework.
  • Reduced Basicity: This inductive withdrawal destabilizes the protonated ammonium species, lowering the pKa of the amine.

    • Non-fluorinated Propylamine pKa: ~10.5

    • 
      -Fluorinated Propylamine pKa: ~8.5 – 9.0
      
  • Outcome: A lower pKa reduces the fraction of the molecule that is ionized at physiological pH. This decreases the affinity (

    
    ) for the CYP2D6 active site, leading to reduced intrinsic clearance (
    
    
    
    ) and increased metabolic stability.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[2][3]

Case Study 1: Regioselective Blocking in Amphetamine Derivatives

Amphetamines are essentially


-methyl-phenethylamines (a substituted propylamine backbone). Their metabolism illustrates the "blocking" principle perfectly.
CompoundStructure NotePrimary Metabolic RouteMetabolic Stability Status
Amphetamine Non-fluorinatedPara-hydroxylation (CYP2D6) at the 4-position of the phenyl ring.Baseline (Moderate

)
4-Fluoroamphetamine (4-FA) Fluorine at 4-positionThe C-F bond blocks para-hydroxylation. Metabolism shifts to slower N-dealkylation or side-chain oxidation.High (Extended

vs parent)
3-Fluoroamphetamine (3-FA) Fluorine at 3-positionDoes not block the 4-position. Para-hydroxylation still occurs (forming 3-fluoro-4-hydroxyamphetamine).Moderate (Comparable to parent)
Case Study 2: -Fluorination of the Propyl Chain

This comparison highlights the electronic effect on intrinsic clearance (


) using data derived from propranolol analogs (which contain an N-isopropyl side chain, structurally analogous to propylamines).
ParameterNon-Fluorinated (Propyl)

-Fluorinated (2-Fluoropropyl)
Mechanism of Change
pKa ~9.5 - 10.5~8.2 - 8.8Inductive effect (

-withdrawal) reduces N-lone pair availability.
LogD (pH 7.4) ModerateSlightly HigherReduced ionization increases the neutral fraction, often increasing apparent lipophilicity despite F polarity.
CYP2D6 Affinity High (

low)
Low (

high)
Disruption of ion-pairing with active site Aspartate residues.
Intrinsic Clearance (

)
HighReduced (2-5x) Lower affinity prevents rapid enzymatic turnover.

Visualizing the Metabolic Pathways

The following diagram illustrates how fluorination diverts or blocks standard metabolic pathways in propylamine derivatives.

MetabolicPathways cluster_legend Effect of Fluorine Parent Propylamine Derivative (Substrate) CYP CYP450 Enzyme (Active Site) Parent->CYP Binding (pKa dependent) Met1 C-Hydroxylation (Unstable Intermediate) CYP->Met1 Oxidation of C-H Blocked Metabolic Blockade (C-F Bond Resists Oxidation) CYP->Blocked Attempted Oxidation of C-F Met2 Dealkylation / Cleavage (Metabolite) Met1->Met2 Spontaneous Breakdown Stable Intact Drug (Extended Half-Life) Blocked->Stable No Reaction C-H Bond C-H Bond (Weak, ~99 kcal/mol) C-F Bond C-F Bond (Strong, ~116 kcal/mol)

Figure 1: Mechanism of metabolic stabilization. The C-F bond resists the oxidative insertion of oxygen by the CYP450 iron-oxo species, preventing the cascade that leads to dealkylation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement of your fluorinated analog, use this standardized Human Liver Microsome (HLM) assay.

Materials
  • Test Compounds: Fluorinated propylamine (10 mM DMSO stock).

  • Matrix: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 Preparation Pre-incubate HLM + Buffer + Compound (37°C, 5 min) Step2 Initiation Add NADPH Cofactor (Start t=0) Step1->Step2 Step3 Sampling Aliquot at 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quenching Add to Acetonitrile + IS (Precipitate Proteins) Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS (Monitor Parent Depletion) Step4->Step5

Figure 2: Step-by-step workflow for determining intrinsic clearance (


) and half-life (

).
Data Calculation

Calculate the slope (


) of the natural log of the percentage remaining parent compound vs. time.




Success Criteria: A fluorinated analog is considered significantly stabilized if the


 is reduced by >50%  compared to the non-fluorinated parent.

Conclusion & Recommendations

For researchers developing propylamines:

  • Use

    
    -fluorination  (on the alkyl chain) if your goal is to lower pKa and reduce CYP2D6 binding affinity without changing the core scaffold significantly.
    
  • Use Aryl-fluorination (specifically para-position) if you identify a specific metabolic soft spot on the aromatic ring.

  • Avoid random fluorination; 3-fluoro substitution on a phenyl ring (meta-position) often provides negligible metabolic protection compared to 4-fluoro (para-position) unless the meta-position is the specific site of attack.

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1]

  • Gillman, P. K. (2011). A review of serotonin toxicity data: implications for the mechanisms of antidepressant drug action. Biological Psychiatry.[2][3] (Context on amine toxicity/metabolism).

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination. Drug Metabolism and Disposition.[4][1][3][5][6]

  • Welling, P. G. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology.

  • Wikipedia Contributors. (2025). 4-Fluoroamphetamine: Metabolic Fate and Neurotoxicity. Wikipedia.

Sources

Safety Operating Guide

Safe Disposal and Waste Management Protocol: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Scope: Laboratory and Pilot Scale Disposal

  • Target Compound: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine (Fluorinated Aromatic Amine)

  • Hazard Class: Corrosive (Amine), Fluorinated Organic (Combustion Hazard)

Executive Summary & Chemical Profile

As a Senior Application Scientist, I often see disposal protocols that treat all "organic waste" as a monolith. This is a critical error when handling fluorinated amines. 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine presents a dual-hazard profile: the amine functionality creates immediate chemical incompatibility with acidic waste streams, while the difluorophenyl group dictates specific downstream incineration requirements to prevent hydrofluoric acid (HF) release.

This guide provides a self-validating workflow to ensure this compound is disposed of without compromising laboratory safety or environmental compliance.

Chemical Waste Profile
FeatureChemical ImplicationDisposal Consequence
Primary Amine Basic (pH > 10 likely)Exothermic Risk: Must be segregated from acid waste streams to prevent violent neutralization.
Difluorophenyl C-F BondsIncineration Risk: Standard combustion releases HF gas. Requires incineration with alkaline scrubbing.
Ethoxy Ether Organic BackboneFlammability: Treat as a flammable solvent waste (Class 3) unless proven otherwise.[1]

Hazard Identification & Segregation Logic

The Core Directive: Never mix this compound with "General Organic Waste" without verifying the pH of the receiving container.

The "Self-Validating" Segregation System

To ensure safety, you must treat the disposal process as an experiment in itself. Follow this logic:

  • The Acid Check: Before adding this amine to a waste carboy, check the carboy's log or pH. If the existing waste is acidic (common in HPLC waste), adding this amine will generate heat and pressure.

  • The Halogen Rule: Because of the fluorine atoms, this must go into a Halogenated Waste stream. Although "halogenated" usually implies chlorinated solvents (DCM, Chloroform), fluorinated compounds require the same high-temperature incineration capabilities.

WasteSegregation Start Waste: 1-(2,4-Difluorophenyl)- 3-ethoxypropan-2-amine State Physical State? Start->State Solid Solid Residue State->Solid Liquid Liquid/Solution State->Liquid SolidStream Solid Waste Bin (Label: Fluorinated Organics) Solid->SolidStream pHCheck Check pH of Receiving Carboy Liquid->pHCheck IsAcidic Is Carboy Acidic? pHCheck->IsAcidic Segregate STOP: Segregate. Use dedicated 'Basic/Amine' Container IsAcidic->Segregate Yes (Risk of Heat) Combine Combine into Halogenated Solvent Waste IsAcidic->Combine No (Neutral/Basic)

Figure 1: Decision logic for segregating fluorinated amine waste to prevent exothermic reactions and ensure proper downstream processing.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Objective: Prepare the chemical for transfer without inducing reactivity.

  • PPE Requirements: Nitrile gloves (double-gloved recommended for fluorinated organics), safety goggles, and lab coat. Use a fume hood.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the amine is in a corrosive aqueous solution.

Phase 2: Waste Stream Classification

Assign the waste to the correct regulatory stream. In the US (RCRA) and EU, this generally falls under:

  • Primary Classification: Halogenated Organic Solvent/Waste.

  • Secondary Hazard: Corrosive (if pH > 12.5).[2]

Protocol:

  • Labeling: The tag must explicitly state:

    • Chemical Name: 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine

    • Constituents: (e.g., "5% Amine in Methanol")

    • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic

    • Note: "Contains Fluorine - Requires Scrubber Incineration."

Phase 3: Physical Disposal
  • For Pure Liquids/Solutions:

    • Pour slowly into the Halogenated Waste carboy.

    • Validation: Touch the side of the container. If it warms up, stop immediately—you are reacting with an acid. Cap loosely until cool.

  • For Solid Residues/Contaminated Silica:

    • Bag in a heavy-duty hazardous waste bag (polyethylene).

    • Label as "Solid Waste: Fluorinated Organic Solids."

    • Do not mix with oxidizers (e.g., permanganate stained solids).

Phase 4: Spill Response (Immediate Action)

If 1-(2,4-Difluorophenyl)-3-ethoxypropan-2-amine is spilled:

  • Evacuate the immediate area if aerosols are formed.[3]

  • Neutralize: Do not use water immediately. Cover with a dry absorbent (vermiculite or sand).

  • Clean: Once absorbed, scoop into a waste container. Wipe the surface with a dilute weak acid (e.g., 1% acetic acid) to neutralize trace amines, then wash with soap and water.

Downstream Destruction (The "Why" of Incineration)

Researchers often ask why we cannot simply sewer water-soluble amines. For this compound, the answer lies in the C-F bond .

Standard biological wastewater treatment cannot easily degrade the fluorinated phenyl ring. If sent to a standard incinerator without scrubbers, the combustion reaction proceeds as follows:



The generation of Hydrogen Fluoride (HF) gas is corrosive to the incinerator stack and toxic to the environment. Therefore, the waste manifest must indicate "Fluorinated" so the disposal facility routes it to a kiln equipped with alkaline scrubbers (usually calcium or sodium-based) to capture the HF as harmless salts (CaF₂).

Compatibility Matrix

Use this table to validate your storage plan before scheduling pickup.

Waste CategoryCompatibilityAction
Halogenated Solvents (DCM, Chloroform)Compatible Preferred Stream. Ensure pH compatibility.
Non-Halogenated Solvents (Acetone, Methanol)Compatible Acceptable, but misclassifying fluorinated waste here causes downstream compliance issues.
Aqueous Acids (HCl, H₂SO₄)INCOMPATIBLE DANGER. Violent exothermic reaction. Do not mix.
Oxidizers (Peroxides, Nitric Acid)INCOMPATIBLE DANGER. Potential for fire or explosion.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. RCRA Guidelines. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Safety Guidelines. [Link]

  • PubChem. (n.d.). Compound Summary: Fluorinated Amines (General Class). National Library of Medicine. [Link](Note: Specific SDS for this intermediate is proprietary; general fluorinated amine safety data applied).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.